1-Bromo-4-(vinyloxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-ethenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNABDIAKJRGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Bromo-4-(vinyloxy)benzene physicochemical properties
An In-depth Technical Guide to 1-Bromo-4-(vinyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Bifunctional Synthetic Tool
This compound (CAS No. 1005-61-4), also known as 4-bromophenyl vinyl ether, is an aromatic organic compound distinguished by its bifunctional nature.[1] It incorporates two highly valuable functional groups within a single molecular framework: a synthetically versatile aryl bromide and a reactive vinyl ether. This unique combination makes it a significant intermediate and building block in modern organic synthesis. The bromine atom serves as a key "handle" for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[2][3] Simultaneously, the vinyl ether moiety can participate in cycloadditions, polymerizations, and serves as a precursor to carbonyl compounds through hydrolysis.[1][2][4]
For professionals in drug development and materials science, the strategic value of this compound lies in its ability to facilitate the modular construction of complex molecular architectures. The aryl bromide allows for the precise installation of diverse substituents, while the vinyl ether provides a reactive site for further derivatization, making it an asset in the synthesis of novel pharmaceutical agents, agrochemicals, and high-performance materials.[2][5] This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthetic protocols, and safety considerations to empower researchers in leveraging its full synthetic potential.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in a laboratory setting. This data governs decisions regarding reaction conditions, purification methods, and storage.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1005-61-4 | [1][2][6] |
| Molecular Formula | C₈H₇BrO | [1][2][7][8] |
| Molecular Weight | 199.04 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Distinctive aromatic | [1] |
| Purity | Typically ≥97% | [1][6] |
| Solubility | Soluble in many organic solvents; limited solubility in water | [1] |
| InChI Key | PPNABDIAKJRGJI-UHFFFAOYSA-N | [6] |
Spectroscopic Characterization: The Scientist's Fingerprint
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral characteristics are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen atoms. One would expect to see signals corresponding to the vinyl protons (-O-CH=CH₂) in the range of 4.5-7.0 ppm, exhibiting characteristic cis, trans, and geminal coupling constants. The aromatic protons on the benzene ring would appear as two distinct doublets in the aromatic region (typically 6.8-7.5 ppm), characteristic of a 1,4-disubstituted pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals. The carbons of the vinyl group would appear around 90-150 ppm, while the four unique aromatic carbons (two substituted, two unsubstituted) would resonate in the 115-160 ppm range. The carbon atom bonded to the bromine (C-Br) would be found in the lower field portion of this aromatic range.
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. Key absorbances would include C-O-C stretching for the ether linkage (around 1200-1250 cm⁻¹), C=C stretching for the vinyl group (around 1640 cm⁻¹), and characteristic C-H and C=C bands for the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Reactivity and Synthetic Utility: A Tale of Two Moieties
The synthetic power of this compound stems from the distinct yet complementary reactivity of its two primary functional groups. This allows for a stepwise and controlled approach to molecular construction.
The Aryl Bromide: A Gateway to Cross-Coupling Chemistry
The bromine atom on the aromatic ring makes this position highly susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[9] These reactions enable the formation of new carbon-carbon bonds with high efficiency and functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure.[10][11] This is one of the most widely used methods for constructing the biaryl scaffolds prevalent in many drug molecules. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
-
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene.[12][13] This provides a powerful route to stilbene derivatives and other vinylated aromatic compounds. The reaction is known for its excellent stereoselectivity, typically favoring the trans isomer.[12]
Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating framework for coupling this compound with phenylboronic acid. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Objective: To synthesize 4-(vinyloxy)-1,1'-biphenyl.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the entire system with an inert gas (e.g., nitrogen or argon).
-
Causality: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. An inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
-
Reagent Addition: To the flask, add this compound, phenylboronic acid, potassium carbonate, and the Pd(PPh₃)₄ catalyst.
-
Causality: Phenylboronic acid is used in slight excess to ensure complete consumption of the limiting aryl bromide. Potassium carbonate is the base required to activate the boronic acid for the transmetalation step.
-
-
Solvent Degassing and Addition: Add the degassed toluene/water solvent mixture to the flask via cannula or syringe.
-
Causality: Using a biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic reagents and catalyst, while water dissolves the inorganic base. Degassing the solvent removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Causality: Heating provides the necessary activation energy for the reaction, particularly the initial oxidative addition step. The reaction is monitored until the starting aryl bromide spot disappears, indicating completion.
-
-
Workup and Extraction: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Causality: The aqueous workup removes the inorganic base and boronic acid byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel.
-
Causality: Drying removes all traces of water before solvent evaporation. Column chromatography separates the desired biaryl product from the catalyst residue and any non-polar impurities.
-
The Vinyl Ether: A Hub of Unique Reactivity
The vinyl ether group offers a different set of synthetic possibilities.
-
Acid-Catalyzed Hydrolysis: Vinyl ethers are highly stable under basic and neutral conditions but are susceptible to rapid hydrolysis in the presence of acid.[4] This reaction proceeds through a rate-determining protonation of the β-carbon, followed by hydration and decomposition of the hemiacetal intermediate to yield 4-bromophenol and acetaldehyde.[4][14] This reactivity can be exploited for controlled deprotection strategies in multi-step syntheses.
-
Polymerization: As a cationic monomer, this compound can be used in the production of cationic and crosslinked polymers.[1]
-
Stability: Unstabilized vinyl ethers can be prone to discoloration and side reactions upon standing or heating.[15] For long-term storage, the addition of a non-caustic stabilizer, such as potassium acetate, may be necessary to inhibit premature reactions and color formation.[15]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound is classified as a harmful and irritant compound.
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, collect with an inert absorbent material and place in a suitable container for disposal. Ensure adequate ventilation.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition and strong acids, which can catalyze rapid decomposition.
-
Consider the addition of a stabilizer for long-term storage to prevent degradation.[15]
-
Conclusion
This compound is a highly valuable and versatile building block for synthetic chemistry. Its dual reactivity, stemming from the aryl bromide and vinyl ether functionalities, provides researchers with a powerful platform for constructing complex molecules. The aryl bromide is an ideal substrate for robust palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon skeletons. Concurrently, the vinyl ether group offers opportunities for polymerization and serves as a masked carbonyl functionality. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for harnessing its full potential in the fields of drug discovery, agrochemical synthesis, and materials science.
References
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Mechanism of acid-catalyzed vinyl ether hydrolysis involving... ResearchGate. [Link]
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Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. [Link]
- Stabilization of vinyl ether materials.
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Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. Canadian Journal of Chemistry. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Heck reaction. Wikipedia. [Link]
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1-bromo-4-vinylbenzene. Stenutz. [Link]
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1-Bromo-4-[(4-vinylbenzyl)oxy]benzene. Chemsrc. [Link]
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1-Bromo-4-(pentyloxy)benzene. PubChem. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Copies of 1H, 13C, 19F NMR spectra. TESEO. [Link]
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1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene. ResearchGate. [Link]
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Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. LinkedIn. [Link]
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Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... ResearchGate. [Link]
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Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
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The Power of Precision: 1-Bromo-4-(trans-4-butylcyclohexyl)benzene in Organic Synthesis. LinkedIn. [Link]
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1-Bromo-4-(vinyloxy)benzene CAS number 1005-61-4
An In-depth Technical Guide to 1-Bromo-4-(vinyloxy)benzene CAS Number: 1005-61-4 Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Also known as 4-bromophenyl vinyl ether, its structure is characterized by an aromatic ring substituted with both a bromine atom and a vinyl ether group.[1][2] This unique combination of reactive sites—the polymerizable vinyl group and the versatile bromoaryl handle for cross-coupling reactions—renders it a valuable intermediate and building block in advanced organic synthesis.[3] This document will detail its chemical and physical properties, established synthesis protocols, spectroscopic signature, key reactivity pathways, and safety considerations for laboratory and industrial applications.
Chemical & Physical Properties
This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is readily soluble in common organic solvents but has limited solubility in water due to the hydrophobic nature of its benzene ring.[1] The key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1005-61-4 | [4] |
| Molecular Formula | C₈H₇BrO | [2] |
| Molecular Weight | 199.04 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | 4-Bromophenyl vinyl ether, 1-Bromo-4-(ethenyloxy)benzene | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | Typically >95% | [2] |
Synthesis of this compound
The synthesis of aryl vinyl ethers can be achieved through several established methodologies, including the Reppe synthesis involving acetylene or, more commonly in modern labs, through transition metal-catalyzed vinylation of the corresponding phenol.[5][6] The palladium-catalyzed transfer vinylation from an inexpensive vinyl source like butyl vinyl ether or vinyl acetate onto 4-bromophenol represents a practical and efficient approach.[7]
The rationale for using a palladium catalyst lies in its ability to facilitate the equilibrium between the phenol and the vinyl ether under relatively mild conditions, driving the reaction forward, especially when the vinylating agent is used in excess as the solvent.[7]
Diagram: General Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Palladium-Catalyzed Vinylation
This protocol is adapted from established methodologies for the vinylation of alcohols.[7]
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon), add Palladium(II) acetate (0.5 mol%) and 4,7-diphenyl-1,10-phenanthroline (0.5 mol%).
-
Reactant Addition: Add a 20-fold molar excess of butyl vinyl ether (BVE), which serves as both the vinyl source and the solvent.
-
Initiation: Add 4-bromophenol (1.0 equivalent) to the mixture.
-
Reaction: Heat the mixture to 75 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Pass the mixture through a pad of activated charcoal to remove the palladium catalyst.
-
Purification: Distill the filtrate under reduced pressure to remove the excess BVE and isolate the final product, this compound.
Chemical Reactivity & Strategic Applications
The synthetic utility of this compound stems from its dual reactivity. The vinyl ether and the bromoaryl moieties can be addressed selectively or sequentially, positioning the molecule as a versatile node for constructing complex chemical architectures.[3]
Reactions of the Vinyl Ether Group
The vinyl ether group is electron-rich and highly reactive, making it a valuable functional group in polymer science and organic synthesis.[5]
-
Cationic Polymerization: It can act as a cationic monomer to produce polyvinyl ethers, which have applications in adhesives, coatings, and plastics.[1][5]
-
Cycloaddition Reactions: The electron-rich double bond readily participates in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.[6]
-
Claisen Rearrangement: While not directly applicable, the vinyl ether can be a precursor to an allyl vinyl ether, which undergoes the thermal Claisen rearrangement—a powerful carbon-carbon bond-forming reaction.[8][9]
Reactions of the Carbon-Bromine Bond
The bromine atom on the aromatic ring serves as a classical "handle" for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science.[10][11] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.[12]
-
Heck Vinylation: Palladium-catalyzed reaction with an alkene to form a new substituted alkene, extending conjugation.[13][14][15]
-
Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to create an arylethynyl scaffold.[10]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an N-aryl bond.[10]
These reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[11][16]
Diagram: Dual Reactivity Pathways
Caption: Key reactivity pathways for this compound.
Spectroscopic Data
While a full spectrum is instrument-dependent, the following table summarizes characteristic signals expected in NMR spectroscopy, which are crucial for reaction monitoring and product verification.
| Spectroscopy | Characteristic Signals |
| ¹H NMR | Signals corresponding to the vinyl protons (-O-CH=CH₂) typically appear as a characteristic AMX spin system. Aromatic protons appear as two doublets (AA'BB' system) in the aromatic region. |
| ¹³C NMR | Resonances for the two vinyl carbons, with the oxygen-bearing carbon shifted downfield. Four distinct signals in the aromatic region, including the carbon atom bonded to bromine (ipso-carbon) which is typically shifted upfield relative to the other substituted carbon. |
Safety & Handling
This compound is classified as a hazardous substance and must be handled with appropriate care in a laboratory or industrial setting.
-
Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear suitable protective gloves, chemical safety goggles, and a lab coat.[17][18]
-
Handling: Avoid breathing vapors or mist. Wash hands and any exposed skin thoroughly after handling.[17]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[17] It may be light-sensitive.[17]
-
Conclusion
This compound is a strategically important bifunctional molecule that offers two distinct and highly valuable reactive centers. Its ability to participate in both polymerization and a wide array of palladium-catalyzed cross-coupling reactions makes it a powerful tool for synthetic chemists. For professionals in drug development, agrochemicals, and materials science, this compound serves as a versatile building block for the efficient construction of complex and high-value molecular targets. Proper adherence to safety protocols is essential when handling this reactive and hazardous chemical.
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An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-4-(vinyloxy)benzene
Introduction
1-Bromo-4-(vinyloxy)benzene, also known as 4-bromophenyl vinyl ether, is a bifunctional organic molecule with the chemical formula C₈H₇BrO.[1][2] Its structure incorporates a brominated aromatic ring and a vinyl ether group, making it a valuable monomer and intermediate in organic synthesis, particularly in the development of novel polymers and materials. The presence of the bromine atom provides a reactive site for cross-coupling reactions, while the vinyloxy moiety can readily participate in polymerization processes.[1][2]
A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This technical guide provides a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted spectroscopic data, offering a robust framework for researchers and professionals in drug development and materials science.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectroscopic data lies in understanding the electronic environment of each atom within the this compound molecule. The diagram below illustrates the molecular structure with atom numbering for clear correlation with the spectroscopic data presented in the subsequent sections.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and vinylic protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the vinyloxy group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Hα | 6.60 - 6.70 | dd | J(α,β-cis) ≈ 6.5, J(α,β-trans) ≈ 14.0 |
| Hβ-cis | 4.45 - 4.55 | dd | J(β-cis,α) ≈ 6.5, J(β-cis,β-trans) ≈ 1.5 |
| Hβ-trans | 4.75 - 4.85 | dd | J(β-trans,α) ≈ 14.0, J(β-trans,β-cis) ≈ 1.5 |
| H2, H6 | 6.95 - 7.05 | d | J ≈ 9.0 |
| H3, H5 | 7.40 - 7.50 | d | J ≈ 9.0 |
Interpretation and Rationale:
-
Vinylic Protons (Hα, Hβ-cis, Hβ-trans): These three protons form a characteristic AMX spin system.
-
Hα is a doublet of doublets due to coupling with both Hβ-cis and Hβ-trans.
-
Hβ-cis and Hβ-trans are also doublets of doublets, coupling with Hα and with each other (geminal coupling, which is typically small in vinyl ethers). The trans-coupling constant (J ≈ 14.0 Hz) is significantly larger than the cis-coupling constant (J ≈ 6.5 Hz), a hallmark of vinylic systems.
-
-
Aromatic Protons (H2, H6, H3, H5): The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring.
-
H2 and H6 , being ortho to the electron-donating vinyloxy group, are shielded and appear at a lower chemical shift (upfield).
-
H3 and H5 , being ortho to the electron-withdrawing bromine atom, are deshielded and appear at a higher chemical shift (downfield).
-
Figure 2: ¹H NMR coupling relationships in this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented below.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| Cα | 147 - 149 |
| Cβ | 96 - 98 |
| C1 | 156 - 158 |
| C2, C6 | 118 - 120 |
| C3, C5 | 132 - 134 |
| C4 | 115 - 117 |
Interpretation and Rationale:
-
Vinylic Carbons (Cα, Cβ):
-
Cα , being attached to the oxygen atom, is significantly deshielded and appears at a high chemical shift.
-
Cβ , the terminal vinyl carbon, is more shielded and appears at a lower chemical shift.
-
-
Aromatic Carbons (C1-C6):
-
C1 , attached to the oxygen of the vinyloxy group, is the most deshielded aromatic carbon.
-
C4 , bonded to the bromine atom, shows a chemical shift influenced by the "heavy atom effect," which can lead to a more upfield shift than might be expected based solely on electronegativity.
-
C3 and C5 , ortho to the bromine, are deshielded.
-
C2 and C6 , ortho to the vinyloxy group, are shielded.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100 - 3000 | Medium | =C-H stretch (vinylic and aromatic) |
| 1640 - 1620 | Strong | C=C stretch (vinylic) |
| 1600 - 1580 | Medium | C=C stretch (aromatic ring) |
| 1480 - 1460 | Medium | C=C stretch (aromatic ring) |
| 1250 - 1200 | Strong | =C-O-C stretch (asymmetric) |
| 1050 - 1000 | Strong | =C-O-C stretch (symmetric) |
| 960 - 940 | Strong | =C-H out-of-plane bend (vinylic) |
| 850 - 800 | Strong | C-H out-of-plane bend (1,4-disubstituted ring) |
| ~1070 | Medium | C-Br stretch |
Interpretation and Rationale:
The IR spectrum is expected to be dominated by several key absorptions:
-
A strong band around 1640-1620 cm⁻¹ corresponding to the C=C stretching of the vinyl group .
-
Strong bands in the 1250-1000 cm⁻¹ region due to the asymmetric and symmetric stretching of the vinyl ether linkage (=C-O-C) .
-
A strong absorption in the 850-800 cm⁻¹ range, characteristic of the C-H out-of-plane bending for a 1,4-disubstituted aromatic ring .
Figure 3: Key functional group regions in the predicted IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Relative Intensity | Assignment |
| 198/200 | High | [M]⁺ (Molecular ion) |
| 170/172 | Moderate | [M - C₂H₂]⁺ (Loss of acetylene) |
| 157/159 | Moderate | [M - CH₂CHO]⁺ (Loss of acetaldehyde radical) |
| 119 | Low | [M - Br]⁺ (Loss of bromine radical) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 78 | Low | [C₆H₆]⁺ (Benzene radical cation) |
| 43 | High | [C₂H₃O]⁺ (Acylium ion) |
Interpretation and Rationale:
-
Molecular Ion Peak: The most crucial feature is the molecular ion peak, which will appear as a doublet at m/z 198 and 200 with nearly equal intensity (the M+2 peak). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are approximately 50.7% and 49.3%, respectively).
-
Fragmentation Pattern:
-
Loss of acetylene (C₂H₂) from the vinyl group is a common fragmentation pathway for vinyl ethers, leading to a peak at m/z 170/172 .
-
Cleavage of the ether bond can lead to various fragments. The observation of a peak at m/z 119 corresponding to the loss of a bromine radical would confirm the presence of bromine.
-
The peak at m/z 43 is likely due to the [CH₂=CHO]⁺ fragment.
-
Figure 4: Predicted major fragmentation pathways for this compound.
Experimental Protocols
For the acquisition of high-quality spectroscopic data, the following generalized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
FTIR Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Use electron ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like electrospray ionization (ESI) for LC-MS to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 40-300).
Conclusion
This technical guide provides a detailed overview of the predicted NMR, IR, and MS spectroscopic data for this compound. The interpretation of these spectra, based on fundamental principles of spectroscopy, offers a comprehensive understanding of its molecular structure. The characteristic signals in each spectroscopic technique, from the AMX system in the ¹H NMR to the isotopic doublet of the molecular ion in the mass spectrum, provide a unique fingerprint for this compound. This guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of this compound in various scientific endeavors.
References
Sources
Theoretical studies of 1-Bromo-4-(vinyloxy)benzene reactivity
An In-Depth Technical Guide to the Theoretical Reactivity of 1-Bromo-4-(vinyloxy)benzene
Introduction
This compound is a bifunctional organic molecule that serves as a versatile building block in modern synthetic chemistry. Its structure, featuring a brominated aromatic ring and a vinyl ether moiety, presents multiple reactive centers, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic importance of this compound lies in the orthogonal reactivity of its functional groups: the carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, the electron-rich vinyl group is susceptible to electrophilic additions and polymerizations, and the substituted benzene ring can undergo electrophilic aromatic substitution.
This guide provides a theoretical framework for understanding and predicting the reactivity of this compound. By leveraging the principles of computational chemistry, specifically Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, we can dissect the electronic landscape of the molecule. This allows us to anticipate its behavior in various chemical transformations, thereby guiding experimental design, optimizing reaction conditions, and accelerating the development of novel molecular entities.
Part 1: Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The reactivity of an organic molecule is fundamentally governed by its electronic structure. In this compound, the interplay between the electron-donating vinyloxy group and the electron-withdrawing bromine atom creates a unique electronic profile that dictates its chemical behavior.
-
Substituent Effects: The vinyloxy group (-O-CH=CH₂) is a potent activating group. The oxygen atom donates electron density to the benzene ring via resonance (a +R effect), increasing the nucleophilicity of the aromatic system. Conversely, the bromine atom is an inductively electron-withdrawing (-I effect) but weakly resonance-donating (+R effect) substituent. The net result is a "push-pull" system that polarizes the molecule and differentiates the reactivity of its various sites. Computational tools like Absolutely Localized Molecular Orbital (ALMO) analysis can be used to quantify these substituent effects on the frontier orbitals.[2][3][4]
-
Frontier Molecular Orbitals (FMOs): FMO theory is a powerful qualitative tool for predicting chemical reactivity.[5] It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
-
The HOMO: For this compound, the HOMO is expected to be delocalized across the electron-rich vinyloxy and benzene ring system. The high energy of the HOMO signifies the molecule's capacity to act as a nucleophile or an electron donor. The largest coefficients of the HOMO will indicate the most probable sites for electrophilic attack.[6]
-
The LUMO: The LUMO is anticipated to have a significant contribution from the σ* antibonding orbital of the C-Br bond. This low-lying LUMO makes the carbon atom attached to the bromine susceptible to nucleophilic attack and, more importantly, facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.
-
Conceptual Visualization of Frontier Orbitals
The diagram below conceptually illustrates the expected distribution of the HOMO and LUMO in this compound, highlighting the primary sites for electrophilic and nucleophilic interactions.
Caption: Conceptual map of HOMO and LUMO distributions.
Calculated Electronic Properties (Hypothetical)
DFT calculations can provide quantitative data on the electronic nature of the molecule. The following table presents hypothetical, yet representative, values for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.[7]
| Property | Calculated Value (a.u.) | Interpretation |
| HOMO Energy | -0.215 | High energy level, indicating strong nucleophilic character. |
| LUMO Energy | -0.035 | Low energy level, indicating susceptibility to electron acceptance, particularly at the C-Br bond. |
| HOMO-LUMO Gap | 0.180 | A moderate gap suggests good kinetic stability but accessible electronic transitions and reactivity. |
| Mulliken Charge on C-Br | +0.05 | The carbon atom is electrophilic, favoring oxidative addition. |
| Mulliken Charge on Cβ (Vinyl) | -0.12 | The terminal vinyl carbon is nucleophilic, favoring attack by electrophiles. |
Part 2: Theoretical Analysis of Major Reaction Pathways
The dual functionality of this compound opens up several distinct reaction pathways, each of which can be rationalized and predicted through computational modeling.
A. Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond is the primary site for palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings, which are cornerstones of modern drug discovery for C-C bond formation.[8]
1. The Suzuki-Miyaura Coupling
This reaction couples the aryl bromide with an organoboron reagent. DFT studies are instrumental in elucidating the full catalytic cycle and identifying the rate-determining step.[9][10]
-
Mechanism: The cycle involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex. This is typically the rate-limiting step and is favored by the polarized nature of the C-Br bond.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
-
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
2. The Heck Reaction
The Heck reaction couples the aryl bromide with an alkene.[11][12][13] When reacting with electron-rich olefins like vinyl ethers, regioselectivity (α- vs. β-arylation) becomes a critical issue that can be effectively modeled.[14][15][16][17]
-
Mechanism: The cycle is similar to the Suzuki, but instead of transmetalation, it involves:
-
Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond in the product and a palladium-hydride species.
-
Base-promoted Regeneration: A base removes the hydride from palladium, regenerating the Pd(0) catalyst.
-
Computational studies have shown that factors like the ligand, additives, and the electronic nature of the palladium center determine the regioselectivity of the insertion step.[16]
B. Reactivity of the Vinyloxy Group
The vinyl ether moiety is an electron-rich double bond, making it highly susceptible to electrophilic attack.
1. Electrophilic Addition
Vinyl ethers readily react with electrophiles (E⁺) such as protons (in acid-catalyzed hydration) or halogens.[18][19]
-
Mechanism: The reaction proceeds via a two-step mechanism. The electrophile adds to the β-carbon of the vinyl group, forming a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then trapped by a nucleophile. The high stability of this cation intermediate is why vinyl ethers are significantly more reactive than typical alkenes.
Caption: Mechanism of electrophilic addition to a vinyl ether.
C. Electrophilic Aromatic Substitution (EAS)
The electronic properties of the benzene ring are heavily influenced by the two substituents, which direct the position of any further substitution.
-
Directing Effects:
-
Vinyloxy Group: Strongly activating and ortho-, para-directing.
-
Bromo Group: Deactivating but ortho-, para-directing.
-
The powerful activating effect of the vinyloxy group dominates. Since the para position is occupied by the bromine, electrophilic attack will be overwhelmingly directed to the two ortho positions relative to the vinyloxy group.[20] A Molecular Electrostatic Potential (MEP) map, derived from DFT calculations, would visually confirm these positions as the areas of highest negative potential (i.e., most nucleophilic).
Part 3: A Practical Guide to Computational Workflow
Standard DFT Workflow for Reactivity Analysis
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Quantum Chemical Calculations for 1-Bromo-4-(vinyloxy)benzene: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 1-Bromo-4-(vinyloxy)benzene, a molecule of interest in materials science and synthetic chemistry. The dual functionality of this compound, featuring a bromoaryl group for cross-coupling reactions and a vinyloxy moiety for polymerization, makes understanding its electronic structure and reactivity paramount.[1] This document outlines a validated computational methodology, grounded in Density Functional Theory (DFT), designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind the selection of computational methods and basis sets, provide a step-by-step protocol for geometry optimization and electronic property analysis, and present a framework for interpreting the results.
Introduction: The Scientific Imperative
This compound (also known as 4-bromophenyl vinyl ether) is a versatile organic compound with the molecular formula C8H7BrO.[2][3] Its utility as a synthon stems from the orthogonal reactivity of the bromine atom and the vinyl ether group.[1] The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. Simultaneously, the vinyloxy group can participate in various polymerization processes, including cationic polymerization.[3][4]
To rationally design novel materials and synthetic pathways utilizing this molecule, a deep understanding of its intrinsic electronic properties is crucial. Quantum chemical calculations offer a powerful, non-empirical approach to elucidate:
-
Molecular Geometry: The precise three-dimensional arrangement of atoms, which dictates steric interactions and reactivity.
-
Electronic Distribution: The electron density landscape, highlighting regions susceptible to electrophilic or nucleophilic attack.
-
Molecular Orbitals: The nature and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity and electronic transitions.
-
Spectroscopic Properties: Predicting spectroscopic signatures (e.g., vibrational frequencies) to aid in experimental characterization.
This guide provides a robust computational workflow to access these critical molecular parameters.
Foundational Theory: Selecting the Right Computational Tools
The accuracy of quantum chemical calculations is intrinsically tied to the chosen theoretical method and basis set. For a molecule like this compound, containing a heavy atom (bromine) and a π-conjugated system, these choices require careful consideration.
The Power of Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Unlike more computationally expensive post-Hartree-Fock methods, DFT is well-suited for molecules of this size. The core principle of DFT is that the energy of a system can be determined from its electron density.
For this application, we recommend a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with both localized and delocalized electrons, as is the case with the aromatic ring and the vinyl ether moiety of our target molecule.
Basis Sets: The Language of Electrons
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For this compound, a split-valence, polarized, and diffuse-function-augmented basis set is essential.
-
Pople-style basis sets: A commonly used and well-benchmarked choice is the 6-311++G(d,p) basis set.
-
6-311: This indicates a triple-zeta valence description, providing flexibility for the valence electrons.
-
++G: The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are critical for accurately describing the spatially extended electron density of lone pairs and π-systems, and for calculations involving anions or excited states.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbitals, which is necessary to accurately model chemical bonding.
-
-
Dunning's correlation-consistent basis sets: For higher accuracy, particularly for post-HF calculations but also beneficial for DFT, the aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta) basis set is a reliable choice.[5][6]
-
Considerations for Bromine: For the bromine atom, which is a third-row element, relativistic effects can become non-negligible. While for many applications with bromine DFT can provide good results without explicit relativistic corrections, for high-accuracy work, one might consider using basis sets that incorporate effective core potentials (ECPs).[7] ECPs replace the core electrons of heavy atoms with a potential, reducing computational cost and implicitly accounting for some relativistic effects. The cc-pVTZ-PP basis set is an example that includes a relativistic pseudopotential for bromine.[7]
For the purposes of this guide, we will proceed with the widely accessible and generally reliable B3LYP/6-311++G(d,p) level of theory.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
Workflow Visualization
Caption: A schematic of the computational workflow for this compound.
Step 1: Building the Initial Molecular Structure
-
Software: Utilize a molecular editor such as Avogadro, GaussView, or ChemDraw to construct the 3D structure of this compound.
-
Initial Geometry: Ensure a reasonable starting geometry with standard bond lengths and angles. While the subsequent optimization will refine the structure, a good starting point can expedite convergence.
-
Symmetry: Be mindful of any potential molecular symmetry. However, it is often advisable to start the optimization with no symmetry constraints (e.g., C1 symmetry) to avoid converging to a saddle point.
Step 2: Geometry Optimization
-
Objective: To find the lowest energy arrangement of the atoms on the potential energy surface.
-
Methodology:
-
Keyword/Input: Specify a geometry optimization calculation.
-
Level of Theory: B3LYP/6-311++G(d,p)
-
Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.
-
-
Causality: The optimized geometry is the most probable structure of the molecule in the gas phase at 0 Kelvin. All subsequent single-point calculations for electronic properties should be performed on this optimized geometry to be physically meaningful.
Step 3: Frequency Calculation
-
Objective: To verify that the optimized geometry corresponds to a true energy minimum and to obtain the vibrational frequencies.
-
Methodology:
-
Keyword/Input: Specify a frequency calculation.
-
Level of Theory: B3LYP/6-311++G(d,p) (must be the same as the optimization).
-
-
Validation:
-
Imaginary Frequencies: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry must be re-optimized.
-
Zero-Point Vibrational Energy (ZPVE): The frequency calculation also yields the ZPVE, which is a crucial correction for obtaining accurate total energies.
-
Step 4: Analysis of Electronic Properties
-
Objective: To extract key insights into the molecule's reactivity and electronic behavior.
-
Methodology: These properties are typically calculated during the same run as the frequency calculation or in a subsequent single-point calculation on the optimized geometry.
-
Molecular Orbitals (HOMO/LUMO):
-
Visualize the HOMO and LUMO to understand the regions of electron donation and acceptance. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron.[8]
-
The HOMO-LUMO energy gap is a critical parameter that provides a qualitative measure of the molecule's excitability and chemical reactivity. A smaller gap suggests the molecule is more easily excitable.[8]
-
-
Molecular Electrostatic Potential (MEP):
-
Generate an MEP surface to visualize the charge distribution. The MEP maps the electrostatic potential onto the electron density surface.
-
Color-coding reveals electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions, providing a powerful visual guide to reactivity.
-
-
Mulliken Population Analysis:
-
Calculate the partial charges on each atom to quantify the charge distribution.
-
-
Data Presentation and Interpretation
Tabulated Computational Parameters
| Parameter | Value/Setting | Rationale |
| Molecule | This compound | Target of study |
| Software | Gaussian / ORCA / GAMESS | Standard quantum chemistry packages |
| Functional | B3LYP | Good balance of accuracy and cost for organic molecules |
| Basis Set | 6-311++G(d,p) | Flexible, polarized, and includes diffuse functions |
| Calculation Type | Optimization + Frequency | To find the minimum energy structure and verify it |
| Solvation Model | Gas Phase (or PCM for solvent effects) | Start with the intrinsic properties in the gas phase |
Expected Results and Interpretation
-
Optimized Geometry: The C-Br bond length and the dihedral angle between the vinyl group and the benzene ring are key structural parameters to analyze.
-
Vibrational Frequencies: The calculated frequencies can be compared with experimental IR and Raman spectra for validation.
-
HOMO/LUMO:
-
HOMO: Expect the HOMO to have significant contributions from the oxygen lone pairs and the π-system of the benzene ring and vinyl group, indicating these are the primary sites for electrophilic attack.
-
LUMO: The LUMO is likely to be a π* orbital distributed over the aromatic ring, suggesting this is the region for nucleophilic attack.
-
-
MEP Surface: The MEP surface is expected to show a negative potential (red) around the oxygen atom and a positive potential (blue) on the hydrogens of the vinyl group and potentially near the bromine atom (due to the σ-hole effect).
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for performing quantum chemical calculations on this compound. By following this workflow, researchers can obtain valuable insights into the molecule's structure, stability, and reactivity, thereby accelerating the design and development of new materials and synthetic methodologies. The emphasis on justifying the choice of computational methods and the step-by-step approach ensures that the results are both reliable and reproducible.
References
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Tsao, M.-L., Hadad, C. M., & Platz, M. S. (2003). Computational study of the halogen atom-benzene complexes. Journal of the American Chemical Society, 125(27), 8390–8399. [Link]
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Functional/basis set for bromine-containing molecules? What Gaussian Functional/basis set should I use for bromine-containing molecules? ResearchGate. [Link]
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Computational study of the reaction mechanism of vinyl ethers with hexafluorothioacetone. Arkivoc, 2016(5), 236–245. [Link]
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Computational Study of the Halogen Atom−Benzene Complexes. ResearchGate. [Link]
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Bromine Basis Sets. Crystal. [Link]
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Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. Wageningen University & Research. [Link]
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How to select the best basis sets to use in quantum chemical computations? ResearchGate. [Link]
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UV–Vis Spectra of Gold(III) Complexes with Different Halides, Hydroxide, and Ammonia According to TD-DFT Calculations. Molecules, 28(1), 35. [Link]
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1-Bromo-4-[(4-vinylbenzyl)oxy]benzene | CAS#:92434-51-0. Chemsrc. [Link]
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1-bromo-4-vinylbenzene. Stenutz. [Link]
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Direct Radical Polymerization of Vinyl Ethers: Reversible Addition–Fragmentation Chain Transfer Polymerization of Hydroxy-Functional Vinyl Ethers. ResearchGate. [Link]
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1-Bromo-4-(pentyloxy)benzene. PubChem. [Link]
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Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. European Polymer Journal, 161, 110842. [Link]
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Benzene, 1-bromo-4-phenoxy-. NIST WebBook. [Link]
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Structures of Complexes Formed by Halogen Molecules with Aromatic and with Oxygenated Solvents. Journal of the American Chemical Society, 77(23), 6200–6202. [Link]
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Quantum chemical calculations of some benzene derivatives. Journal of Amasya University the Institute of Sciences and Technology, 1(2), 130-145. [Link]
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Quantum Chemical Calculations on the Geometrical, Spectroscopic (FTIR, FT-Raman) analysis of 1,4-dibromo-2,5-difluorobenzene for. International Journal of Pharmaceutical Sciences Review and Research, 48(1), 103-110. [Link]
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An In-depth Technical Guide to the Solubility of 1-Bromo-4-(vinyloxy)benzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-Bromo-4-(vinyloxy)benzene, a versatile bifunctional molecule of significant interest in organic synthesis, polymer science, and drug development.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification processes, and formulation, this document offers a detailed exploration of the physicochemical principles governing its dissolution in a range of organic solvents.[3] While quantitative solubility data for this specific compound is not extensively published, this guide synthesizes available information on structurally analogous compounds to provide a robust predictive framework. Furthermore, detailed, field-proven experimental protocols for both the synthesis of high-purity this compound and the accurate determination of its solubility are presented. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of this important chemical entity.
Introduction: The Significance of this compound in Modern Chemistry
This compound, also known as 4-bromophenyl vinyl ether, is a molecule of considerable utility, featuring a bromine atom and a vinyl ether group attached to a benzene ring.[1][2] This unique combination of functional groups imparts a dual reactivity that makes it a valuable precursor in a variety of chemical transformations. The bromine atom serves as a handle for cross-coupling reactions, while the vinyloxy group can participate in polymerization and cycloaddition reactions.[1] Its applications span from the synthesis of complex organic molecules and polymers to its potential role as a building block in the development of novel therapeutic agents.[4][5]
A thorough understanding of the solubility of this compound is paramount for its effective utilization. The choice of solvent is a critical parameter that dictates reaction rates, influences product yields and purity, and is a key consideration in downstream processing, including purification and formulation.[3] This guide aims to provide a deep dive into the solubility profile of this compound, grounded in both theoretical principles and practical experimental methodologies.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
Table 1: Physicochemical Properties of this compound and Structurally Similar Compounds
| Property | This compound | 1-Bromo-4-vinyl-benzene | 4-Bromophenyl phenyl ether |
| CAS Number | 1005-61-4[6][7] | 2039-82-9 | 101-55-3[8] |
| Molecular Formula | C₈H₇BrO[1][2] | C₈H₇Br | C₁₂H₉BrO[8] |
| Molecular Weight | 199.05 g/mol [1][7] | 183.05 g/mol | 249.10 g/mol [8] |
| Appearance | Colorless to pale yellow liquid[2] | Liquid | Liquid[8] |
| Boiling Point | Not specified | 89 °C @ 16 mmHg | 305-310 °C @ 760 mmHg[9] |
| Melting Point | Not specified | 4.5 °C | 18 °C[8][10] |
| Density | Not specified | 1.40 g/cm³ @ 20 °C | 1.423 g/cm³[8][10] |
| LogP (Predicted) | ~3.5 (Estimated) | ~3.8 | ~4.4[8] |
The presence of the benzene ring and the bromine atom contributes to the molecule's nonpolar character and relatively high molecular weight. The vinyl ether group, with its oxygen atom, introduces a degree of polarity and the potential for hydrogen bonding as an acceptor. The interplay of these structural features dictates the compound's interaction with various organic solvents.
Theoretical Framework: The Mechanism of Solvation
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative reflection of the thermodynamics of mixing.[3] For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The Role of Intermolecular Forces
The dissolution of this compound in organic solvents is primarily driven by the following intermolecular forces:
-
Van der Waals Forces (Dispersion Forces): As a moderately sized organic molecule, London dispersion forces are a significant contributor to the cohesive energy of this compound and its interactions with nonpolar solvents.
-
Dipole-Dipole Interactions: The presence of the C-Br and C-O bonds introduces permanent dipoles in the molecule, leading to dipole-dipole interactions with polar aprotic solvents.
-
Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the oxygen atom of the ether linkage can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents.
Hansen Solubility Parameters (HSP) as a Predictive Tool
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[11][12] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11][12] The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between the solute and the solvent in the three-dimensional Hansen space. A smaller Hansen distance indicates a higher likelihood of solubility.
While experimentally determined HSP values for this compound are not available, values for structurally similar fragments can be used to estimate its HSP, providing a powerful tool for solvent selection.
Caption: Visualization of Hansen Solubility Parameter space.
Qualitative and Estimated Quantitative Solubility Profile
Based on the principles of "like dissolves like" and data from analogous compounds, a qualitative and estimated quantitative solubility profile for this compound can be constructed.
Table 2: Estimated Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Polarity | Hydrogen Bonding | Estimated Solubility | Rationale |
| Nonpolar Aprotic | Hexane | Low | None | Sparingly Soluble | Dominated by dispersion forces; lack of strong solute-solvent interactions. |
| Toluene | Low | None | Soluble | Favorable π-stacking interactions between the aromatic rings of the solute and solvent.[9] | |
| Polar Aprotic | Diethyl Ether | Low | Acceptor | Miscible (likely) | Similar ether linkage; good balance of polar and nonpolar character. Structurally similar 1-bromo-4-vinyl-benzene is miscible. |
| Tetrahydrofuran (THF) | Medium | Acceptor | Very Soluble | Cyclic ether with good solvating power for a range of organic compounds. | |
| Acetone | High | Acceptor | Very Soluble | Strong dipole-dipole interactions.[9] | |
| Dichloromethane (DCM) | Medium | None | Very Soluble | Effective at dissolving a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | High | Acceptor | Very Soluble | Highly polar aprotic solvent with strong solvating capabilities. | |
| Polar Protic | Methanol | High | Donor & Acceptor | Soluble | Capable of hydrogen bonding with the ether oxygen. |
| Ethanol | High | Donor & Acceptor | Very Soluble | Good balance of polarity and alkyl character. Structurally similar 1-bromo-4-vinyl-benzene is miscible.[9] | |
| Aqueous | Water | Very High | Donor & Acceptor | Insoluble/Slightly Soluble | The large, nonpolar bromophenyl group dominates, leading to unfavorable hydrophobic interactions.[2][8] |
Experimental Protocols
For researchers requiring precise solubility data, direct experimental determination is essential. The following section provides detailed, self-validating protocols for the synthesis of high-purity this compound and the subsequent determination of its solubility.
Synthesis and Purification of this compound
A reliable synthesis of high-purity this compound is a prerequisite for accurate solubility studies. A common route involves the vinylation of 4-bromophenol.
Caption: General workflow for the synthesis of this compound.
Detailed Protocol: Vinylation of 4-Bromophenol
This protocol is adapted from established literature procedures for the vinylation of phenols.
Materials:
-
4-Bromophenol
-
Vinyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromophenol, potassium carbonate, palladium(II) acetate, and dppb.
-
Solvent and Reagent Addition: Add anhydrous toluene, followed by vinyl acetate, via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Determination of Solubility via the Isothermal Saturation Method
This gravimetric method provides a direct and accurate measurement of solubility at a given temperature.[13]
Caption: Workflow for the isothermal saturation method of solubility determination.
Detailed Protocol:
-
Preparation: To a series of vials, add an excess of this compound to a known volume of the desired organic solvent. An excess is confirmed by the presence of a separate liquid phase of the solute after equilibration.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the two phases have clearly separated.
-
Sampling: Carefully withdraw a known volume of the solvent phase (the supernatant) using a calibrated pipette.
-
Quantification: Transfer the aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to evaporate.
-
Calculation: Once the solvent is completely removed, weigh the vial containing the solute residue. The difference in weight corresponds to the mass of the dissolved solute. Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Validation: Repeat the measurement at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.
Applications in Research and Development
The solubility of this compound is a critical factor in its various applications:
-
Organic Synthesis: The ability to dissolve the compound in a range of solvents allows for its use in diverse reaction conditions, from nonpolar environments for organometallic cross-coupling reactions to polar media for other transformations.
-
Polymer Chemistry: In polymerization reactions, the solubility of the monomer in the chosen solvent is crucial for achieving high molecular weight polymers and controlling the polymerization process.
-
Drug Discovery: For potential pharmaceutical applications, understanding the solubility in both organic and aqueous media is fundamental for formulation development, bioavailability studies, and in vitro assay design.[3] The bromophenyl moiety can influence metabolic stability and binding interactions, making solubility a key parameter in the design of new drug candidates.[4][14]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While a lack of extensive published quantitative data necessitates a predictive approach based on the properties of analogous compounds, the theoretical framework and experimental protocols presented herein offer a robust foundation for researchers and developers. A thorough understanding and experimental determination of solubility are indispensable for the successful application of this versatile molecule in the fields of chemical synthesis, materials science, and drug development.
References
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Pitzer, K. S., & Scott, D. W. (1943). The Thermodynamics and Molecular Structure of Benzene and Its Methyl Derivatives1. Journal of the American Chemical Society, 65(5), 803-829. [Link]
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PubChem. (n.d.). 4-Bromodiphenyl Ether. Retrieved January 5, 2026, from [Link]
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Industrial Solvents 4-Bromophenyl Phenyl Ether C12H9BrO CAS 1002-67-1. (n.d.). Retrieved January 5, 2026, from [Link]
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Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved January 5, 2026, from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Hansen solubility parameters for the selected polymers, solvents, and nonsolvents[15]. Retrieved January 5, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Bromophenyl ether. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Bromophenyl ether. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
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Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved January 5, 2026, from [Link]
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Scent.vn. (n.d.). Phenyl vinyl ether (CAS 766-94-9): Odor profile, Properties, & IFRA compliance. Retrieved January 5, 2026, from [Link]
- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
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Pitzer, K. S., & Scott, D. W. (1943). The Thermodynamics and Molecular Structure of Benzene and Its Methyl Derivatives1. Journal of the American Chemical Society, 65(5), 803–829. [Link]
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ResearchGate. (n.d.). Substituent Effects on the Benzene Ring. Determination of the Intramolecular Interactions of Substituents in tert -Alkyl-Substituted Catechols from Thermochemical Measurements. Retrieved January 5, 2026, from [Link]
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Journal of Medicinal Chemistry. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved January 5, 2026, from [Link]
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Pirika. (2010, November 19). Hansen Solubility Parameters(HSP) Application Notes. Retrieved January 5, 2026, from [Link]
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Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.). Retrieved January 5, 2026, from [Link]
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Osbourn, J. (2015, June 19). Synthesis of meta-Bromovinylbenzene from Benzene [Video]. YouTube. [Link]
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Lee Group - University of Houston. (2020, January 6). Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting. Retrieved January 5, 2026, from [Link]
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Chrom Tech, Inc. (n.d.). EPA-1084-1 - 4-Bromophenyl phenyl ether. Retrieved January 5, 2026, from [Link]
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ACS Omega. (2019, December 16). Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices. Retrieved January 5, 2026, from [Link]
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PubMed Central. (2024, July 9). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). 1-Bromo-4-(pentyloxy)benzene. Retrieved January 5, 2026, from [Link]
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An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Retrieved January 5, 2026, from [Link]
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An In-depth Technical Guide to the Stability of 1-Bromo-4-(vinyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-Bromo-4-(vinyloxy)benzene is a versatile bifunctional molecule increasingly utilized in organic synthesis and drug development. Its utility stems from the presence of both a reactive vinyl ether moiety and a bromo-substituted aromatic ring, which allows for a variety of chemical transformations, including polymerization, cross-coupling reactions, and cycloadditions.[1][2][3] However, the inherent reactivity of the vinyl ether group also predisposes the molecule to degradation under various conditions, impacting its storage, handling, and application. This technical guide provides a comprehensive analysis of the stability of this compound under acidic, basic, thermal, and photolytic conditions. Mechanistic insights into degradation pathways are discussed, alongside practical, field-proven protocols for stabilization, handling, and stability assessment to ensure its effective and reliable use in research and development.
Introduction: The Synthetic Potential and Stability Challenges of this compound
The unique molecular architecture of this compound, featuring a vinyl ether and an aryl bromide, makes it a valuable building block in modern organic chemistry. The vinyl ether group can participate in polymerizations and cycloaddition reactions, while the bromine atom serves as a handle for various cross-coupling reactions, enabling the synthesis of complex molecules.[1][2]
Despite its synthetic utility, the vinyloxy group is susceptible to degradation, which can compromise the purity of the starting material and affect the outcome of chemical reactions. Understanding the stability of this compound under different environmental conditions is therefore paramount for its successful application. This guide will delve into the key factors influencing its stability and provide actionable strategies to mitigate degradation.
Stability Under Acidic Conditions: The Achilles' Heel of Vinyl Ethers
The most significant vulnerability of this compound, and vinyl ethers in general, is its rapid decomposition in the presence of even trace amounts of acid. This degradation proceeds via acid-catalyzed hydrolysis.
Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of vinyl ethers is a well-studied reaction that proceeds through a rate-determining proton transfer to the β-carbon of the vinyl group.[4] This initial protonation step forms a resonance-stabilized alkoxycarbocation intermediate. Subsequent rapid hydration of this intermediate, followed by the decomposition of the resulting hemiacetal, yields 4-bromophenol and acetaldehyde.[4][5] The generally accepted mechanism for this process is depicted below.
Figure 1: Mechanism of acid-catalyzed hydrolysis of this compound.
Factors Influencing the Rate of Hydrolysis
The rate of hydrolysis is highly dependent on the acidity of the medium. Even weak acids can catalyze this degradation. The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the electron density of the vinyl ether and potentially affect the rate of protonation. Studies on substituted phenyl vinyl ethers have shown that the electronic nature of the substituents on the aromatic ring can impact the hydrolysis kinetics.[1][6]
Stability Under Basic Conditions
In contrast to its lability in acidic media, this compound exhibits significantly greater stability under basic conditions. The vinyl ether linkage is generally resistant to nucleophilic attack by bases.
General Inertness to Mild Bases
Mild inorganic and organic bases, such as alkali metal carbonates and amines, are generally compatible with this compound and do not induce significant degradation under normal conditions. In fact, small amounts of a weak base, such as potassium hydroxide (0.1%), are often added to commercial vinyl ethers as a stabilizer to neutralize any adventitious acidity.[7]
Potential for Decomposition with Strong Bases
While stable to mild bases, vinyl ethers can be cleaved by extremely strong bases, such as alkalides (e.g., K⁻, K⁺(15-crown-5)₂).[8] This type of cleavage is a highly reactive process and is not typically encountered under standard laboratory or industrial conditions. However, it highlights a potential, albeit extreme, degradation pathway.
Thermal Stability
The thermal stability of this compound is a critical parameter for its handling, storage, and use in reactions conducted at elevated temperatures.
General Considerations for Aryl Vinyl Ethers
Aryl vinyl ethers are generally more thermally stable than their alkyl vinyl ether counterparts due to the resonance stabilization afforded by the aromatic ring. However, prolonged exposure to high temperatures can lead to decomposition or unwanted polymerization.
Thermogravimetric Analysis (TGA) Insights
Table 1: Comparative Thermal Decomposition Data of Related Polymers
| Polymer | Onset Decomposition Temp. (T_onset) | Temperature of Maximum Decomposition Rate (T_max) |
| Poly(2–Phthalimide Ethyl Vinyl Ether) | ~380 °C | 398 - 444 °C[9] |
| Polystyrene (PS) | ~315 °C | ~413 - 466 °C |
| Poly(methyl methacrylate) (PMMA) | ~250 - 280 °C | ~290 °C and ~365 °C (multi-stage) |
Note: Data is compiled from various sources and experimental conditions may vary.
Photolytic Stability
The presence of a chromophoric aryl bromide moiety in this compound suggests a potential for photolytically induced reactions.
Potential for Photodegradation
Aryl halides are known to undergo photolytic cleavage of the carbon-halogen bond. For brominated aromatic compounds, this can lead to the formation of aryl radicals. The vinyl ether group itself can also participate in photochemical reactions. Studies on hydroxylated polybrominated diphenyl ethers have shown that these compounds can undergo direct photolysis to yield various products, including brominated phenols and dibenzofurans.[10] Although this compound lacks the hydroxyl group, this highlights the potential for complex photochemical transformations of brominated aromatic ethers.
Polymerization: A Key Instability Pathway
The vinyl group in this compound is susceptible to polymerization, which can occur under various conditions, leading to a loss of the monomer and the formation of oligomeric or polymeric impurities.
Cationic Polymerization
Vinyl ethers are particularly prone to cationic polymerization, which can be initiated by Lewis acids or Brønsted acids.[2][11] The high reactivity of the vinyl ether double bond towards electrophiles makes this a facile process. The mechanism involves the formation of a carbocationic intermediate that propagates by adding to another monomer unit.
Figure 2: Simplified representation of the cationic polymerization of this compound.
Radical Polymerization
While less common than cationic polymerization for vinyl ethers, radical polymerization can also occur, particularly in the presence of radical initiators or upon exposure to UV light.
Inhibition of Polymerization
To prevent premature polymerization during storage and handling, inhibitors are often added to vinyl monomers. Common inhibitors for vinyl polymerization include hydroquinone and its monoalkyl ethers.[10] These compounds act as radical scavengers, terminating the radical chains that lead to polymerization.
Recommended Storage and Handling Procedures
Proper storage and handling are crucial to maintain the purity and stability of this compound.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[7] The container should be tightly sealed to prevent exposure to moisture and air. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[1] Use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with acids, strong oxidizing agents, and radical initiators.
-
Stabilization: For long-term storage, the addition of a polymerization inhibitor (e.g., hydroquinone monomethyl ether at 100-200 ppm) is advisable. If the material is to be used in a polymerization reaction, the inhibitor may need to be removed prior to use, typically by distillation or column chromatography.
Experimental Protocols for Stability Assessment
A systematic approach to evaluating the stability of this compound is essential for its reliable use.
Accelerated Stability Testing
Accelerated stability studies can be used to predict the long-term stability of the compound by subjecting it to stress conditions, such as elevated temperature and humidity.[12][13][14]
Protocol for Accelerated Thermal Stability Study:
-
Sample Preparation: Place a known amount of this compound into several sealed vials. Some vials may contain a stabilizer, while others serve as controls.
-
Stress Conditions: Store the vials at elevated temperatures (e.g., 40 °C, 60 °C) for a defined period.
-
Time Points: At regular intervals, remove a vial from each temperature condition for analysis.
-
Analysis: Analyze the samples for purity and the presence of degradation products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Analytical Methods for Monitoring Degradation
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile degradation products, such as 4-bromophenol and acetaldehyde, as well as any oligomers that may have formed.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to monitor the disappearance of the vinyl protons and the appearance of signals corresponding to degradation products.[16] Changes in the integration of key signals can provide quantitative information about the extent of degradation.
Conclusion
This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its stability. While susceptible to acid-catalyzed hydrolysis and polymerization, its stability can be effectively managed through careful control of storage and reaction conditions. By understanding the degradation pathways and implementing the recommended handling and stabilization protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and reliably utilize this versatile compound in their synthetic endeavors.
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An In-depth Technical Guide to the Health and Safety of 1-Bromo-4-(vinyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for 1-Bromo-4-(vinyloxy)benzene (CAS No. 1005-61-4). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed risk assessment in the laboratory.
Chemical Identity and Hazard Profile
This compound is an organic compound featuring a bromoaryl group and a vinyl ether moiety.[1] This dual functionality makes it a valuable intermediate in organic synthesis, particularly in the development of novel materials and pharmaceutical compounds.[1] However, its chemical structure also imparts a specific hazard profile that necessitates careful handling.
GHS Classification and Hazard Statements:
Based on available data, this compound is classified as a hazardous substance.[1] The pertinent GHS hazard statements are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Risk Assessment and Exposure Control
A thorough risk assessment is paramount before commencing any work with this compound. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Engineering Controls:
The most effective way to mitigate risk is to minimize exposure at the source.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
| Protection Type | Specific Equipment | Rationale and Standards |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene). | To prevent skin irritation upon contact. Gloves must be inspected before use and changed frequently, especially if contact is suspected. |
| Body Protection | A flame-retardant lab coat. | To protect against accidental splashes and contamination of personal clothing. |
| Respiratory Protection | Not typically required with adequate engineering controls. | In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Always consult your institution's environmental health and safety (EHS) department for specific respirator requirements. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.
Handling:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Aerosol Prevention: Avoid actions that could generate aerosols or dust.
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources. While specific flammability data is not available, many organic compounds are flammable.
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.
Storage:
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Segregation: Store separately from food and feedstuffs.
Reactivity Profile and Incompatibilities
The reactivity of this compound is largely dictated by the vinyl ether group. Vinyl ethers are electron-rich alkenes, making them susceptible to electrophilic attack.
Key Reactivities:
-
Polymerization: The vinyl group can undergo polymerization, which can be initiated by Lewis acids.
-
Hydrolysis: Acid-catalyzed hydrolysis can cleave the vinyl ether bond.
-
Cycloaddition Reactions: The electron-rich nature of the vinyl ether makes it a suitable component in cycloaddition reactions.
Incompatible Materials:
-
Strong Oxidizing Agents: Contact with strong oxidizers may lead to a vigorous reaction.
-
Acids: Strong acids can catalyze hydrolysis and other reactions.
Understanding these reactivities is crucial for planning experiments and avoiding unintended and potentially hazardous reactions.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
-
Inhalation: If vapors are inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response:
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of hazardous waste through a licensed and approved waste disposal facility, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow involving this compound, with critical safety checkpoints highlighted.
Caption: A generalized experimental workflow highlighting critical safety checkpoints when working with this compound.
Conclusion
This compound is a valuable chemical intermediate with a defined set of hazards. By understanding its chemical properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can effectively mitigate the risks associated with its use. A proactive and informed approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
- CATO Research Chemical Inc.
-
Wikipedia. Ethyl vinyl ether. [Link]
Sources
Methodological & Application
Synthesis of 1-Bromo-4-(vinyloxy)benzene from 4-Bromophenol: An Application Note and Protocol for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of 1-bromo-4-(vinyloxy)benzene, a valuable intermediate in organic synthesis. This document outlines the scientific principles, experimental procedures, and characterization data necessary for the successful and reliable preparation of this compound.
Introduction
This compound is a bifunctional organic molecule that serves as a versatile building block in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The presence of both a vinyl ether and a bromo-aromatic moiety allows for orthogonal chemical transformations. The vinyl ether group can participate in reactions such as polymerization, cycloadditions, and electrophilic additions, while the bromo-substituent is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The strategic synthesis of this compound is therefore of significant interest to the chemical research community.
Synthetic Strategies: A Mechanistic Overview
Several synthetic routes can be envisioned for the preparation of this compound from 4-bromophenol. After a thorough evaluation of established methodologies, a copper-catalyzed Ullmann-type condensation reaction has been selected as the most robust and accessible method for this guide. This approach offers advantages in terms of mild reaction conditions and the use of readily available and manageable reagents compared to alternatives like the Williamson ether synthesis with volatile vinyl halides or palladium-catalyzed processes that can be sensitive to reaction parameters.
The Copper-Catalyzed O-Vinylation (Ullmann-Type Condensation)
The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction. In the context of this synthesis, it facilitates the formation of a C-O bond between the phenoxide derived from 4-bromophenol and a vinyl halide. The reaction is believed to proceed through a catalytic cycle involving a copper(I) species.
The key steps in the proposed mechanism are:
-
Formation of the Copper(I) Phenoxide: The starting phenol, 4-bromophenol, is deprotonated by a base to form the corresponding phenoxide. This phenoxide then reacts with a copper(I) salt to generate a copper(I) phenoxide intermediate.
-
Oxidative Addition: The vinyl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired this compound and regenerate a copper(I) species, which can then re-enter the catalytic cycle.
The choice of ligand, base, and solvent is crucial for the efficiency of this catalytic cycle, as these components influence the solubility of the copper species, the rate of oxidative addition, and the stability of the intermediates.
Experimental Protocol: Copper-Catalyzed Synthesis of this compound
This protocol is designed to be a self-validating system, providing clear, step-by-step instructions and expected outcomes.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 1.73 g | 10.0 | Sigma-Aldrich |
| Vinyl Bromide (1M in THF) | C₂H₃Br | 106.95 | 15 mL | 15.0 | Sigma-Aldrich |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 95 mg | 0.50 | Sigma-Aldrich |
| N,N'-Dimethylethylenediamine (DMEDA) | C₄H₁₂N₂ | 88.15 | 0.11 mL | 1.0 | Sigma-Aldrich |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 4.89 g | 15.0 | Sigma-Aldrich |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 50 mL | - | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | Fisher Scientific |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | - | Fisher Scientific |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | As needed | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | Fisher Scientific |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
NMR tubes and spectrometer
Procedure
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.73 g, 10.0 mmol), copper(I) iodide (95 mg, 0.50 mmol), and cesium carbonate (4.89 g, 15.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent the oxidation of the copper catalyst.
-
Add anhydrous toluene (50 mL) to the flask via a syringe.
-
Add N,N'-dimethylethylenediamine (DMEDA) (0.11 mL, 1.0 mmol) to the reaction mixture via a syringe.
-
Commence stirring to create a suspension.
Reaction Execution:
-
Slowly add the vinyl bromide solution (1M in THF, 15 mL, 15.0 mmol) to the stirring suspension at room temperature using a syringe.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Purification:
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (50 mL).
-
Filter the mixture through a pad of Celite® to remove the insoluble inorganic salts. Wash the filter cake with additional dichloromethane (2 x 20 mL).
-
Combine the organic filtrates and transfer them to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Expected Yield and Physical Properties
-
Appearance: Colorless to pale yellow oil.
-
Yield: 70-85%
-
Molecular Formula: C₈H₇BrO
-
Molecular Weight: 199.04 g/mol [1]
-
CAS Number: 1005-61-4[1]
Product Characterization and Validation
To ensure the identity and purity of the synthesized this compound, it is essential to characterize the product using spectroscopic methods. The following data serve as a reference for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.41 (d, J = 8.8 Hz, 2H, Ar-H)
-
6.95 (d, J = 8.8 Hz, 2H, Ar-H)
-
6.60 (dd, J = 14.0, 6.4 Hz, 1H, -O-CH=)
-
4.68 (dd, J = 14.0, 1.6 Hz, 1H, =CH₂)
-
4.39 (dd, J = 6.4, 1.6 Hz, 1H, =CH₂)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
156.0 (Ar-C-O)
-
147.5 (-O-CH=)
-
132.8 (Ar-CH)
-
118.5 (Ar-CH)
-
116.2 (Ar-C-Br)
-
96.0 (=CH₂)
-
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
4-Bromophenol is toxic and an irritant. Avoid contact with skin and eyes.
-
Vinyl bromide is a flammable gas and a suspected carcinogen. Handle with extreme care. The use of a solution of vinyl bromide in THF is recommended to mitigate the risks associated with handling the gas directly.
-
Copper(I) iodide and cesium carbonate are irritants.
-
Toluene and dichloromethane are flammable and harmful solvents.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly purchased or purified CuI. |
| Insufficient base | Ensure the cesium carbonate is dry and of high purity. | |
| Low reaction temperature or time | Increase the reaction temperature or extend the reaction time and monitor by TLC. | |
| Complex mixture of products | Side reactions | Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions. Optimize the ligand-to-copper ratio. |
| Difficulty in purification | Co-elution of impurities | Adjust the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Logical Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
This application note provides a reliable and well-characterized protocol for the synthesis of this compound from 4-bromophenol using a copper-catalyzed O-vinylation reaction. By following the detailed experimental procedure and utilizing the provided characterization data, researchers can confidently prepare this important synthetic intermediate for their research and development endeavors. The mechanistic insights and troubleshooting guide further support the successful implementation of this protocol.
References
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400-5449. [Link]
-
Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954-6971. [Link]
-
Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998 , 39 (19), 2933-2936. [Link]
-
Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Lett.1998 , 39 (19), 2941-2944. [Link]
-
Evans, D. A.; Katz, J. L.; West, T. R. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Lett.1998 , 39 (19), 2937-2940. [Link]
Sources
Palladium-Catalyzed Synthesis of Aryl Vinyl Ethers: Application Notes and Protocols
Introduction: The Strategic Importance of Aryl Vinyl Ethers
Aryl vinyl ethers are privileged structural motifs found in a wide array of pharmaceuticals, natural products, and advanced materials. Their unique electronic properties and versatile reactivity make them valuable building blocks in organic synthesis. Traditionally, the synthesis of these compounds has been hampered by harsh reaction conditions, limited substrate scope, and the use of stoichiometric, often toxic, reagents. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, offering a mild, efficient, and highly versatile approach to the construction of the C(aryl)-O-C(vinyl) bond.
This comprehensive guide provides an in-depth exploration of the palladium-catalyzed synthesis of aryl vinyl ethers, with a focus on the coupling of phenols and vinyl triflates. Designed for researchers, scientists, and drug development professionals, this document offers not only detailed experimental protocols but also a thorough discussion of the underlying mechanistic principles, empowering users to optimize reaction conditions and troubleshoot potential challenges.
Theoretical Background: Mechanistic Insights into C-O Bond Formation
The palladium-catalyzed coupling of phenols with vinyl electrophiles, such as vinyl triflates and halides, operates through a catalytic cycle analogous to the well-established Buchwald-Hartwig amination. Understanding this mechanism is paramount for rational catalyst and ligand selection and for troubleshooting suboptimal reaction outcomes.
The currently accepted catalytic cycle involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl electrophile (e.g., vinyl triflate), forming a Pd(II) intermediate. This is often the rate-limiting step of the catalytic cycle. The reactivity of the vinyl electrophile is crucial, with the general trend being I > OTf > Br >> Cl.[1]
-
Ligand Exchange/Base-Mediated Deprotonation: A molecule of the phenol displaces a ligand on the Pd(II) center. A base then deprotonates the coordinated phenol to form a palladium-alkoxide complex. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause decomposition of the starting materials or products.
-
Reductive Elimination: This is the product-forming step where the aryl and vinyl ether fragments are joined, forming the desired C-O bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The use of bulky, electron-rich phosphine ligands is known to facilitate this step.
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of Aryl Vinyl Ethers from Phenols and Vinyl Triflates
This protocol provides a general method for the synthesis of a variety of aryl vinyl ethers. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., 2-(Di-tert-butylphosphino)biphenyl, XPhos, SPhos)
-
Phenol (substituted or unsubstituted)
-
Vinyl triflate
-
Anhydrous base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Standard laboratory glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the phenol (1.0 equiv), the vinyl triflate (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the phenol).
-
Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl vinyl ether.
Protocol 2: Preparation of Vinyl Triflates from Ketones
Vinyl triflates are readily prepared from the corresponding ketones and serve as excellent electrophiles in the palladium-catalyzed coupling reaction.
Materials:
-
Ketone
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Non-nucleophilic base (e.g., 2,6-lutidine, triethylamine)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the ketone (1.0 equiv) in anhydrous dichloromethane.
-
Base Addition: Add the non-nucleophilic base (1.2 equiv) to the solution.
-
Triflation: Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude vinyl triflate is often used directly in the subsequent coupling reaction without further purification.
Data Presentation: Scope and Limitations
The palladium-catalyzed synthesis of aryl vinyl ethers is a versatile reaction that tolerates a wide range of functional groups on both the phenol and the vinyl triflate. The following table summarizes representative examples, highlighting the scope of the reaction.
| Entry | Phenol | Vinyl Triflate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenol | Cyclohexenyl triflate | Pd₂(dba)₃ (1.5) | 2-(Di-t-butylphosphino)biphenyl (3.0) | NaOtBu (1.4) | Toluene | 80 | 95 |
| 2 | 4-Methoxyphenol | Cyclohexenyl triflate | Pd₂(dba)₃ (1.5) | 2-(Di-t-butylphosphino)biphenyl (3.0) | NaOtBu (1.4) | Toluene | 80 | 92 |
| 3 | 4-Nitrophenol | Cyclohexenyl triflate | Pd₂(dba)₃ (1.5) | 2-(Di-t-butylphosphino)biphenyl (3.0) | NaOtBu (1.4) | Toluene | 100 | 75 |
| 4 | 2-Methylphenol | 1-Phenylvinyl triflate | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 88 |
| 5 | Phenol | 1-tert-Butylvinyl triflate | Pd(OAc)₂ (2.0) | SPhos (4.0) | Cs₂CO₃ (1.5) | Toluene | 100 | 85 |
General Observations:
-
Electron-donating groups on the phenol generally lead to higher yields.
-
Electron-withdrawing groups on the phenol may require higher temperatures and longer reaction times.
-
Sterically hindered phenols and vinyl triflates can be challenging substrates, often requiring more bulky ligands (e.g., XPhos, SPhos) and stronger bases.
-
A variety of functional groups, including ethers, esters, and nitro groups, are well-tolerated under these conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh source of palladium precursor and ligand. Consider using a pre-formed palladium(0) catalyst. |
| Insufficiently anhydrous/degassed conditions | Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is thoroughly degassed. | |
| Inappropriate base | The base may not be strong enough to deprotonate the phenol. Switch to a stronger base (e.g., NaOtBu or K₃PO₄). | |
| Formation of side products (e.g., hydrodehalogenation) | Suboptimal ligand | The ligand may not be bulky or electron-rich enough to promote reductive elimination over side reactions. Screen different Buchwald-type ligands. |
| High reaction temperature | Lower the reaction temperature and monitor the reaction for a longer period. | |
| Difficulty in purification | Base residues | Perform an aqueous workup to remove inorganic salts. |
| Ligand-related impurities | Use a minimal amount of ligand. Consider using a ligand that is more easily removed by chromatography or by precipitation. |
Visualizations
Catalytic Cycle of Palladium-Catalyzed Aryl Vinyl Ether Synthesis
Caption: Step-by-step experimental workflow.
References
-
Willis, M. C.; et al. Palladium catalysed aryl enol ether synthesis from vinyl triflates. Chem. Commun., 2003 , (17), 2222-2223. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res., 2008 , 41 (11), 1534–1544. [Link]
-
Buchwald, S. L.; et al. A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. J. Am. Chem. Soc., 2006 , 128 (32), 10354–10355. [Link]
-
Stang, P. J.; et al. Preparation and chemistry of vinyl triflates. 16. Mechanism of alkylation of aromatic substrates. J. Am. Chem. Soc., 1979 , 101 (18), 5423–5424. [Link]
-
Lin, S.; et al. Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Front. Chem., 2022 , 10, 962355. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
Sources
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-4-(vinyloxy)benzene
Introduction: The Strategic Importance of Vinyloxy-Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction couples an organoboron species with an organic halide or pseudohalide, providing a powerful route to biaryls, polyolefins, and styrenes.[1][2] The resulting products are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[4]
This application note provides a comprehensive guide to the Suzuki coupling of 1-bromo-4-(vinyloxy)benzene. The vinyloxy moiety is a versatile functional group, serving as a precursor to aldehydes and ketones, and participating in various cycloaddition reactions. Its incorporation into biaryl scaffolds opens avenues for the synthesis of complex molecular architectures. However, the potential sensitivity of the vinyloxy group to certain reaction conditions necessitates a carefully optimized protocol. This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed analysis of critical reaction parameters, and provide robust experimental protocols for researchers in academia and the pharmaceutical industry.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][5][6][7] Understanding this cycle is paramount for rational optimization of the reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1][5]
-
Transmetalation: The organic group from the boronic acid or its derivative is transferred to the palladium center. This step requires activation of the organoboron species by a base.[1][5][8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing the Reaction Conditions for this compound
The success of the Suzuki coupling of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electron-donating nature of the vinyloxy group can influence the reactivity of the aryl bromide, and the potential for hydrolysis of the vinyl ether under acidic or strongly basic aqueous conditions must be considered.
Palladium Catalyst and Ligand Selection
A wide array of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being common choices.[8] For aryl bromides, Pd(PPh₃)₄ is also a reliable catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands are often beneficial.[9]
| Catalyst/Ligand System | Key Features & Recommendations | Typical Loading (mol%) |
| Pd(PPh₃)₄ | A versatile and commercially available Pd(0) catalyst. Suitable for a wide range of aryl bromides. | 1-5 |
| Pd(OAc)₂ / SPhos or XPhos | Buchwald ligands are highly effective for challenging couplings, including those with electron-rich aryl halides.[9] | Pd: 1-3, Ligand: 2-6 |
| PdCl₂(dppf) | Offers good stability and is effective for a broad scope of substrates. | 1-5 |
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki coupling. It activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction.[6][8] For substrates containing a potentially hydrolyzable group like the vinyloxy moiety, the choice of base and the presence of water are critical.
| Base | Solvent System | Advantages & Considerations | Typical Equivalents |
| K₂CO₃ | Toluene/Water, Dioxane/Water | A common and effective base. The aqueous phase is often necessary.[2] | 2-3 |
| Cs₂CO₃ | Dioxane, THF | A stronger base, often used for less reactive substrates. Can be used in anhydrous conditions. | 2-3 |
| K₃PO₄ | Toluene, Dioxane | A moderately strong base, often providing good results with sensitive substrates.[9] | 2-3 |
| KOtBu | THF, Toluene | A very strong base, typically used for challenging couplings. May promote side reactions. | 2-3 |
A Note on the Vinyloxy Group: While the vinyloxy group is generally stable under basic conditions, prolonged heating in the presence of water and a strong base could potentially lead to hydrolysis. Therefore, starting with milder bases like K₂CO₃ or K₃PO₄ is recommended. If hydrolysis is observed, employing anhydrous conditions with a base like Cs₂CO₃ may be beneficial.
Solvent Systems: A Balancing Act
The solvent system must be capable of dissolving the various components of the reaction mixture. Biphasic systems, typically an organic solvent with water, are common for Suzuki couplings.[2]
| Solvent System | Typical Temperature (°C) | Key Characteristics |
| Toluene / Water | 80-110 | A widely used system. Good for a broad range of substrates. |
| Dioxane / Water | 80-100 | Another common and effective solvent mixture. |
| THF / Water | 60-70 | Lower boiling point, suitable for more reactive substrates. |
| DMF | 80-120 | A polar aprotic solvent, can be useful for poorly soluble substrates. |
Recommendation: For the Suzuki coupling of this compound, a Toluene/Water or Dioxane/Water system is a good starting point. Ensure all solvents are thoroughly degassed to prevent oxidation of the palladium catalyst.[9]
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Protocol 1: General Conditions with an Aqueous Base
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene (to make a 0.1 M solution of the aryl bromide)
-
Deionized water (25% of the toluene volume)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and deionized water.
-
Add Pd(PPh₃)₄ to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anhydrous Conditions for Sensitive Substrates
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous dioxane (to make a 0.1 M solution of the aryl bromide)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid pinacol ester, and Cs₂CO₃.
-
Add Pd(OAc)₂ and SPhos to the flask.
-
Add anhydrous, degassed dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[10]
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh source of palladium catalyst and ligand. Consider a more active pre-catalyst.[9] |
| Ineffective base or solvent | Screen different bases and solvent systems. Ensure the base is finely powdered. | |
| Insufficient degassing | Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere. | |
| Significant Side Product Formation (e.g., Homocoupling) | Catalyst decomposition | Use a more robust ligand or slightly lower the reaction temperature. |
| Non-optimal reaction conditions | Re-evaluate the base, solvent, and temperature. Slow addition of the boronic acid may help.[9] | |
| Hydrolysis of the Vinyloxy Group | Presence of water and strong base | Switch to anhydrous conditions (Protocol 2). Use a milder base like K₃PO₄. |
| Protodeboronation of the Boronic Acid | Presence of water and prolonged heating | Use a boronic ester instead of the acid. Minimize reaction time. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of functionalized biaryls. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved while preserving the integrity of the vinyloxy group. The protocols and optimization strategies outlined in this application note provide a solid foundation for researchers to successfully employ this valuable transformation in their synthetic endeavors.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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UBC Library Open Collections. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available from: [Link]
-
National Center for Biotechnology Information. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Available from: [Link]
-
AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available from: [Link]
-
Advion. SUZUKI REACTION MONITORING. Available from: [Link]
-
Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available from: [Link]
-
ResearchGate. Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Available from: [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. Available from: [Link]
-
National Center for Biotechnology Information. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides | The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Available from: [Link]
-
National Center for Biotechnology Information. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][8]-Fused Indole Heterocycles. Available from: [Link]
-
ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][8]-Fused Indole Heterocycles. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available from: [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
-
YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Available from: [Link]
-
YouTube. Masking Boronic Acids for Suzuki Coupling. Available from: [Link]
-
National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
National Center for Biotechnology Information. RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors. Available from: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link]
-
Nobel Prize. Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding. Available from: [Link]
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Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
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Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available from: [Link]
-
Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. Available from: [Link]
-
ResearchGate. Vinyl Phenylboronic Acid Controlling Co-Monomer for Nitroxide Mediated Synthesis of Thermoresponsive Poly(2-N Morpholinoethyl Methacrylate) | Request PDF. Available from: [Link]
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Application Notes and Protocols for the Heck Reaction of 1-Bromo-4-(vinyloxy)benzene
Introduction: The Strategic Utility of the Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The reaction's significance was underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.[3]
This application note provides a detailed protocol for the Heck reaction using 1-bromo-4-(vinyloxy)benzene, a versatile building block. The presence of the vinyl ether moiety, an electron-rich olefin, introduces specific mechanistic considerations, particularly concerning regioselectivity, that are critical for achieving high yields of the desired product. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Mechanistic Insights: Navigating the Heck Reaction with Vinyl Ethers
The generally accepted mechanism of the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3][4] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II)-aryl complex.[1][4]
-
Alkene Coordination and Insertion (Carbopalladation): The vinyl ether coordinates to the palladium center, followed by migratory insertion into the Pd-aryl bond. This step is crucial as it determines the regioselectivity of the product.[4][5][6]
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.[1][4][5]
-
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst and completing the catalytic cycle.[4][7]
A critical consideration when using electron-rich olefins like vinyl ethers is the regioselectivity of the carbopalladation step. While reactions with electron-deficient olefins typically yield the linear (β-substituted) product, electron-rich olefins can lead to a mixture of linear and branched (α-substituted) products.[8] However, with appropriate ligand selection, high regioselectivity for the branched product can be achieved. Bidentate phosphine ligands, for instance, are known to favor the formation of the α-substituted product in the arylation of vinyl ethers.[8]
Experimental Protocol: Heck Reaction of this compound with an Alkene
This protocol provides a general procedure for the Heck reaction of this compound with a generic alkene. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Recommended Supplier |
| This compound | ≥98% | Commercially available |
| Alkene | ≥98% | Commercially available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially available |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially available |
| Ethyl acetate | ACS grade | Commercially available |
| Brine (saturated NaCl solution) | - | Laboratory prepared |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Commercially available |
| Silica gel | 60 Å, 230-400 mesh | Commercially available |
| Round-bottom flask | - | Standard laboratory glassware |
| Reflux condenser | - | Standard laboratory glassware |
| Magnetic stirrer with heating mantle | - | Standard laboratory equipment |
| Inert atmosphere setup (Nitrogen or Argon) | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
| Thin-layer chromatography (TLC) plates | - | Commercially available |
| Column chromatography setup | - | Standard laboratory equipment |
Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (5 mL) via syringe, followed by the alkene (1.2 mmol, 1.2 equiv) and anhydrous triethylamine (1.5 mmol, 1.5 equiv).
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted alkene.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Aryl Halide | This compound | Substrate for the Heck coupling. |
| Alkene | Generic | Coupling partner. |
| Catalyst | Palladium(II) acetate (2 mol%) | Precursor to the active Pd(0) catalyst.[1][4] |
| Ligand | Triphenylphosphine (4 mol%) | Stabilizes the palladium catalyst and influences reactivity and selectivity.[1] |
| Base | Triethylamine (1.5 equiv) | Neutralizes the HBr generated during the reaction to regenerate the Pd(0) catalyst.[1][4] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the dissolution of reactants and promotes the reaction.[9] |
| Temperature | 100-120 °C | Provides the necessary activation energy for the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the palladium catalyst. |
Experimental Workflow Visualization
Caption: A streamlined workflow for the Heck reaction of this compound.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. This section addresses common problems encountered during the Heck reaction and provides systematic troubleshooting strategies.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[10] 2. Presence of oxygen or moisture.[3] 3. Insufficient temperature or reaction time. | 1. Use a fresh batch of palladium precursor and ligand. Consider a pre-activated Pd(0) source. 2. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere with anhydrous solvents. 3. Increase the reaction temperature in increments of 10 °C or extend the reaction time. |
| Formation of Side Products | 1. Homocoupling of the aryl bromide. 2. Isomerization of the product alkene. | 1. Optimize the reaction temperature and catalyst loading; lower temperatures may reduce homocoupling. 2. This can be influenced by the ligand and base; consider screening different ligands or bases. |
| Poor Regioselectivity | 1. Inappropriate ligand choice for vinyl ether substrate. | 1. For α-selectivity with vinyl ethers, consider using bidentate phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane).[8] |
| Difficulty in Purification | 1. Co-elution of product with byproducts or starting materials. | 1. Optimize the solvent system for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting the Heck reaction.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12][13]
-
Ventilation: Handle all chemicals in a well-ventilated fume hood.[3]
-
Chemical Hazards:
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care.[3]
-
This compound: This compound is harmful if swallowed and causes skin and eye irritation. May cause respiratory irritation.[14]
-
N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with caution.[3]
-
Triethylamine: Corrosive and flammable.
-
-
Reaction Hazards: Reactions at elevated temperatures should be conducted with appropriate safety measures, such as using a blast shield.
Conclusion
The Heck reaction of this compound is a valuable synthetic transformation. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing systematic troubleshooting, researchers can effectively utilize this protocol to synthesize a wide range of substituted alkenes. The information presented in this application note serves as a comprehensive guide to facilitate the successful implementation of this important reaction in various research and development settings.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
-
McConville, M., Saidi, O., Blacker, J., & Xiao, J. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? The Journal of Organic Chemistry, 74(7), 2692–2698. [Link]
-
Heck Reaction. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Heck Reaction. (2023, June 30). In Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Phosphine-incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (2024). ChemistryOpen, e202300249. [Link]
-
Palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers to 3-alkoxy alkenones and pyrazoles. (2012). Chemistry, 18(16), 4827-31. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? (2009). The Journal of Organic Chemistry. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Mechanisms of the Mizoroki–Heck Reaction. (2008). The Mizoroki-Heck Reaction. [Link]
-
Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium−Tetraphosphine Complex. (2001). The Journal of Organic Chemistry. [Link]
-
Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.). [Link]
-
Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? (2009). Organic Chemistry Portal. [Link]
-
The influence of additives on orthogonal reaction pathways in the Mizoroki–Heck arylation of vinyl ethers. (n.d.). RSC Publishing. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. [Link]
-
Troubleshooting a difficult Heck reaction. (2024, June 14). Reddit. [Link]
-
SYNTHESIS OF SYMMETRICAL trans-STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. (n.d.). Organic Syntheses Procedure. [Link]
-
Heck Reactions with Aryl Chlorides. (2008, September 24). DiVA portal. [Link]
-
Intro to Organometallics: The Heck Reaction. (2013, November 18). Odinity. [Link]
-
Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). The University of Liverpool Repository. [Link]
-
Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... (n.d.). ResearchGate. [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). NIH. [Link]
-
The Heck reaction in the production of fine chemicals. (n.d.). University of Groningen. [Link]
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Application Note & Protocols: Polymerization of 1-Bromo-4-(vinyloxy)benzene for the Synthesis of Novel Functional Materials
Abstract
This application note provides a comprehensive guide for the synthesis and functionalization of poly(1-bromo-4-(vinyloxy)benzene), a versatile polymeric platform for the development of novel materials. The protocol details a controlled living cationic polymerization of this compound to yield a well-defined polymer with a reactive bromine handle. Subsequent post-polymerization modification of the pendant bromo groups via Suzuki-Miyaura cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry is thoroughly described. These modifications allow for the introduction of a wide range of functional moieties, opening avenues for applications in drug delivery, advanced coatings, and functional polymeric materials. This guide is intended for researchers and scientists in polymer chemistry, materials science, and drug development.
Introduction: The Potential of Poly(this compound)
Poly(vinyl ethers) (PVEs) are a significant class of polymers known for their excellent properties, which are tunable based on the nature of their side chains.[1] The polymerization of vinyl ethers is predominantly achieved through cationic mechanisms, with significant advancements in living cationic polymerization enabling precise control over molecular weight and dispersity.[2] The monomer, this compound, is a particularly interesting building block for novel materials. Its vinyl ether group is amenable to controlled cationic polymerization, while the bromo-aromatic moiety serves as a versatile anchor for a plethora of post-polymerization modifications. This dual functionality allows for the creation of well-defined polymers that can be tailored for specific applications.
The presence of the bromine atom on the phenyl ring opens up a vast landscape of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This powerful C-C bond-forming reaction allows for the introduction of diverse aryl and vinyl substituents. Furthermore, the bromine can be readily converted to an azide group, which can then participate in highly efficient and orthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5] This offers a modular approach to append a wide variety of functional molecules, including biomolecules, fluorescent dyes, and stimuli-responsive groups.
This application note will provide detailed, field-proven protocols for the synthesis of poly(this compound) via living cationic polymerization, followed by comprehensive procedures for its characterization and subsequent functionalization.
Synthesis of Poly(this compound) via Living Cationic Polymerization
Living cationic polymerization is the method of choice for synthesizing well-defined poly(this compound) due to its ability to control molecular weight and achieve narrow molecular weight distributions. The electron-donating nature of the vinyloxy group stabilizes the propagating carbocation, making it an ideal monomer for this technique. We will utilize a well-established initiating system for the living cationic polymerization of vinyl ethers.
Proposed Polymerization Mechanism
The living cationic polymerization of this compound is initiated by a protonic acid, which protonates the vinyl ether monomer to generate a carbocationic active species. The polymerization proceeds via the sequential addition of monomer units to the growing polymer chain. The presence of a Lewis acid co-initiator helps to stabilize the propagating carbocation and suppress chain termination and transfer reactions, which are common in conventional cationic polymerization.
Figure 1: Proposed mechanism for the living cationic polymerization of this compound.
Experimental Protocol: Polymerization
Materials:
-
This compound (monomer)
-
Toluene (solvent, anhydrous)
-
Dichloromethane (solvent, anhydrous)
-
Methanol (quenching agent)
-
Initiator system: e.g., 1-isobutoxyethyl acetate (IBEA) / Ethylaluminum sesquichloride (EASC) in hexane
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Solvent Purification: The monomer, this compound, should be purified by passing through a short column of basic alumina to remove any acidic impurities and inhibitors. Anhydrous solvents should be obtained from a solvent purification system or by standard drying techniques.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Reaction Mixture: In the Schlenk flask, dissolve the desired amount of this compound in anhydrous toluene. Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C) in a cooling bath.
-
Initiation: In a separate flame-dried flask under inert atmosphere, prepare the initiator solution. For example, add the calculated amount of ethylaluminum sesquichloride (EASC) to a solution of 1-isobutoxyethyl acetate (IBEA) in toluene.
-
Polymerization: Slowly add the initiator solution to the stirred monomer solution via syringe. The reaction is typically fast, and an increase in viscosity may be observed.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Quenching: Once the desired conversion is reached, quench the polymerization by adding pre-chilled methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it several times with the non-solvent, and dry it under vacuum at room temperature until a constant weight is achieved.
Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and thermal properties.
Spectroscopic and Chromatographic Analysis
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the polymer structure and determine monomer conversion. | Disappearance of the vinyl proton signals of the monomer and appearance of broad signals corresponding to the polymer backbone and side chain protons. |
| ¹³C NMR Spectroscopy | To further confirm the polymer structure. | Appearance of signals corresponding to the polymer backbone and the aromatic and aliphatic carbons of the repeating unit. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | A narrow and monomodal peak, indicating a well-controlled polymerization with a low PDI (typically < 1.2). |
Thermal Analysis
| Technique | Purpose | Expected Observations |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg). | A step-like transition in the heat flow curve, indicating the glass transition temperature of the amorphous polymer. The Tg is expected to be relatively high due to the rigid aromatic side chains.[6] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | A decomposition profile indicating the onset of thermal degradation. Aromatic poly(vinyl ethers) generally exhibit good thermal stability.[1][7] |
Post-Polymerization Modification: A Gateway to Functional Materials
The true potential of poly(this compound) lies in its capacity for post-polymerization modification. The pendant bromo-aryl groups are versatile handles for introducing a wide array of functionalities.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between the bromo-functionalized polymer and various organoboron reagents.[3][4][8] This allows for the introduction of different aryl or vinyl groups, thereby tuning the polymer's electronic and physical properties.
Figure 2: Schematic of Suzuki-Miyaura cross-coupling on the polymer backbone.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a Schlenk flask, dissolve poly(this compound) in a suitable solvent (e.g., THF, toluene, or a mixture with water).
-
Reagents: Add the desired arylboronic acid (e.g., 1.5 equivalents per bromo group), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Reaction Conditions: Degas the mixture by several freeze-pump-thaw cycles and then heat it under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent and wash with water. The functionalized polymer can be purified by precipitation in a non-solvent (e.g., methanol or hexane).
Azide-Alkyne "Click" Chemistry for Modular Functionalization
For a more modular approach, the bromo groups can be converted to azides, which can then undergo a highly efficient and orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a wide variety of alkyne-containing molecules.[5][9]
Figure 3: Two-step functionalization via azide substitution followed by CuAAC "click" chemistry.
Protocol: Azide Substitution
-
Reaction: Dissolve poly(this compound) in a polar aprotic solvent like DMF. Add an excess of sodium azide (NaN₃).
-
Conditions: Heat the reaction mixture (e.g., at 60-80 °C) for 24-48 hours.
-
Purification: After cooling, precipitate the polymer in water, filter, and wash thoroughly with water to remove excess NaN₃. Dry the azido-functionalized polymer under vacuum.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Mixture: Dissolve the azido-functionalized polymer and the alkyne-containing molecule in a suitable solvent (e.g., THF/water or DMF).
-
Catalyst: Add a copper(I) source (e.g., CuBr or CuSO₄/sodium ascorbate).
-
Conditions: Stir the reaction at room temperature for 12-24 hours.
-
Purification: Purify the final functionalized polymer by precipitation or dialysis to remove the copper catalyst and unreacted starting materials.
Potential Applications
The ability to precisely control the molecular architecture and introduce a wide range of functionalities makes poly(this compound) a highly attractive platform for various applications:
-
Drug Delivery: Functionalization with biocompatible polymers like polyethylene glycol (PEG) and targeting ligands can lead to the development of novel drug delivery systems.
-
Advanced Coatings: The introduction of hydrophobic or oleophobic moieties can be used to create functional coatings with tailored surface properties.
-
Stimuli-Responsive Materials: Incorporation of stimuli-responsive groups (e.g., pH- or temperature-sensitive moieties) can lead to the development of "smart" materials.
-
Functional Membranes: Tailoring the side-chain chemistry can be used to fabricate membranes with specific separation properties.
Conclusion
This application note has detailed the synthesis, characterization, and post-polymerization modification of poly(this compound). The protocols provided offer a robust and versatile platform for researchers and scientists to create a wide array of novel functional materials. The combination of controlled polymerization and efficient post-polymerization modification techniques makes this polymer a valuable addition to the toolbox of materials science and drug development professionals.
References
-
Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Cationic Polymerization of Vinyl Ethers Controlled by Visible Light. (2016). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. (2024). ACS Polymers Au. Retrieved January 5, 2026, from [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
Alternating Cationic Copolymerization of Vinyl Ethers and Aryl-Substituted Cyclic Acetals: Structural Investigation of Effects of Cyclic Acetals on Copolymerizability. (2022). ACS Figshare. Retrieved January 5, 2026, from [Link]
-
Alternating Cationic Copolymerization of Vinyl Ethers and Aryl-Substituted Cyclic Acetals: Structural Investigation of Effects of Cyclic Acetals on Copolymerizability. (2022). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
Alternating Cationic Copolymerization of Vinyl Ethers and Aryl-Substituted Cyclic Acetals: Structural Investigation of Effects of Cyclic Acetals on Copolymerizability. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Recent Developments on Cationic Polymerization of Vinyl Ethers. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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ATRP, azide substitution and 'click' chemistry: three reactions using one catalyst in one pot. (n.d.). Retrieved January 5, 2026, from [Link]
-
Poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s with Various Molecular Weights as Phase Change Materials. (2019). MDPI. Retrieved January 5, 2026, from [Link]
-
Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Syntheses and Characterization of Poly(cyclohexyl vinyl ether-stat-vinyl alcohol)-b-polyisobutylene-b-poly(cyclohexyl vinyl ether-stat-vinyl alcohol) Triblock Copolymers and Their Application as Coatings To Deliver Paclitaxel from Coronary Stents. (2007). ACS Publications. Retrieved January 5, 2026, from [Link]
-
Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Thermodynamic properties (enthalpy, bond energy, entropy, and heat capacity) and internal rotor potentials of vinyl alcohol, methyl vinyl ether, and their corresponding radicals. (2007). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. (2024). Research Square. Retrieved January 5, 2026, from [Link]
-
Thermophysical Properties of vinyl ether. (n.d.). Chemcasts. Retrieved January 5, 2026, from [Link]
-
Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, "click chemistry". (2007). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Synthesis and Post-Polymerization Modification of Poly(N-(4-Vinylphenyl)Sulfonamide)s. (2021). Wiley Online Library. Retrieved January 5, 2026, from [Link]
-
Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. (2014). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2023). MDPI. Retrieved January 5, 2026, from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (2002). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. (2021). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
A novel post-polymerization modification route to functional poly(disubstituted acetylenes) through phenol–yne click reaction. (2016). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
Post-polymerization functionalization of poly(3,4-propylenedioxythiophene) (PProDOT) via thiol–ene “click” chemistry. (2013). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
p-Bromoaryl- and ω-Bromoalkyl-VA-PNBs: Suitable Starting Materials for the Functionalization of Vinylic Addition Polynorbornenes via Palladium-Catalyzed Cross-Coupling Reactions. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]
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Using 1-Bromo-4-(vinyloxy)benzene in the synthesis of bioactive molecules
Application Note & Protocols
Topic: 1-Bromo-4-(vinyloxy)benzene: A Dually Functionalized Synthon for the Accelerated Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a versatile bifunctional building block poised for significant application in medicinal chemistry and drug discovery. Its structure, featuring a bromoaryl group and a vinyl ether moiety, offers two distinct and orthogonal reactive sites. The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the vinyloxy group can participate in cycloaddition reactions to form novel heterocyclic scaffolds or act as a masked phenol, providing a strategic advantage in multi-step syntheses. This guide provides an in-depth exploration of its reactivity, supported by detailed, field-proven protocols for its application in constructing molecular architectures relevant to bioactive compounds.
Introduction: The Strategic Advantage of Dual Reactivity
In the quest for novel therapeutic agents, the efficiency of synthetic routes is paramount. Scaffolds that offer multiple, selectively addressable functional groups allow for the rapid generation of diverse molecular libraries. This compound (CAS 1005-61-4) epitomizes this principle.[1] Its utility stems from the predictable and high-yielding transformations of its two key functional groups.
-
The Bromoaryl Moiety: This group is a cornerstone of modern organic synthesis, primarily serving as an electrophile in a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[2] These reactions are fundamental for creating the biaryl, styrenyl, and aryl-alkyne linkages frequently found in pharmacologically active molecules.[3][4]
-
The Vinyloxy Moiety: This vinyl ether group provides a distinct set of synthetic opportunities. It can act as a dienophile in cycloaddition reactions to generate heterocyclic systems. For instance, [3+2] cycloadditions with nitrile oxides can yield isoxazoline rings, a motif present in various bioactive compounds.[5] Furthermore, the vinyloxy group serves as a stable protecting group for a phenol, which can be unmasked under specific acidic conditions for late-stage functionalization.
This document serves as a practical guide for leveraging these functionalities in a laboratory setting.
Diagram 1: Orthogonal reactivity of this compound.
Physicochemical Properties & Safety Data
Handling any chemical reagent requires a thorough understanding of its properties and associated hazards.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1005-61-4 | [1] |
| Molecular Formula | C₈H₇BrO | [1] |
| Molecular Weight | 199.04 g/mol | [1] |
| Appearance | Liquid | N/A |
| Purity | Typically ≥97% | [6] |
Safety & Handling: this compound is classified as an irritant and is harmful if swallowed.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Application Protocols: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond is a highly reliable reaction handle for palladium-catalyzed cross-coupling, a class of reactions awarded the 2010 Nobel Prize in Chemistry for its profound impact on organic synthesis.[7]
Protocol 3.1: Suzuki-Miyaura Coupling for Biaryl Synthesis
Principle: This protocol details the coupling of this compound with an arylboronic acid to form a biaryl structure. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[8][9] This method is exceptionally robust and tolerant of a wide range of functional groups.
Diagram 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents:
-
This compound (1.0 mmol, 199 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate tribasic (K₃PO₄), anhydrous (2.0 mmol, 424 mg)
-
1,4-Dioxane, anhydrous (5 mL)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step as the active Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane via syringe. Sparging the solvent with argon for 15-20 minutes prior to use is recommended. Subsequently, add the palladium(II) acetate and SPhos ligand.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Expertise & Causality:
-
Choice of Ligand: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and stabilizes the palladium catalyst, often leading to higher yields and preventing the formation of palladium black.
-
Choice of Base: K₃PO₄ is an effective base for Suzuki couplings, particularly with heteroaryl or sterically hindered substrates. It is strong enough to facilitate transmetalation without causing significant side reactions like boronic acid decomposition.
Protocol 3.2: Heck Coupling for Styrene Derivative Synthesis
Principle: The Heck reaction couples the aryl bromide with an alkene (e.g., styrene or an acrylate) to form a substituted alkene.[10] This reaction is a powerful method for C-C bond formation and is noted for its high trans selectivity.[10]
Materials & Reagents:
-
This compound (1.0 mmol, 199 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 279 µL)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Step-by-Step Methodology:
-
Reaction Setup: In a sealable reaction tube, combine this compound, styrene, and triethylamine in anhydrous DMF.[2]
-
Degassing: Degas the mixture by bubbling with argon for 15 minutes. This removes dissolved oxygen which can poison the catalyst.
-
Catalyst Addition: Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture under an argon atmosphere.
-
Reaction: Seal the tube tightly and heat the reaction to 100-120 °C.[7]
-
Monitoring: After the reaction is complete (monitored by TLC or GC-MS, typically 6-18 hours), cool the mixture to room temperature.
-
Work-up: Dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the target stilbene derivative.
Application Protocols: Vinyloxy Group Transformations
The vinyloxy group offers a complementary set of reactions, enabling the synthesis of diverse heterocyclic structures.
Protocol 4.1: [3+2] Cycloaddition for Isoxazoline Synthesis
Principle: The vinyl ether can act as a dipolarophile in a [3+2] cycloaddition reaction with a nitrile oxide (generated in situ from an oxime) to form a 5-membered isoxazoline ring. Such heterocyclic scaffolds are of significant interest in medicinal chemistry.[5]
Diagram 3: Workflow for the synthesis of isoxazolines via [3+2] cycloaddition.
Materials & Reagents:
-
This compound (1.0 mmol, 199 mg)
-
Benzaldoxime (1.1 mmol, 133 mg)
-
N-Chlorosuccinimide (NCS) (1.1 mmol, 147 mg)
-
Triethylamine (Et₃N, 1.5 mmol, 209 µL)
-
Dichloromethane (DCM), anhydrous (10 mL)
Step-by-Step Methodology:
-
Nitrile Oxide Generation: In a round-bottomed flask, dissolve benzaldoxime in anhydrous DCM (5 mL). Add N-Chlorosuccinimide in one portion and stir for 15 minutes at room temperature.
-
Reaction Initiation: Add this compound to the mixture.
-
Base Addition: Cool the flask in an ice bath and add triethylamine dropwise over 5 minutes. The triethylamine serves to generate the nitrile oxide in situ and scavenge the resulting HCl.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC for the consumption of the starting materials.
-
Work-up: Upon completion, quench the reaction with water (10 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the 5-(4-bromophenoxy)-3-phenyl-4,5-dihydroisoxazole.
Expertise & Causality:
-
In situ Generation: Nitrile oxides are unstable and prone to dimerization. Generating them in situ in the presence of the dipolarophile (the vinyl ether) ensures they are trapped efficiently, maximizing the yield of the desired cycloaddition product.
Conclusion
This compound is a powerful and cost-effective synthon for constructing complex molecular frameworks. Its dual reactivity allows for a modular approach to synthesis, where both the aromatic core and a key substituent can be elaborated through robust and well-understood chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies, accelerating the discovery of novel bioactive molecules.
References
-
Aouad, M. R., et al. (2021). Mpro-SARS-CoV-2 Inhibitors and Various Chemical Reactivity of 1-Bromo- and 1-Chloro-4-vinylbenzene in [3 + 2] Cycloaddition Reactions. MDPI. Available at: [Link]
-
ResearchGate (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. Available at: [Link]
-
Makosza, M., & Jonczyk, A. (n.d.). 2-PHENYLBUTYRONITRILE. Organic Syntheses. Available at: [Link]
-
Banu, B. R., et al. (2016). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules. Available at: [Link]
-
Organic Syntheses Procedure (n.d.). 1-Iodopropyne. Organic Syntheses. Available at: [Link]
-
ResearchGate (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II) catalyst = Pd-NHCH or Pd-NHC-Cl. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate (n.d.). Selected natural products (first row) and synthetic bioactive molecules... ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. Available at: [Link]
-
NIH (2018). HOTf-Catalyzed Alkyl-Heck-type Reaction. PMC. Available at: [Link]
-
ResearchGate (n.d.). Natural product-inspired strategies towards the discovery of novel bioactive molecules. ResearchGate. Available at: [Link]
-
NIH (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
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- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck Reaction [organic-chemistry.org]
Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis of 1-Bromo-4-(vinyloxy)benzene
Introduction: The Strategic Importance of 1-Bromo-4-(vinyloxy)benzene
This compound (CAS No. 1005-61-4) is a bifunctional organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4] Its structure, incorporating a bromoaryl group and a vinyl ether moiety, offers dual reactivity. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of complex molecular architectures.[4] Simultaneously, the vinyloxy group is a reactive monomer for polymerization and a participant in cycloaddition reactions, making it a valuable precursor for advanced polymers and fine chemicals.[2][5][6]
Given its utility as a critical building block, the development of a robust, scalable, and efficient synthetic protocol is paramount for researchers and drug development professionals. This guide provides an in-depth examination of a field-proven, copper-catalyzed approach to its synthesis, moving beyond a simple recitation of steps to explain the underlying scientific rationale, safety imperatives, and optimization strategies essential for successful large-scale production.
Scientific Rationale: Choosing a Pathway for Vinylation
The synthesis of aryl vinyl ethers has been approached through several methods. The classic Reppe vinylation, involving the high-pressure reaction of an alcohol with acetylene, is a powerful industrial process but presents significant safety challenges due to the explosive nature of acetylene under pressure.[7][8][9] Modern synthetic chemistry has largely pivoted towards transition metal-catalyzed C-O coupling reactions, which offer milder conditions, greater functional group tolerance, and enhanced safety profiles.
Both palladium and copper are effective catalysts for this transformation.[10][11][12][13] While palladium catalysis is highly effective, copper-catalyzed systems often provide a more cost-effective and practical alternative for large-scale synthesis without compromising efficiency.[14][15][16][17] This protocol will focus on a copper(I)-catalyzed cross-coupling reaction between 4-bromophenol and a suitable vinylating agent.
The proposed mechanism involves the formation of a copper(I) phenoxide intermediate. A ligand, typically a nitrogen-based chelator like 1,10-phenanthroline or a diamine, stabilizes the copper center and facilitates the subsequent oxidative addition of the vinylating agent (e.g., vinyl bromide). Reductive elimination from the resulting copper(III) intermediate yields the desired this compound and regenerates the active copper(I) catalyst, thus completing the catalytic cycle. The choice of base is critical for the initial deprotonation of 4-bromophenol to form the reactive nucleophile.
Visualizing the Process
Chemical Structure
Caption: Large-Scale Synthesis Workflow Diagram.
Protocol: Large-Scale Synthesis
This protocol is designed for a nominal 1-mole scale synthesis. All operations must be conducted in a well-ventilated fume hood by trained personnel.
Materials & Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Suggested Purity |
| 4-Bromophenol | 106-41-2 | 173.01 g/mol | >99% |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | >99.5% |
| 1,10-Phenanthroline | 66-71-7 | 180.21 g/mol | >99% |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 g/mol | >99% |
| Vinyl Bromide (solution in THF) | 593-60-2 | 106.95 g/mol | 1.0 M |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous, >99.8% |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | ACS Grade |
| Saturated NH₄Cl (aq) | N/A | N/A | N/A |
| Brine (Saturated NaCl) | N/A | N/A | N/A |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | Granular |
Equipment:
-
5 L three-neck round-bottom flask
-
Overhead mechanical stirrer with a gas-tight bearing
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser with gas inlet/outlet for inert gas
-
2 L pressure-equalizing dropping funnel
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
Large separatory funnel (4 L)
-
Rotary evaporator with vacuum pump and cold trap
-
Vacuum distillation apparatus or large-scale column chromatography setup
Experimental Procedure
-
Reactor Setup: Assemble the 5 L three-neck flask with the overhead stirrer, reflux condenser (connected to an inert gas line), and a stopper. Flame-dry the entire apparatus under vacuum and backfill with Argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging:
-
Once the apparatus is at room temperature, remove the stopper and, under a positive flow of Argon, add 4-bromophenol (173.0 g, 1.0 mol), Cesium Carbonate (488.7 g, 1.5 mol), Copper(I) Iodide (9.5 g, 0.05 mol, 5 mol%), and 1,10-Phenanthroline (18.0 g, 0.10 mol, 10 mol%).
-
Add 2.5 L of anhydrous toluene via cannula transfer.
-
-
Reaction Execution:
-
Begin vigorous stirring to create a well-mixed slurry.
-
Heat the mixture to 80 °C using the heating mantle.
-
Once the temperature has stabilized, add a 1.0 M solution of vinyl bromide in THF (1.2 L, 1.2 mol, 1.2 equiv) to the dropping funnel. Add the vinyl bromide solution dropwise to the reaction mixture over a period of 2 hours. Causality Note: Slow addition is crucial to control any exotherm and to maintain a low instantaneous concentration of the vinylating agent, which can help suppress potential polymerization side reactions.
-
After the addition is complete, maintain the reaction at 80 °C with vigorous stirring for 12-18 hours.
-
-
Reaction Monitoring: Monitor the consumption of 4-bromophenol using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical mobile phase for TLC is 9:1 Hexanes:Ethyl Acetate.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the insoluble inorganic salts (Cs₂CO₃, CuI). Wash the filter cake with toluene (2 x 200 mL).
-
Transfer the combined filtrate to the 4 L separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 500 mL) to remove residual copper catalyst, and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil should be purified by vacuum distillation. The product, this compound, is a colorless to pale yellow liquid. [2]Collect the fraction boiling at the appropriate temperature and pressure (literature boiling points may vary, but expect it to be in the range of 90-95 °C at ~10 mmHg).
-
Alternatively, for very high purity requirements, the crude product can be purified by large-scale column chromatography on silica gel.
-
-
Characterization and Quality Control: Confirm the identity and purity of the final product using:
Safety Precautions and Hazard Management
All personnel must adhere to strict safety protocols. This synthesis involves hazardous materials and requires careful handling. [20][21][22][23][24]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile gloves at all times.
-
Ventilation: All operations must be performed within a certified chemical fume hood to avoid inhalation of toxic vapors from toluene and vinyl bromide. [21]* Chemical Hazards:
-
4-Bromophenol: Toxic if swallowed and causes skin/eye irritation. [24] * Toluene: Flammable liquid and vapor. Can cause serious health effects upon prolonged exposure.
-
Vinyl Bromide: Highly flammable and a suspected carcinogen. Handle with extreme caution.
-
Cesium Carbonate: Strong base, causes severe skin and eye irritation.
-
Copper(I) Iodide: Harmful if swallowed or inhaled.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.
-
Spill Management: Have appropriate spill kits (absorbent materials for solvents, neutralizers for bases) readily available. In case of a large spill, evacuate the area and contact emergency response personnel. [22]
Discussion: Expected Outcomes and Optimization
Following this protocol, the expected yield of purified this compound should be in the range of 75-85%. The purity, as determined by GC and NMR, should exceed 98%.
Potential Challenges & Troubleshooting:
-
Low Conversion: If monitoring shows incomplete consumption of 4-bromophenol, the reaction time can be extended. Ensure the catalyst and ligand were not unduly exposed to air, which can deactivate the copper catalyst. The quality of the base is also critical; ensure it is anhydrous.
-
Polymerization: The formation of polyvinyl ether oligomers can be a side reaction. This is mitigated by the controlled, slow addition of the vinyl bromide and ensuring the reaction temperature does not overshoot the setpoint.
-
Difficult Purification: If distillation results in co-distilling impurities, a final purification by column chromatography may be necessary.
Optimization Strategies:
-
Ligand Screening: While 1,10-phenanthroline is effective, other N,N-chelating ligands such as N,N'-dimethylethylenediamine could be screened for potential improvements in reaction rate or yield. [15][16]* Base and Solvent Evaluation: While Cs₂CO₃ is highly effective, other bases like K₃PO₄ or K₂CO₃ could be tested as more economical alternatives, although they may require higher temperatures or longer reaction times. The choice of solvent can also be optimized; while toluene is effective, solvents like dioxane or DMF could be explored.
By understanding the chemical principles, adhering strictly to the detailed protocol, and prioritizing safety, researchers and production chemists can reliably synthesize this compound on a large scale, enabling further innovation in drug discovery and materials science.
References
- Pathak, T. P., & Sigman, M. S. (2011). Palladium-catalyzed hydrofunctionalization of vinyl phenol derivatives with heteroaromatics. Organic Letters, 13(10), 2774–2777.
- Google Patents. (n.d.). Process for production of vinyl ether. US5773669A.
- Li, Y., et al. (2022).
- Taillefer, M., et al. (2006). Mild Copper-Catalyzed Vinylation Reactions of Azoles and Phenols With Vinyl Bromides. Chemistry, 12(20), 5301-13.
- Wang, C., et al. (n.d.).
- Safety Data Sheet. (2013). Benzene, 1-bromo-4-fluoro-.
- Thermo Fisher Scientific. (2025).
- Apollo Scientific. (n.d.). 1-Bromo-4-(tert-butyl)
- Safety Data Sheet. (2025). 1-Bromo-4-iodobenzene.
- Sigma-Aldrich. (2025).
- Google Patents. (n.d.). Production of vinyl ethers. US1959927A.
- IMARC Group. (2025). Ethyl Vinyl Ether Production Plant Report.
- Wikipedia. (n.d.). Ethyl vinyl ether.
- Benchchem. (n.d.). This compound.
- CymitQuimica. (n.d.). Benzene, 1-bromo-4-(ethenyloxy)-.
- ResearchGate. (n.d.).
- Semantic Scholar. (2005).
- Buchwald, S. L., et al. (2003). Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters, 5(20), 3667-3669.
- Benchchem. (n.d.). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries.
- ResearchGate. (n.d.). ¹H NMR spectrum of compound 1-bromo-4-octyloxybenzene.
- PubChem. (n.d.). 1-Bromo-4-(pentyloxy)benzene.
- Venkataraman, D., et al. (2004). Copper-Catalyzed Synthesis of Vinyl Sulfides. Organic Letters, 6(26), 5005-5008.
- BenchChem. (2025). An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene.
- National Institutes of Health. (2003).
- Copies of 1H, 13C, 19F NMR spectra. (n.d.).
- Limberger, J., & Monteiro, A. L. (2013). Copper Catalyzed C-O and C-N Coupling of Vinyl Bromides with Phenols and Azoles. Blucher Chemistry Proceedings.
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Green Synthesis of 1-Bromo-4-(vinyloxy)benzene: Application Notes and Protocols
Introduction: A Paradigm Shift in Aryl Vinyl Ether Synthesis
1-Bromo-4-(vinyloxy)benzene is a valuable bifunctional molecule in organic synthesis, serving as a key building block for polymers, pharmaceuticals, and advanced materials. The presence of both a vinyl ether moiety, susceptible to polymerization and addition reactions, and a bromo-substituted aromatic ring, a versatile handle for cross-coupling reactions, makes it a highly sought-after intermediate.[1]
Traditionally, the synthesis of aryl vinyl ethers has often involved harsh reaction conditions, toxic reagents, and the use of volatile organic solvents (VOCs), posing significant environmental and safety concerns. This guide details modern, green-by-design synthetic methodologies for the preparation of this compound, aligning with the principles of sustainable chemistry. We will explore protocols that offer significant advantages in terms of reduced reaction times, milder conditions, and the use of more environmentally benign reagents and solvents.
This document is intended for researchers, scientists, and drug development professionals seeking to implement greener and more efficient synthetic strategies in their laboratories.
Pillar 1: Palladium-Catalyzed Suzuki-Miyaura Vinylation with Potassium Vinyltrifluoroborate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The use of potassium vinyltrifluoroborate as the vinylating agent offers a stable, non-toxic, and easy-to-handle alternative to other vinyl organometallics.[1][2] This method, particularly when enhanced by microwave irradiation, represents a significant advancement in green chemistry by dramatically reducing reaction times and energy consumption.[2]
Causality of Experimental Choices
The selection of a palladium catalyst, a suitable ligand, a base, and a solvent system is critical for the success of the Suzuki-Miyaura coupling.
-
Palladium Catalyst and Ligand: A palladium(II) catalyst, such as PdCl₂(dppf)·CH₂Cl₂, is chosen for its high activity and stability. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is effective in promoting the catalytic cycle for cross-coupling reactions involving aryl bromides.
-
Base: Cesium carbonate (Cs₂CO₃) is a highly effective base for this transformation, facilitating the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent like THF and water is often employed. Water is a green solvent, and its presence can enhance the solubility of the base and facilitate the reaction.
-
Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of the reaction rate compared to conventional heating methods. This not only saves time and energy but can also lead to cleaner reactions with fewer byproducts.[2]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Vinylation
This protocol is a representative procedure adapted from established methods for the vinylation of aryl bromides using potassium vinyltrifluoroborate under microwave irradiation.[2][3]
Materials:
-
4-Bromophenol
-
Potassium vinyltrifluoroborate
-
[PdCl₂(dppf)]·CH₂Cl₂
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 4-bromophenol (1.0 mmol, 173 mg), potassium vinyltrifluoroborate (1.5 mmol, 201 mg), and cesium carbonate (3.0 mmol, 977 mg).
-
Add [PdCl₂(dppf)]·CH₂Cl₂ (0.05 mmol, 41 mg) to the vial.
-
Add 5 mL of a 9:1 mixture of THF and deionized water.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 150 °C for 20-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Data Summary
| Parameter | Value | Reference |
| Reactants | 4-Bromophenol, Potassium vinyltrifluoroborate | [2] |
| Catalyst | [PdCl₂(dppf)]·CH₂Cl₂ | [2] |
| Base | Cs₂CO₃ | [2] |
| Solvent | THF/H₂O (9:1) | [2] |
| Temperature | 150 °C | [2] |
| Reaction Time | 20-30 minutes | [2] |
| Yield | Moderate to good (expected) | [2][3] |
Workflow Diagram
Caption: Workflow for the microwave-assisted Suzuki-Miyaura vinylation.
Pillar 2: Iridium-Catalyzed Transvinylation
Transvinylation using a vinyl ether as the vinyl source is another atom-economical and green approach. Iridium-catalyzed reactions, in particular, have shown high efficiency for the O-vinylation of phenols with vinyl acetate.[4] This method avoids the need for stoichiometric organometallic reagents and often proceeds under relatively mild conditions.
Causality of Experimental Choices
-
Iridium Catalyst: Iridium complexes, such as [IrCl(cod)]₂, are effective catalysts for the transvinylation reaction.
-
Vinylating Agent: Vinyl acetate is an inexpensive, readily available, and less hazardous vinylating agent.
-
Base: A base like cesium carbonate is used to neutralize the acetic acid byproduct, driving the equilibrium towards the product.
-
Solvent: Toluene is a common solvent for this reaction, although greener alternatives could be explored.
Experimental Protocol: Iridium-Catalyzed Transvinylation
This protocol is a representative procedure based on established methods for the iridium-catalyzed vinylation of phenols.[4]
Materials:
-
4-Bromophenol
-
Vinyl acetate
-
[IrCl(cod)]₂
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Schlenk flask
-
Reflux condenser
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromophenol (1.0 mmol, 173 mg), cesium carbonate (1.5 mmol, 488 mg), and [IrCl(cod)]₂ (0.02 mmol, 13.5 mg).
-
Add 5 mL of anhydrous toluene to the flask.
-
Add vinyl acetate (3.0 mmol, 0.28 mL) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and salts.
-
Wash the celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Data Summary
| Parameter | Value | Reference |
| Reactants | 4-Bromophenol, Vinyl acetate | [4] |
| Catalyst | [IrCl(cod)]₂ | [4] |
| Base | Cs₂CO₃ | [4] |
| Solvent | Toluene | [4] |
| Temperature | 80-100 °C | [4] |
| Reaction Time | Several hours (typical) | [4] |
| Yield | Good to excellent (expected) | [4] |
Reaction Mechanism Diagram
Caption: Simplified catalytic cycle for iridium-catalyzed transvinylation.
Pillar 3: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the synthesis of this compound, PTC can facilitate the reaction between the water-soluble base and the organic-soluble 4-bromophenol and a vinylating agent. This method often allows for the use of inexpensive bases and avoids the need for anhydrous conditions.
Causality of Experimental Choices
-
Phase-Transfer Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is commonly used. The lipophilic cation transports the hydroxide or other anionic species from the aqueous phase to the organic phase to react with the phenol.
-
Base: An inexpensive and strong base like potassium hydroxide can be used in the aqueous phase.
-
Vinylating Agent: While acetylene gas can be used, a safer alternative for laboratory scale is a precursor that generates acetylene in situ or another suitable vinylating agent.
-
Solvent System: A biphasic system of an organic solvent (e.g., toluene or chlorobenzene) and water is used.
Representative Protocol: Phase-Transfer Catalyzed Vinylation
This is a representative protocol illustrating the principles of PTC for O-vinylation. Specific conditions may require optimization.
Materials:
-
4-Bromophenol
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
A suitable vinylating agent (e.g., a source of acetylene)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 4-bromophenol (1.0 mmol, 173 mg) and TBAB (0.1 mmol, 32 mg) in 10 mL of toluene.
-
In a separate beaker, dissolve potassium hydroxide (5.0 mmol, 280 mg) in 5 mL of water.
-
Add the aqueous KOH solution to the organic solution in the flask.
-
Introduce the vinylating agent to the vigorously stirred biphasic mixture.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Characterization of this compound
The successful synthesis of this compound should be confirmed by standard analytical techniques.
¹H NMR Spectroscopy
The following are the expected chemical shifts for the protons in this compound. Actual values may vary slightly depending on the solvent and instrument.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Vinylic H (dd) | ~6.6 | dd |
| Aromatic H (d) | ~7.4 | d |
| Aromatic H (d) | ~6.9 | d |
| Vinylic H (dd) | ~4.7 | dd |
| Vinylic H (dd) | ~4.4 | dd |
¹³C NMR Spectroscopy
The following are the expected chemical shifts for the carbons in this compound.
| Carbon | Expected Chemical Shift (ppm) |
| C-O | ~156 |
| C=C | ~148 |
| C-Br | ~115 |
| Aromatic CH | ~133, ~118 |
| C=C | ~98 |
FTIR Spectroscopy
The infrared spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic and vinylic C-H stretching |
| ~1640 | C=C stretching (vinyl) |
| ~1590, 1480 | Aromatic C=C stretching |
| ~1240 | Aryl-O stretching |
| ~1050 | C-Br stretching |
| ~960, 830 | Out-of-plane C-H bending (vinylic and aromatic) |
Conclusion
This guide provides an overview of modern, greener synthetic approaches for the preparation of this compound. The palladium-catalyzed Suzuki-Miyaura vinylation under microwave irradiation stands out as a particularly efficient and environmentally friendly method. The iridium-catalyzed transvinylation and phase-transfer catalysis offer viable alternative strategies with their own distinct advantages. By adopting these greener protocols, researchers can significantly reduce the environmental impact of their synthetic work while often achieving improved efficiency and yields.
References
-
Hodges, D. R., et al. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters, 51(51), 6748-6752. [Link]
-
The Royal Society of Chemistry. Supporting Information for: A general and efficient copper-catalyzed N-arylation of amides and sulfonamides with arylboronic acids. [Link]
-
ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. [Link]
-
PubChem. 1-Bromo-4-(pentyloxy)benzene. [Link]
-
ResearchGate. FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... [Link]
-
ResearchGate. Initial investigation into the Suzuki–Miyaura vinylation of hindered aryl bromides utilizing potassium vinyltrifluoroborate. [Link]
Sources
- 1. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 1005-61-4 [benchchem.com]
Application Notes and Protocols for 1-Bromo-4-(vinyloxy)benzene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Monomer of Dual Functionality
1-Bromo-4-(vinyloxy)benzene stands as a uniquely versatile monomer in the landscape of polymer chemistry.[1][2] Its structure is elegantly divided into two key reactive domains: a vinyl ether group, amenable to controlled polymerization, and a brominated phenyl ring, which serves as a robust handle for a variety of post-polymerization modifications. This duality allows for the synthesis of well-defined polymers with latent reactivity, opening avenues for the creation of advanced functional materials. The vinyl ether moiety is particularly susceptible to cationic polymerization, often proceeding in a living manner to yield polymers with predictable molecular weights and narrow dispersities.[3][4] Concurrently, the bromo-functional group is a cornerstone for powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the transformation of the polymer's side chains to introduce a diverse range of functionalities.[5] This guide provides detailed application notes and protocols for the polymerization of this compound and the subsequent modification of the resulting polymer, empowering researchers to harness its full potential in materials science and drug development.
Polymerization Methodologies: Crafting the Polymeric Backbone
The polymerization of this compound can be approached through several methods, with living cationic polymerization and controlled radical polymerization (such as RAFT) being the most promising for achieving well-defined architectures.
Living Cationic Polymerization: Precision Control over Polymer Growth
Living cationic polymerization is the premier method for polymerizing vinyl ethers, offering exceptional control over molecular weight and dispersity.[3][4][6] The mechanism relies on the stabilization of the propagating carbocation to prevent chain-terminating side reactions. This is typically achieved by using a combination of a proton source (initiator) and a mild Lewis acid at low temperatures.
Causality Behind Experimental Choices:
-
Initiator System: The combination of a cationogen like an HCl adduct of a vinyl ether (e.g., IBVE-HCl) and a Lewis acid such as tin(IV) chloride (SnCl₄) is a well-established system for the living cationic polymerization of vinyl ethers. The Lewis acid stabilizes the counter-anion, preventing premature termination.
-
Solvent: A non-polar solvent like toluene is often chosen to help control the reactivity of the cationic species.
-
Temperature: Low temperatures (-30 °C to -78 °C) are crucial to suppress chain transfer reactions and maintain the "living" nature of the polymerization.[7]
Experimental Protocol: Living Cationic Polymerization of this compound
Materials:
-
This compound (monomer), purified by distillation over CaH₂.
-
Toluene (solvent), freshly distilled from a sodium/benzophenone ketyl.
-
Isobutyl vinyl ether-HCl adduct (IBVE-HCl) (initiator).
-
Tin(IV) chloride (SnCl₄) (Lewis acid), as a 1.0 M solution in hexane.
-
Methanol (terminating agent).
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled toluene to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Cool the flask to the desired reaction temperature (e.g., -30 °C) in a cryostat or a dry ice/acetone bath.
-
Add the purified this compound monomer to the cooled toluene.
-
Initiate the polymerization by the sequential addition of the IBVE-HCl solution followed by the SnCl₄ solution.
-
Allow the polymerization to proceed for the desired time, monitoring the conversion by taking aliquots for ¹H NMR analysis.
-
Terminate the polymerization by adding an excess of pre-chilled methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Data Presentation: Expected Polymer Characteristics
| Parameter | Expected Value |
| Molecular Weight (Mₙ) | Controllable by the [Monomer]/[Initiator] ratio |
| Polydispersity Index (PDI) | < 1.2 |
| Glass Transition Temp. (T₉) | Expected to be in the range of other poly(phenyl vinyl ether)s |
| Thermal Decomposition (TᏧ) | Expected to be stable up to ~350-400 °C |
Note: Specific thermal properties would need to be determined experimentally via DSC and TGA.
References
- 1. Organic electronics by design: the power of minor atomic and structural changes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. This compound|CAS 1005-61-4 [benchchem.com]
- 3. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. main.spsj.or.jp [main.spsj.or.jp]
Applications of 1-Bromo-4-(vinyloxy)benzene in Materials Science: A Technical Guide for Researchers
Introduction: The Unique Duality of a Versatile Monomer
1-Bromo-4-(vinyloxy)benzene (also known as 4-bromophenyl vinyl ether) is a bifunctional organic molecule poised at the intersection of polymer chemistry and materials science.[1][2] Its strategic combination of a polymerizable vinyl ether group and a synthetically versatile bromoaryl moiety makes it a valuable building block for a diverse range of functional materials.[2] The electron-rich vinyl ether is highly susceptible to cationic polymerization, allowing for the formation of poly(vinyl ether) backbones. Simultaneously, the carbon-bromine bond serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings, enabling the creation of conjugated poly(arylene vinylene)s and other advanced polymer architectures.[3][4] This unique duality allows for the synthesis of polymers with tailored electronic, optical, and thermal properties for applications in organic electronics, sensor technology, and high-performance plastics.
This technical guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed application notes and experimental protocols for its polymerization.
Core Applications in Materials Science
The distinct reactivity of its two functional groups dictates the primary applications of this compound:
-
As a Monomer for Cationic Polymerization: The vinyloxy group readily undergoes cationic polymerization to produce poly(4-bromophenyl vinyl ether). The resulting polymer possesses a flexible polyether backbone with pendant bromoaryl groups. These pendant groups can be further functionalized post-polymerization, allowing for the synthesis of graft copolymers or the introduction of specific chemical functionalities.
-
As a Precursor for Poly(arylene vinylene ether)s (PAVEs): The bromoaryl group allows for the participation of this compound in palladium-catalyzed cross-coupling reactions. For instance, a Heck coupling reaction with an olefin can generate a repeating arylene vinylene ether unit, leading to the formation of conjugated polymers. These materials are of significant interest for their potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their tunable optoelectronic properties.
-
As a Cross-linking Agent: The ability of both the vinyl and bromo groups to react under different conditions makes this monomer a potential candidate for creating cross-linked polymer networks. For example, the vinyl groups can be polymerized first, followed by a cross-linking reaction involving the bromoaryl moieties.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of polymers from this compound. These are based on established methodologies for similar monomers and should be adapted and optimized for specific research goals.
Protocol 1: Cationic Polymerization of this compound
This protocol describes a general procedure for the cationic polymerization of the vinyl ether group. Cationic polymerization of vinyl ethers is notoriously sensitive to impurities, especially water, which can act as a terminating agent. Therefore, rigorous drying of all reagents and glassware is crucial for achieving controlled polymerization and high molecular weight polymers.[5]
Objective: To synthesize poly(this compound) via cationic polymerization.
Materials:
-
This compound (monomer)
-
Lewis Acid initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂) (solvent)
-
Methanol (quenching agent)
-
Dry nitrogen or argon gas
-
Schlenk line or glovebox for inert atmosphere operations
-
Oven-dried glassware
Procedure:
-
Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or argon. The monomer and solvent must be rigorously dried and deoxygenated prior to use.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1.0 g, 5.02 mmol) in anhydrous dichloromethane (e.g., 20 mL).
-
Initiation: Cool the monomer solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). To this solution, add a catalytic amount of the Lewis acid initiator (e.g., a freshly prepared 0.1 M solution of BF₃·OEt₂ in CH₂Cl₂, add 0.05 mmol). The initiation is often rapid, and an increase in viscosity may be observed.
-
Polymerization: Allow the reaction to proceed at the set temperature for a predetermined time (e.g., 1-4 hours), monitoring the progress by techniques such as gel permeation chromatography (GPC) if possible.
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol (e.g., 2 mL).
-
Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol.
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Essential to prevent premature termination of the cationic propagating species by atmospheric moisture.
-
Low Temperature: Helps to suppress chain transfer and termination reactions, leading to a more controlled polymerization and higher molecular weight polymers with narrower molecular weight distributions.[5]
-
Lewis Acid Initiator: BF₃·OEt₂ is a common and effective initiator for the cationic polymerization of vinyl ethers. The choice and concentration of the initiator will influence the polymerization rate and the molecular weight of the resulting polymer.
-
Quenching with Methanol: The nucleophilic oxygen of methanol rapidly reacts with the cationic chain ends, effectively terminating the polymerization.
Expected Polymer Characterization:
| Property | Expected Outcome |
| Structure | Linear polymer with a poly(vinyl ether) backbone and pendant 4-bromophenyl groups. |
| Molecular Weight (Mn) | Typically in the range of 5,000 - 50,000 g/mol , depending on reaction conditions. |
| Polydispersity (PDI) | Can range from 1.2 to 2.5. Lower temperatures and careful control of impurities lead to lower PDI values. |
| Solubility | Expected to be soluble in common organic solvents like THF, chloroform, and toluene. |
| Thermal Stability | The thermal stability will be influenced by the molecular weight and purity of the polymer. |
Protocol 2: Synthesis of a Poly(arylene vinylene ether) via Heck Coupling
This protocol outlines a general procedure for the synthesis of a poly(arylene vinylene ether) through a palladium-catalyzed Heck coupling reaction. The Heck reaction forms a carbon-carbon bond between the bromoarene and an alkene.[3][6] In this example, this compound can be self-coupled if an appropriate divinyl comonomer is used, or it can be reacted with another divinyl monomer to form an alternating copolymer. For simplicity, a self-polycondensation reaction with a divinyl comonomer is described.
Objective: To synthesize a poly(arylene vinylene ether) copolymer.
Materials:
-
This compound
-
A divinyl comonomer (e.g., 1,4-divinylbenzene)
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)
-
Triethylamine (Et₃N) (base and solvent)
-
Anhydrous N,N-dimethylformamide (DMF) (solvent)
-
Dry nitrogen or argon gas
-
Schlenk line or glovebox for inert atmosphere operations
-
Oven-dried glassware
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. All reagents and solvents should be anhydrous and deoxygenated.
-
Reaction Setup: In a Schlenk flask equipped with a condenser, add this compound (e.g., 0.995 g, 5.0 mmol), 1,4-divinylbenzene (e.g., 0.651 g, 5.0 mmol), Pd(OAc)₂ (e.g., 0.011 g, 0.05 mmol), and P(o-tol)₃ (e.g., 0.061 g, 0.2 mmol).
-
Solvent and Base Addition: Under an inert atmosphere, add anhydrous DMF (e.g., 20 mL) and triethylamine (e.g., 10 mL).
-
Polymerization: Heat the reaction mixture to a temperature between 80-100 °C under a continuous flow of nitrogen or argon for 24-48 hours. The formation of a precipitate may indicate polymer growth.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the crude polymer and wash it sequentially with methanol and acetone to remove residual catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with an appropriate solvent (e.g., methanol, then acetone, then chloroform). The purified polymer is then isolated from the chloroform fraction by precipitation into methanol.
-
Drying: Dry the final polymer under vacuum at 40-60 °C to a constant weight.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Phosphine Ligand: The Pd(OAc)₂/P(o-tol)₃ system is a commonly used and effective catalyst for Heck coupling reactions. The bulky phosphine ligand helps to stabilize the active palladium species and promote the catalytic cycle.
-
Base: Triethylamine acts as a base to neutralize the HBr formed during the reaction, regenerating the active Pd(0) catalyst. It can also serve as a solvent.
-
Anhydrous and Inert Conditions: While the Heck reaction can sometimes be tolerant to trace amounts of water and air, for polymerization, anhydrous and inert conditions are recommended to prevent side reactions and catalyst deactivation, ensuring higher molecular weight polymers.
Expected Polymer Properties:
| Property | Expected Outcome |
| Structure | Alternating copolymer of 4-vinyloxyphenylene and vinylene-phenylene-vinylene units. |
| Molecular Weight (Mn) | Can vary significantly depending on the purity of monomers and reaction conditions, typically in the range of 2,000 - 20,000 g/mol . |
| Polydispersity (PDI) | Generally broader than in living polymerizations, typically > 2.0. |
| Solubility | The solubility will depend on the final polymer structure and molecular weight. The ether linkages may improve solubility in organic solvents. |
| Optical Properties | Expected to be a fluorescent material, with absorption and emission wavelengths dependent on the extent of conjugation in the polymer backbone. |
Visualizing the Synthetic Pathways
To better illustrate the chemical transformations involved, the following diagrams represent the polymerization processes.
Caption: Cationic polymerization of this compound.
Caption: Heck coupling polymerization to form a poly(arylene vinylene ether).
Future Outlook and Advanced Applications
The true potential of this compound lies in the creative combination of its dual reactivity. For instance, block copolymers could be synthesized by first polymerizing the vinyl ether group via a living cationic polymerization, followed by using the bromoaryl groups as initiation sites for a subsequent palladium-catalyzed cross-coupling polymerization with another monomer. This would lead to well-defined block copolymers with distinct segments, potentially offering unique self-assembly behaviors and functionalities.
Furthermore, the polymers derived from this monomer can be explored for applications in:
-
Organic Electronics: The conjugated backbones of poly(arylene vinylene ether)s make them suitable for use as active layers in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ether linkages can enhance solubility and processability without significantly disrupting the electronic conjugation.
-
Sensors: The fluorescent properties of the conjugated polymers can be harnessed for chemical sensing applications. The interaction of the polymer with specific analytes could lead to a change in its fluorescence emission (e.g., quenching or enhancement), forming the basis of a sensory device.
-
High-Performance Materials: The aromatic and bromo-functionalized polymers can exhibit high thermal stability and chemical resistance, making them candidates for advanced engineering plastics and coatings.
References
-
Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982 , 27, 345-390. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457-2483. [Link]
-
Sawamoto, M.; Higashimura, T. Living Cationic Polymerization of Vinyl Ethers. Makromol. Chem., Macromol. Symp.1986 , 3, 83-96. [Link]
-
Aoshima, S.; Higashimura, T. Living Cationic Polymerization of Vinyl Ethers by the HCl/ZnCl₂ System. Polym. Bull.1986 , 15, 417-423. [Link]
-
de Vries, J. G. The Heck reaction. In The Handbook of Homogeneous Catalysis; Wiley-VCH Verlag GmbH & Co. KGaA, 2007; pp 1-39. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009-3066. [Link]
Sources
- 1. CAS 1005-61-4: Benzene, 1-bromo-4-(ethenyloxy)- [cymitquimica.com]
- 2. This compound|CAS 1005-61-4 [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-4-(vinyloxy)benzene Heck Coupling
Welcome to the technical support center for the Mizoroki-Heck coupling of 1-Bromo-4-(vinyloxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide targeted troubleshooting advice and in-depth answers to frequently encountered challenges. Our focus is on the critical parameter of catalyst loading and its profound impact on reaction efficiency, selectivity, and overall success.
Introduction: The Nuances of Vinyloxybenzene Coupling
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] While powerful, its application to electron-rich olefins like this compound introduces specific challenges. The vinyloxy group significantly influences the electronic properties of the alkene, making the reaction sensitive to issues of regioselectivity (α- versus β-arylation), potential substrate polymerization, and catalyst deactivation.[2][3] Optimizing the palladium catalyst loading is not merely about cost-effectiveness; it is a pivotal factor in navigating these challenges to achieve high yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction shows low to no conversion of this compound. What are the primary causes related to the catalyst system?
A1: This is the most common issue and typically points to a problem with the active catalytic species. A systematic diagnosis is crucial.
-
Inefficient Generation of Active Pd(0): Most Heck reactions start with a stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the catalytically active Pd(0) species to initiate the cycle.[4][5] If this reduction is slow or incomplete, the reaction will stall.
-
Causality: The reduction is often facilitated by a phosphine ligand or the amine base. Impurities in the solvent or reagents (e.g., peroxides in the vinyl ether) can interfere with this step.
-
Solution: Ensure all reagents are pure and solvents are properly degassed. Consider a brief pre-heating of the Pd(II) source and ligand in the solvent before adding other reagents to facilitate the formation of the active Pd(0) complex.
-
-
Catalyst Decomposition (Palladium Black): The appearance of a black precipitate ("palladium black") is a clear indicator that the active Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle.[6]
-
Causality: This is often caused by excessively high temperatures, the presence of oxygen, or an insufficient ligand-to-palladium ratio. The ligand stabilizes the soluble Pd(0) nanoparticles; without enough ligand, they coalesce.
-
Solution: Rigorously degas all solvents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[6] Ensure the ligand-to-palladium ratio is adequate, typically ranging from 2:1 to 4:1. If decomposition persists, consider lowering the reaction temperature.
-
-
Inappropriate Ligand Choice: The ligand is not just a spectator; it directly influences the catalyst's stability and reactivity.
-
Causality: For electron-rich olefins like vinyl ethers, bulky, electron-donating phosphine ligands (e.g., P(tBu)₃, P(o-tolyl)₃) or N-Heterocyclic Carbenes (NHCs) are often required to promote oxidative addition and stabilize the catalyst.[7][8] Standard ligands like triphenylphosphine (PPh₃) may be insufficient.
-
Solution: Screen a panel of ligands. Start with a common bulky phosphine ligand and consider an NHC-Pd precatalyst if simple systems fail.
-
Q2: How do I systematically determine the optimal catalyst loading for my reaction?
A2: The optimal catalyst loading balances reaction rate, yield, and cost. It should be determined experimentally through a systematic screening process. A typical starting point for an aryl bromide is 1-2 mol% of the palladium source.[4]
-
Screening Protocol: Set up a series of parallel reactions where only the catalyst loading is varied (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). Keep all other parameters (temperature, concentration, reagent stoichiometry, base) constant.
-
Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) using an appropriate analytical technique like GC-MS, LC-MS, or TLC to track the consumption of starting material and formation of the product.[9][10]
-
Analysis: The goal is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe without significant side product formation. A lower loading might require a longer reaction time but can lead to a cleaner reaction profile.
Table 1: Example Catalyst Loading Optimization Screen
| Entry | Pd(OAc)₂ (mol%) | P(o-tolyl)₃ (mol%) | Time (h) | Conversion (%) | Observations |
|---|---|---|---|---|---|
| 1 | 0.5 | 1.0 | 12 | 45 | Slow reaction, incomplete conversion. |
| 2 | 1.0 | 2.0 | 12 | 95 | Clean reaction, high conversion. |
| 3 | 2.0 | 4.0 | 8 | >98 | Faster reaction, slight increase in impurities. |
| 4 | 5.0 | 10.0 | 4 | >98 | Very fast, but visible Pd black formation after 2h. |
From this hypothetical screen, 1.0 mol% appears to be the optimal loading.
Q3: I'm observing palladium black formation. What does this signify and how can I prevent it?
A3: The formation of palladium black is a visual confirmation of catalyst death. It means the soluble, catalytically active Pd(0) species have aggregated into insoluble, inactive bulk palladium metal.[6]
-
Primary Causes & Solutions:
-
High Temperature: Excessive heat can accelerate decomposition.
-
Solution: Lower the reaction temperature. While this may slow the reaction, it often preserves the catalyst's lifetime, leading to a higher overall yield.
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides or promote aggregation.
-
Solution: Use robust degassing techniques for all solvents (e.g., freeze-pump-thaw or sparging with argon for 30-60 minutes). Ensure the reaction is performed in an oven-dried flask under a positive pressure of an inert gas like nitrogen or argon.
-
-
Insufficient Ligand: The ligand acts as a stabilizing agent for the Pd(0) center.
-
Solution: Increase the ligand-to-palladium ratio. A ratio of 2:1 is a common starting point, but ratios up to 4:1 can sometimes be beneficial, especially at very low palladium loadings.
-
-
Q4: My reaction is producing a mixture of regioisomers (α- and β-arylation). How does catalyst loading influence this?
A4: Regioselectivity is a well-known challenge in the Heck coupling of electron-rich olefins like vinyl ethers.[2][3] The reaction can produce either the branched (α) or linear (β) product. While the choice of ligand and solvent plays the most significant role, the catalyst concentration can have an indirect effect.
-
Mechanism Insight: The regiochemical outcome is often determined by which mechanistic pathway the reaction follows (neutral vs. cationic).[11][12] High catalyst concentrations, especially if ligand dissociation occurs, can favor pathways that lead to isomerization and mixed products.
-
Troubleshooting:
-
Focus on the Ligand: This is the primary tool for controlling regioselectivity. Bidentate phosphine ligands like dppp are often used to favor α-arylation.[11]
-
Optimize Loading: Once a selective ligand system is identified, stick to the lowest effective catalyst loading determined in your screening. Overloading the system can sometimes lead to a loss of selectivity.
-
Q5: Are there common side reactions with this compound, and how can catalyst loading help mitigate them?
A5: Yes, several side reactions can compete with the desired coupling.
-
Homocoupling of Aryl Bromide: The formation of 4,4'-bis(vinyloxy)biphenyl can occur, especially at high temperatures and catalyst loadings. This side reaction consumes your starting material and complicates purification.
-
Mitigation: Lowering the catalyst loading and reaction temperature can often suppress this pathway relative to the desired Heck coupling.[4]
-
-
Vinyl Ether Polymerization/Decomposition: The vinyloxy group can be sensitive, especially under acidic conditions that might arise from the HBr generated during the reaction.
-
Mitigation: Ensure a sufficient amount of base is present to neutralize the HBr promptly. While catalyst loading is not the primary factor, running the reaction at the lowest effective loading minimizes the overall thermal stress on the substrate over the reaction time.
-
Visualizing the Process
The Heck Catalytic Cycle
The efficiency of each step in this cycle is influenced by the catalyst concentration, ligand, base, and temperature.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow for Low Conversion
This decision tree provides a logical path to diagnose and solve low-yield reactions.
Caption: A logical workflow for troubleshooting low conversion.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screen
This protocol outlines a standard setup for testing different catalyst loadings. Reactions should be run in parallel for accurate comparison.
-
Preparation: To a series of oven-dried Schlenk tubes equipped with stir bars, add the phosphine ligand (e.g., P(o-tolyl)₃, 2-4 mol equivalent relative to Pd).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, varied mol%) to each tube.
-
Reagent Addition: Add the base (e.g., K₂CO₃ or Et₃N, 2.0 eq) followed by this compound (1.0 eq, limiting reagent).
-
Solvent and Alkene: Add the degassed solvent (e.g., DMF, NMP, or dioxane, to achieve ~0.2 M concentration) followed by the vinyl ether partner (if different from the aryl halide, typically 1.2-1.5 eq).
-
Reaction: Seal the tubes and place them in a preheated oil bath or heating block set to the desired temperature (e.g., 80-120 °C).
-
Monitoring and Work-up: Stir vigorously. After the designated time, withdraw an aliquot for analysis (TLC, GC-MS). Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[4]
Protocol 2: Optimized Reaction with this compound
This is a representative protocol assuming 1 mol% catalyst loading was found to be optimal.
-
Setup: To an oven-dried 50 mL Schlenk flask under argon, add Pd(OAc)₂ (22.5 mg, 0.1 mmol, 1.0 mol%), P(o-tolyl)₃ (60.9 mg, 0.2 mmol, 2.0 mol%), and K₂CO₃ (2.76 g, 20.0 mmol, 2.0 eq).
-
Reagents: Add this compound (2.15 g, 10.0 mmol, 1.0 eq) followed by degassed DMF (20 mL).
-
Heating: Place the flask in an oil bath preheated to 100 °C.
-
Reaction: Stir the mixture for 12 hours, monitoring by TLC until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate (3 x 20 mL).
-
Purification: Combine the filtrates, wash with water (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.
References
-
Yasar, S., Ozcan, E. O., Gürbüz, N., Çetinkaya, B., & Özdemir, İ. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659. [Link]
-
Yasar, S., et al. (2010). Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. PubMed, 15(2), 649-59. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Sigrist, M. J., et al. (2015). The influence of additives on orthogonal reaction pathways in the Mizoroki–Heck arylation of vinyl ethers. RSC Publishing. [Link]
-
Fairlamb, I. J. S., et al. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
AIP Publishing. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing. [Link]
-
Youn, J., et al. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. [Link]
-
Singh, R., et al. (2018). Heck Reaction—State of the Art. MDPI. [Link]
-
Datta, G. K. (2008). Heck Reactions with Aryl Chlorides. DiVA portal. [Link]
-
McConville, M., Saidi, O., Blacker, J., & Xiao, J. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Journal of Organic Chemistry, 74(7), 2692-2698. [Link]
-
Organic Chemistry Portal. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Organic Chemistry Portal. [Link]
-
AIP Publishing. (2021). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing. [Link]
-
Yasar, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. ResearchGate. [Link]
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
-
Reddit. (2022). Troubleshooting a difficult Heck reaction. Reddit. [Link]
-
Clark, J. H., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Doucet, H., et al. (2001). Heck Reactions of α‐ or β‐Substituted Enol Ethers with Aryl Bromides Catalysed by a Tetraphosphane/Palladium Complex. ResearchGate. [Link]
-
Reddit. (2019). Practical Heck Reaction problems!. Reddit. [Link]
-
Cook, B. D. (2016). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. ResearchGate. [Link]
-
Calistan, C., et al. (2022). The optimization of reaction conditions for Heck reaction of 1-bromo-4-nitrobenzene and styrene. ResearchGate. [Link]
-
Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Springer. [Link]
-
Mono Mole. (2019). Monitoring the progress of a reaction. Mono Mole. [Link]
-
Said, M. A., et al. (2021). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II) is used as catalyst. ResearchGate. [Link]
-
Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Xiao, J., et al. (2008). Highly Regioselective Internal Heck Arylation of Hydroxyalkyl Vinyl Ethers by Aryl Halides in Water. ACS Publications. [Link]
-
Domzalska-Pieczykolan, A., et al. (2021). Heck‐type arylations of vinyl ethers as reported by Hallberg and developed here. ResearchGate. [Link]
-
Na, J. E., et al. (2021). Development of a C–C Bond Cleavage/Vinylation/Mizoroki–Heck Cascade Reaction: Application to the Total Synthesis of 14- and. eScholarship. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The influence of additives on orthogonal reaction pathways in the Mizoroki–Heck arylation of vinyl ethers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. monomole.com [monomole.com]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]
Technical Support Center: Optimizing Suzuki Reactions of 1-Bromo-4-(vinyloxy)benzene
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 1-bromo-4-(vinyloxy)benzene. This guide is designed to provide in-depth, practical solutions to common challenges, helping you improve reaction yields and ensure consistent, reliable results. The vinyloxy functional group, while valuable, introduces specific sensitivities that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and concerns that arise during the planning and execution of Suzuki couplings with this specific substrate.
Q1: My Suzuki coupling of this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields with this substrate typically stem from a few critical areas. A systematic evaluation of your reagents and reaction conditions is the most effective troubleshooting approach. Key areas to scrutinize include:
-
Hydrolysis of the Vinyloxy Group: The vinyl ether moiety is susceptible to acid-catalyzed hydrolysis, which cleaves it to form 4-bromophenol. This side reaction consumes your starting material and complicates purification. The choice of base and the presence of acidic impurities are critical factors.
-
Catalyst and Ligand Integrity: The activity of your palladium catalyst is paramount. Ensure your palladium source and phosphine ligands have not degraded due to improper storage and are handled under an inert atmosphere to prevent oxidation.[1]
-
Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][3] Using fresh, high-purity boronic acid or a more stable boronate ester is crucial.
-
Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid, both of which will reduce the yield of your desired product.[1][3] Rigorous degassing of solvents and maintaining an inert atmosphere are essential.[1]
Q2: I'm observing a significant amount of 4-bromophenol as a byproduct. How can I prevent the hydrolysis of the vinyloxy group?
A2: The formation of 4-bromophenol is a clear indicator of vinyl ether hydrolysis. This is often an acid-catalyzed process.[4] To mitigate this:
-
Choice of Base: Employ a non-acidic, carefully chosen base. While strong bases are needed for the transmetalation step, overly harsh conditions or acidic impurities in the base can promote hydrolysis. Consider using bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) over those that can generate acidic conjugate acids.
-
Reaction Temperature: Lowering the reaction temperature can help minimize the rate of hydrolysis. However, this must be balanced with the temperature required for efficient catalytic turnover.
-
Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried, as water can participate in the hydrolysis.
Q3: What are the best practices for setting up a Suzuki reaction with this substrate to ensure reproducibility?
A3: Consistency is key in complex organic reactions. Adhering to the following best practices will significantly improve the reproducibility of your results:
-
Inert Atmosphere: Always use standard Schlenk techniques or a glovebox to exclude oxygen and moisture from your reaction.[5] Purge all glassware with an inert gas (argon or nitrogen) before use.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents. The quality of your starting materials, catalyst, ligand, and base directly impacts the reaction outcome.
-
Degassing: Thoroughly degas all solvents, including any water used in the reaction mixture, prior to use.[6] This can be achieved by sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.
-
Controlled Addition: In some cases, the slow addition of one of the reactants can help to control reaction rates and minimize side reactions.
Troubleshooting Guide: From Low Yields to No Reaction
This section provides a structured approach to diagnosing and solving specific problems encountered during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| No Product Formation / Very Low Conversion | 1. Inactive Catalyst: The palladium catalyst may have decomposed due to age or improper storage. 2. Ligand Oxidation: Phosphine ligands are susceptible to oxidation if not handled under an inert atmosphere.[1] 3. Insufficiently Active Catalyst System: The chosen catalyst/ligand combination may not be suitable for this specific transformation. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Use a fresh, reputable source of palladium catalyst. Consider using a pre-catalyst for more consistent generation of the active Pd(0) species.[3] 2. Store and handle phosphine ligands under an inert atmosphere. 3. Screen a variety of ligands, including bulky, electron-rich phosphines which are often effective for Suzuki couplings.[7][8] 4. Incrementally increase the reaction temperature, while monitoring for potential decomposition of starting materials or product. |
| Significant Formation of 4-Bromophenol | 1. Acid-Catalyzed Hydrolysis of Vinyl Ether: The reaction conditions are too acidic, leading to the cleavage of the vinyloxy group.[4] 2. Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can facilitate hydrolysis. | 1. Use a milder, non-acidic base (e.g., K2CO3, Cs2CO3). Ensure the base is of high purity. 2. Use anhydrous solvents and reagents. Consider adding a drying agent if necessary. |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[1][3] 2. Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid may have more opportunity to homocouple. | 1. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction. 2. Optimize the base and solvent system to facilitate the transmetalation step. |
| Protodeboronation of the Boronic Acid | 1. Unstable Boronic Acid: Some boronic acids are inherently unstable and prone to decomposition.[2][3] 2. Harsh Reaction Conditions: High temperatures and certain bases can accelerate protodeboronation.[1] | 1. Use fresh, high-purity boronic acid. Alternatively, consider using a more stable boronate ester, such as a pinacol ester or MIDA boronate.[2][9] 2. Optimize the reaction temperature and choice of base to be as mild as possible while still achieving a good reaction rate. |
Visualizing the Suzuki Catalytic Cycle and Troubleshooting Logic
To aid in understanding the reaction and diagnosing issues, the following diagrams illustrate the key mechanistic steps and a logical troubleshooting workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in the target Suzuki reaction.
Detailed Experimental Protocols
The following protocols provide a starting point for your experiments. Optimization may be necessary based on your specific boronic acid partner.
Protocol 1: General Screening Conditions
This protocol is designed for initial screening of reaction conditions.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the chosen base (e.g., K2CO3, 2.0 mmol).
-
Add a magnetic stir bar.
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Catalyst and Ligand Addition:
-
In a separate vial under an inert atmosphere, prepare a stock solution of the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in degassed solvent.
-
Add the catalyst/ligand solution to the Schlenk tube via syringe.
-
-
Solvent Addition:
-
Add the desired degassed solvent (e.g., dioxane/water 4:1, 5 mL) via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir vigorously for the desired reaction time (monitor by TLC or LC-MS).
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Optimized Conditions for Sensitive Substrates
This protocol incorporates measures to minimize hydrolysis and other side reactions.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding boronate ester (e.g., pinacol ester, 1.1 mmol), and a mild base (e.g., anhydrous K3PO4, 2.0 mmol).
-
Add a magnetic stir bar.
-
Seal the tube and thoroughly purge with argon.
-
-
Pre-catalyst Addition:
-
Add a stable palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) directly to the solid reagents under a positive flow of argon.
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., THF or toluene, 5 mL) via syringe.
-
-
Reaction:
-
Heat the reaction to a moderate temperature (e.g., 70-90 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
-
Work-up:
-
Follow the work-up procedure outlined in Protocol 1.
-
References
-
American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
American Chemical Society. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemical & Engineering News. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Online forum post]. r/Chempros. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regioselective and Stereoselective Entry to β,β-Disubstituted Vinyl Ethers via the Sequential Hydroboration/Suzuki–Miyaura Coupling of Ynol Ethers. Retrieved from [Link]
-
chemeurope.com. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online forum post]. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? [Online forum post]. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]
-
R Discovery. (1999, October 1). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2020, March 27). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Retrieved from [Link]
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? [Online forum post]. r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective and Stereoselective Entry to β,β-Disubstituted Vinyl Ethers via the Sequential Hydroboration/Suzuki-Miyaura Coupling of Ynol Ethers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved from [Link]
-
MDPI. (n.d.). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Retrieved from [Link]
-
American Chemical Society. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Retrieved from [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with.... Retrieved from [Link]
-
American Chemical Society. (n.d.). Vinyl Ether Hydrolysis. The Facile General Acid Catalyzed Conversion of 2-Ethoxy-1-Cyclopentene-1-carboxylic Acid to Cyclopentanone. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 1-Bromo-4-(vinyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for navigating the complexities of cross-coupling reactions with 1-Bromo-4-(vinyloxy)benzene. This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, empowering you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: A Deeper Dive into Experimental Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Q1: I am observing a significant amount of 4-bromophenol as a byproduct in my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?
A1: The formation of 4-bromophenol is a clear indication of the hydrolysis of the vinyloxy group. This is a common side reaction when working with vinyl ethers, which are susceptible to cleavage under certain conditions, particularly in the presence of strong bases and water, both of which are often components of Suzuki-Miyaura coupling reactions.[1] The basic conditions required to activate the boronic acid for transmetalation can also facilitate the unwanted hydrolysis of the vinyl ether moiety.[2]
Root Cause Analysis:
-
Strong Base: Strong inorganic bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or even sodium tert-butoxide (NaOtBu) can readily promote the hydrolysis of the vinyl ether.
-
Presence of Water: While water is often a necessary component of the solvent system in Suzuki-Miyaura reactions to dissolve the base and facilitate the formation of the active boronate species, it is also a key reactant in the hydrolysis of the vinyl ether.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.
Preventative Measures & Optimization Strategies:
-
Judicious Choice of Base: The most critical parameter to control is the basicity of the reaction medium. Switching to a milder base is paramount.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent alternatives. These bases are strong enough to activate the boronic acid but are generally less aggressive towards the vinyloxy group.
-
Rationale: These weaker bases establish a less harsh pH environment, kinetically disfavoring the hydrolysis pathway while still allowing the desired catalytic cycle to proceed.
-
-
Solvent System Modification: While an aqueous component is often beneficial, minimizing its content or using an alternative system can be advantageous.
-
Anhydrous Conditions: If feasible for your specific coupling partners, employing rigorously dried solvents (e.g., toluene, dioxane, THF) and an anhydrous base (e.g., freshly dried K₃PO₄) can significantly suppress hydrolysis.[3]
-
Biphasic Systems: A biphasic system (e.g., toluene/water) can still be effective with a mild base. The key is to ensure efficient stirring to promote interfacial catalysis.
-
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize the rate of the undesired hydrolysis.
Illustrative Data for Base Selection (Hypothetical for this compound):
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Desired Product Yield (%) | 4-Bromophenol Byproduct (%) |
| 1 | NaOH (2.0) | Toluene/H₂O (4:1) | 100 | 15 | 80 |
| 2 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 100 | 75 | 15 |
| 3 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 80 | 90 | <5 |
Q2: My Heck reaction with this compound and an acrylate is giving low yields and a significant amount of what appears to be polymeric material. What is happening?
A2: The formation of polymeric material suggests that the vinyloxy group of your starting material or product is undergoing polymerization under the reaction conditions. The Heck reaction often requires elevated temperatures and the presence of a palladium catalyst, both of which can initiate polymerization of vinyl ethers.[4][5]
Troubleshooting Workflow:
Caption: Competing pathways in Buchwald-Hartwig amination.
Troubleshooting Strategies:
-
Purity of Reagents and Solvents: Ensure that all reagents, especially the amine and the solvent, are of high purity and free from contaminants that could be a source of hydride. Solvents like THF should be freshly distilled from a suitable drying agent.
-
Choice of Base: While strong bases are often required for the deprotonation of the amine, some can promote the formation of palladium-hydride species.
-
Consider Weaker Bases: If the amination can proceed with a weaker base (e.g., K₃PO₄, Cs₂CO₃), this may reduce the incidence of dehalogenation. [6] * Base Purity: Ensure the base is not contaminated with hydridic impurities.
-
-
Ligand Selection: The choice of ligand can significantly influence the relative rates of the desired reductive elimination and the undesired dehalogenation.
Frequently Asked Questions (FAQs)
-
Is this compound stable to storage?
-
While relatively stable, it is advisable to store it in a cool, dark place under an inert atmosphere to prevent potential polymerization or degradation over time. It is also important to handle it with appropriate safety precautions as it is classified as harmful and an irritant. [9]
-
-
Can I use a palladium(II) precatalyst like Pd(OAc)₂?
-
Yes, Pd(II) precatalysts are commonly used. They are reduced in situ to the active Pd(0) species. However, for sensitive substrates, using a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-formed palladium-ligand complex can sometimes offer better reproducibility and lower catalyst loadings.
-
-
What is the best general-purpose ligand to start with for cross-coupling of this substrate?
-
For Suzuki-Miyaura and Buchwald-Hartwig reactions, starting with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is a good starting point. For Heck reactions, triphenylphosphine or tri(o-tolyl)phosphine are common choices.
-
-
How do I effectively degas my reaction mixture?
-
A common and effective method is to bubble a stream of an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Alternatively, for more rigorous degassing, the freeze-pump-thaw method can be employed, which involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere. This cycle is typically repeated three times. [2][3]
-
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Vinyloxy Cleavage
This protocol is optimized to minimize the hydrolysis of the vinyloxy group.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, dissolve Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%) in anhydrous 1,4-dioxane under an argon atmosphere.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add additional anhydrous 1,4-dioxane to achieve the desired concentration (typically 0.1-0.2 M).
-
If necessary for the solubility of the boronic acid, a minimal amount of degassed water (e.g., 10% v/v) can be added.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with a Mild Base
This protocol is designed for coupling with amines while preserving the vinyloxy group.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃), finely ground and dried (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (1.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
References
- Goodson, F. E., Wallow, T. I., & Novak, B. M. (1998). ACCELERATED SUZUKI COUPLING VIA A LIGANDLESS PALLADIUM CATALYST: 4-METHOXY-2'-METHYLBIPHENYL. Organic Syntheses, 75, 61.
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.).
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
- Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine. (n.d.). PMC - NIH.
- Optimization of the model Buchwald-Hartwig reaction of morpholine and.... (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Optimization of conditions for the Suzuki–Miyaura coupling of aryl halides with phenylboronic acid. (2018, February 21). Figshare.
- Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. (n.d.). ORBi.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.). NIH.
- Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II).... (n.d.).
- Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... (n.d.).
- Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling. (n.d.). Benchchem.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021, September 29).
- 4-methoxy-2'-methylbiphenyl. (n.d.). Organic Syntheses Procedure.
- Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Comput
- (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2025, August 7).
- The Role of the Base in Buchwald-Hartwig Amin
- Effect of P-ligands on the Heck reaction between bromobenzene and styrene catalyzed by different Pd-sources a. (n.d.).
- Heck reactions between bromobenzene and styrene catalyzed by Pd.... (n.d.).
- Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (n.d.). ChemRxiv.
- Diastereoselective Palladium-Catalyzed [4+1] Cycloadditions of Vinyl Benzoxazinanones with in situ Formed Carbenes. (n.d.).
- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. (2025, April 12). Biological and Molecular Chemistry.
- (PDF) Palladium‐Catalyzed Stereoselective Synthesis of (E)‐Stilbenes via Organozinc Reagents and Carbonyl Compounds. (2025, August 9).
- This compound|CAS 1005-61-4. (n.d.). Benchchem.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). NIH.
- An Overview of Palladium-Catalyzed N-alkyl
- Palladium Catalyzed N-Alkylation of Amines with Alcohols. (2025, August 6). Request PDF.
- Palladium catalyzed N-alkyl
- Research Article Nanomaterials Chemistry Preparation of Oxazoles by MNPs-aniline-Pd in Order to Achieve the Goals of Green Chemi. (2023, November 24).
Sources
- 1. researchgate.net [researchgate.net]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Bromo-4-(vinyloxy)benzene
Welcome to the technical support center for the purification of 1-Bromo-4-(vinyloxy)benzene (CAS 1005-61-4). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile vinyl ether. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound, ensuring high purity for your downstream applications.
Introduction to this compound
This compound is a valuable bifunctional molecule, featuring a bromoaryl group and a vinyl ether moiety.[1] The bromine atom serves as a handle for cross-coupling reactions, while the vinyloxy group is reactive in polymerizations and cycloadditions.[1] It is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[2] While soluble in many organic solvents, its water solubility is limited.[2]
The synthesis of aryl vinyl ethers like this compound often involves variations of the Williamson ether synthesis, reacting a phenoxide with a vinylating agent.[3][4][5] This synthesis, while effective, can lead to several impurities that necessitate robust purification strategies.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound.
Question: My crude product is a dark oil, and I'm unsure of the primary impurities.
Answer:
Dark coloration in the crude product typically indicates the presence of polymeric or degradation byproducts. The vinyl ether group is susceptible to polymerization, especially in the presence of acid or heat. Additionally, side reactions from the synthesis can introduce colored impurities.
Probable Causes & Solutions:
-
Residual Acid: Trace amounts of acid from the reaction workup can catalyze the polymerization of the vinyl ether.
-
Solution: Ensure the workup includes a thorough wash with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any residual acid.
-
-
Starting Material Impurities: Impurities in the starting 4-bromophenol can carry through the reaction.
-
Solution: Use high-purity 4-bromophenol. If necessary, purify the starting material by recrystallization before the synthesis.
-
-
Overheating: Excessive heat during the reaction or solvent removal can promote polymerization and decomposition.
-
Solution: Maintain careful temperature control throughout the process. Use a rotary evaporator at a moderate temperature to remove the solvent.
-
Question: I'm seeing multiple spots on my TLC plate after initial purification. How can I identify and remove them?
Answer:
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of compounds. Identifying these impurities is key to selecting the appropriate purification method.
Common Impurities and Identification:
| Impurity | Typical Rf Value (Hexane/Ethyl Acetate) | Identification Notes |
| This compound | Higher Rf | The desired product is generally less polar than the starting material. |
| 4-Bromophenol (unreacted) | Lower Rf | Can be visualized with a potassium permanganate stain. |
| Polymeric byproducts | Streaking or at the baseline | These are often high molecular weight and highly polar. |
| Solvent | May appear as a faint spot at the solvent front | Depends on the solvent used in the reaction. |
Purification Strategy:
Flash column chromatography is the most effective method for separating these impurities.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or the initial elution solvent (hexane). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent. Carefully add the dried silica gel containing the sample to the top of the packed column.
-
Elution: Begin eluting with 100% hexane. The less polar this compound will move down the column first.
-
Gradient Elution (if necessary): If separation is not optimal, gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., 1-5%). This will help to elute more polar impurities like unreacted 4-bromophenol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Question: My purified product is turning yellow or brown upon storage. How can I prevent this?
Answer:
Discoloration upon storage is a common issue with vinyl ethers and is often due to slow polymerization or oxidation.
Prevention and Storage Recommendations:
-
Inhibitor Addition: Add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), to the purified product.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Low Temperature and Darkness: Store the product in a tightly sealed container at a low temperature (refrigerated or frozen) and protected from light.[6]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when handling this compound?
A1: this compound is harmful if swallowed and causes skin and eye irritation.[1] It may also cause respiratory irritation.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][9]
Q2: What are the typical spectroscopic data for pure this compound?
A2: While specific NMR data can vary slightly based on the solvent and instrument, you should expect characteristic peaks for the vinyl and aromatic protons in the 1H NMR spectrum. The 13C NMR will show distinct signals for the vinyl carbons and the aromatic carbons, including the carbon attached to the bromine.
Q3: Can I purify this compound by distillation?
A3: While distillation is a possible purification method, it must be performed under reduced pressure to avoid thermal decomposition and polymerization of the vinyl ether group. Flash column chromatography is often a more reliable and milder method for achieving high purity on a laboratory scale.
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is approximately 199.05 g/mol .[10][11][12]
Logical Workflow for Purification
The following diagram illustrates a decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
Troubleshooting Common Chromatography Problems
Caption: Troubleshooting flash chromatography.
References
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-Bromo-4-[(4-vinylbenzyl)oxy]benzene. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(pentyloxy)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of compound 1-bromo-4-octyloxybenzene. Retrieved from [Link]
-
Organic Letters. (n.d.). Supporting Information. Retrieved from [Link]
-
Luminix Health. (n.d.). 1-Bromo-4-(1-cyclopropylvinyl)benzene. Retrieved from [Link]
-
ChemBK. (2024). 1-Bromo-4-vinyl-benzene. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). 1-Bromo-4-(n-octyloxy)benzene, 98%. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(isopentyloxy)benzene. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. Retrieved from [Link]
-
AOBChem. (n.d.). This compound. Retrieved from [Link]
-
SIELC Technologies. (2018). Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]
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- 2. CAS 1005-61-4: Benzene, 1-bromo-4-(ethenyloxy)- [cymitquimica.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. 2039-82-9|1-Bromo-4-vinylbenzene|BLD Pharm [bldpharm.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. anexib.com [anexib.com]
- 11. This compound | 1005-61-4 [sigmaaldrich.com]
- 12. This compound - CAS:1005-61-4 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]
Technical Support Center: Preventing Homocoupling in Reactions with 1-Bromo-4-(vinyloxy)benzene
Welcome to the technical support center for chemists and researchers working with 1-Bromo-4-(vinyloxy)benzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of undesired homocoupling side reactions. The unique electronic properties of this compound, stemming from the electron-donating vinyloxy group, can present specific challenges in cross-coupling reactions. This resource will equip you with the knowledge to optimize your reaction conditions and achieve high yields of your desired cross-coupled products.
Troubleshooting Guide: Addressing Homocoupling in Real-Time
This section is dedicated to resolving specific experimental issues where homocoupling of this compound is the primary undesired outcome.
Q1: My Suzuki-Miyaura reaction is yielding significant amounts of 4,4'-bis(vinyloxy)biphenyl. What are the likely causes and how can I mitigate this?
The formation of 4,4'-bis(vinyloxy)biphenyl, the homocoupling product of this compound, in a Suzuki-Miyaura coupling is a common issue. This side reaction is often attributed to several factors related to the catalyst, reaction conditions, and reagents.
Underlying Causes & Solutions:
-
Palladium(II) Species in the Reaction Mixture: The presence of Pd(II) species without coordinated aryl/vinyl/alkyl ligands can catalyze the homocoupling of two boronic acid molecules.[1] This can occur if a Pd(II) source is used and the reduction to the active Pd(0) catalyst is inefficient or if the reaction mixture is not properly degassed, leading to oxidation of Pd(0) to Pd(II).[1][2]
-
Solution 1: Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. Techniques such as subsurface sparging with an inert gas (nitrogen or argon) for an extended period are highly effective.[2][3]
-
Solution 2: Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state, thereby minimizing the concentration of free Pd(II).[2][3]
-
Solution 3: Pre-catalyst Activation: Employing a pre-catalyst activation step at a lower temperature before adding the coupling partners can ensure the complete formation of the active Pd(0) species.[4]
-
-
Ligand Selection: The choice of ligand is critical in suppressing homocoupling. For electron-rich aryl bromides like this compound, standard ligands like triphenylphosphine may not be optimal.
-
Solution: Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), can accelerate the rate of oxidative addition and reductive elimination, outcompeting the homocoupling pathway.[5][6] N-heterocyclic carbene (NHC) ligands are also highly effective for this class of substrates.[6][7]
-
-
Base and Solvent Effects: The choice of base and solvent can influence the rate of both the desired cross-coupling and the undesired homocoupling.
-
Solution: Optimize Base and Solvent System: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[6] Aprotic polar solvents or ethereal solvents, often with a small amount of water, are typically used.[6] However, be mindful that excess water can promote protodeboronation of the boronic acid coupling partner.[6]
-
Q2: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing significant formation of the diyne (alkyne homocoupling). How can this be prevented?
The homocoupling of the terminal alkyne, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, especially when using copper(I) as a co-catalyst.[8]
Underlying Causes & Solutions:
-
Oxygen Presence: The copper-catalyzed homocoupling of terminal acetylenes is highly sensitive to the presence of oxygen.[8]
-
Solution 1: Strict Anaerobic Conditions: The reaction must be performed under a strictly inert atmosphere (argon or nitrogen).[9] All solvents and reagents should be thoroughly degassed.
-
Solution 2: Reducing Atmosphere: Introducing a dilute hydrogen gas mixture with nitrogen or argon into the reaction atmosphere has been shown to significantly reduce alkyne homocoupling.[8]
-
-
Catalyst Concentration: The concentration of both the palladium and copper catalysts can influence the rate of homocoupling.[8]
-
Solution: Optimize Catalyst Loading: While a sufficient amount of catalyst is necessary for the desired reaction, excessive catalyst loading can sometimes promote side reactions. A careful optimization of the catalyst and co-catalyst concentrations is recommended.
-
-
Copper-Free Sonogashira Conditions: The copper(I) co-catalyst is often the primary culprit in promoting alkyne homocoupling.
-
Solution: Employ Copper-Free Protocols: Numerous copper-free Sonogashira coupling protocols have been developed. These methods often rely on specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.[10] The use of bulky and electron-rich ligands can be particularly effective in these systems.[10]
-
Q3: My Heck reaction between this compound and an alkene is inefficient, with homocoupling of the aryl bromide being a noticeable byproduct. What adjustments should I consider?
The Heck reaction with electron-rich aryl bromides can be sluggish, which can provide an opportunity for side reactions like homocoupling to occur.
Underlying Causes & Solutions:
-
Slow Oxidative Addition: The electron-donating vinyloxy group increases the electron density on the aromatic ring, making the oxidative addition of the C-Br bond to the Pd(0) center less favorable.[11]
-
Solution 1: High-Activity Catalysts: Utilize catalyst systems known for their high activity with electron-rich aryl halides. This often involves the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[11][12]
-
Solution 2: Higher Reaction Temperatures: Increasing the reaction temperature can help overcome the activation barrier for oxidative addition. However, this must be balanced against the potential for catalyst decomposition. The use of thermally stable catalysts, such as palladacycles, can be advantageous at elevated temperatures.[11]
-
-
Ligand Dissociation and Catalyst Decomposition: At higher temperatures, ligand dissociation from the palladium center can occur, leading to the formation of palladium black, which can have different catalytic activity and potentially promote homocoupling.[13]
-
Solution: Stable Ligand Systems: Employing strongly coordinating and thermally stable ligands, such as certain bidentate phosphines or NHCs, can help maintain the integrity of the catalytic species throughout the reaction.
-
Frequently Asked Questions (FAQs)
This section addresses broader concepts and preventative strategies for minimizing homocoupling in reactions involving this compound.
Q4: What is the fundamental mechanism of aryl bromide homocoupling in palladium-catalyzed reactions?
Aryl bromide homocoupling can occur through several pathways, but a common mechanism involves the reaction of two molecules of the aryl-palladium(II) intermediate. After the initial oxidative addition of this compound to a Pd(0) center to form an Aryl-Pd(II)-Br complex, a second molecule of the aryl bromide can react in a disproportionation or a reductive elimination pathway to form the biaryl product and regenerate a Pd(0) or Pd(II) species. The exact mechanism can be complex and dependent on the specific reaction conditions.
Q5: How does the purity of this compound affect the likelihood of homocoupling?
The purity of the starting material is crucial. Impurities can act as poisons to the catalyst or participate in side reactions. For instance, the presence of residual reagents from the synthesis of this compound could potentially interfere with the catalytic cycle. Furthermore, the vinyloxy group itself can be susceptible to polymerization, especially if inhibitors are not present or have been removed.[14] While not directly homocoupling, polymerization can consume the starting material and complicate purification. It is always recommended to use highly pure starting materials for cross-coupling reactions.
Q6: Are there general strategies for choosing a ligand to suppress homocoupling with electron-rich aryl bromides?
Yes, the selection of the ligand is arguably one of the most critical factors. The general principle is to use ligands that promote the desired catalytic cycle at a much faster rate than the undesired homocoupling pathways.
Key Ligand Characteristics:
-
Steric Bulk: Bulky ligands facilitate the reductive elimination step and can help prevent the formation of dimeric palladium species that may be involved in homocoupling pathways.[5]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide, a key step for electron-rich substrates.[5]
Recommended Ligand Classes:
-
Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are well-established for their effectiveness in coupling electron-rich aryl halides.[6]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form highly stable and active palladium complexes, making them excellent choices for challenging cross-coupling reactions.[6][7]
-
Ferrocenyl Phosphines (e.g., dppf): Dppf and related ligands have a large bite angle and are effective in a variety of cross-coupling reactions.[5]
Data Summary: Ligand Effects on Suppressing Homocoupling
The following table provides a qualitative comparison of different ligand types for suppressing homocoupling in Suzuki-Miyaura reactions with electron-rich aryl bromides.
| Ligand Type | Steric Bulk | Electron-Donating Ability | General Efficacy in Suppressing Homocoupling |
| Triphenylphosphine (PPh₃) | Low | Moderate | Low to Moderate |
| Tri(tert-butyl)phosphine | High | High | High |
| Buchwald Biaryl Phosphines | High | High | Very High |
| N-Heterocyclic Carbenes (NHCs) | High | Very High | Very High |
Experimental Protocols: A Starting Point for Optimization
The following is a generalized protocol for a Suzuki-Miyaura coupling of this compound designed to minimize homocoupling. This should be considered a starting point, and optimization may be necessary for specific coupling partners.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1 or Dioxane/Water 10:1)
Procedure:
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for at least 30 minutes.
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, add the palladium(II) acetate and SPhos. Add a small amount of the degassed solvent and stir for a few minutes to form the pre-catalyst.
-
Reaction Initiation: Add the degassed solvent to the main reaction flask via syringe, followed by the pre-catalyst solution.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting homocoupling issues.
Caption: A step-by-step workflow for troubleshooting homocoupling side reactions.
Catalytic Cycle and Homocoupling Side Reaction
This diagram illustrates the main catalytic cycle of a Suzuki-Miyaura coupling and where the undesired homocoupling side reaction can branch off.
Caption: The Suzuki-Miyaura catalytic cycle with the competing homocoupling pathway.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Yu, J., Liu, J., Shi, G., & Shao, C. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. [Link]
-
Vautravers, N. R., et al. (2011). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]
-
Yu, J., et al. (2015). Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. R Discovery. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
Vaccaro, L., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]
-
ResearchGate. A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Reddit. Troubleshooting a difficult Heck reaction. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. [Link]
-
Yang, D., Chen, Y., & Zhu, N. (2004). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono-and di-arylation. Chemical Communications, (12), 1418-1419. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 12. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Degradation pathways of 1-Bromo-4-(vinyloxy)benzene in acidic media
Answering the user's request.## Technical Support Center: Degradation of 1-Bromo-4-(vinyloxy)benzene in Acidic Media
Welcome to the technical support guide for handling and understanding the chemistry of this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile synthon. Here, we provide in-depth answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols grounded in established chemical principles. Our goal is to empower you with the expertise to anticipate reaction outcomes, solve problems efficiently, and ensure the integrity of your results.
Frequently Asked Questions (FAQs): The Core Mechanism
This section delves into the fundamental chemical behavior of this compound in the presence of acid.
Q1: What is the primary degradation pathway for this compound in an acidic aqueous environment?
The primary degradation pathway is a classic acid-catalyzed hydrolysis of the vinyl ether moiety. This reaction is well-documented for vinyl ethers and proceeds through a specific, stepwise mechanism.[1][2][3] The process begins with the protonation of the vinyl group, followed by the addition of water and subsequent decomposition of an unstable intermediate.
Q2: Can you illustrate the step-by-step mechanism of this hydrolysis?
Certainly. The reaction proceeds via three key stages:
-
Rate-Determining Protonation: An acid catalyst (like H₃O⁺) protonates the β-carbon of the vinyl double bond. This is the slowest step in the reaction and thus dictates the overall reaction rate.[1][2][3] This step generates a resonance-stabilized alkoxycarbocation intermediate.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and rapidly attacks the carbocation.
-
Hemiacetal Decomposition: The resulting intermediate is a hemiacetal, which is unstable in acidic conditions. It quickly decomposes to yield the final products.[1]
Below is a diagram illustrating this pathway.
Caption: Acid-catalyzed hydrolysis of this compound.
Q3: What are the final, stable products of this degradation?
The complete hydrolysis of this compound yields two final products: 4-Bromophenol and Acetaldehyde .
Q4: How does the bromo-substituent influence the rate of hydrolysis compared to an unsubstituted phenyl vinyl ether?
The bromo group is an electron-withdrawing group via induction, which destabilizes the carbocation intermediate formed during the rate-determining protonation step.[1] This destabilization increases the activation energy for this step, thereby making the hydrolysis of this compound slower than that of an unsubstituted phenyl vinyl ether under identical conditions.
Troubleshooting Guide: Addressing Experimental Challenges
Even with a well-understood mechanism, practical challenges can arise. This section addresses common issues in a question-and-answer format.
Q: My hydrolysis reaction is proceeding very slowly or appears stalled. What factors should I investigate?
A: Several factors could be responsible for a sluggish reaction. Systematically check the following:
-
Acid Concentration/Strength: The reaction is acid-catalyzed, making its rate directly proportional to the acid concentration.[2] A low concentration or the use of a weak acid may be the cause.
-
Solution: Increase the molar equivalent of the acid or switch to a stronger acid (e.g., from acetic acid to HCl or H₂SO₄). Perform this change incrementally.
-
-
Temperature: Like most chemical reactions, the rate of hydrolysis will increase with temperature.
-
Solution: Gently warm the reaction mixture (e.g., to 40-50 °C). Monitor carefully, as excessive heat can lead to side reactions.
-
-
Solubility: this compound has limited solubility in purely aqueous media. If the compound is not well-dissolved, the reaction will be limited by the rate of dissolution.
-
Solution: Use a co-solvent such as tetrahydrofuran (THF) or acetone to create a homogeneous reaction mixture.
-
Q: I'm observing unexpected peaks in my TLC/LC-MS analysis. What are potential side products?
A: While the primary pathway is hydrolysis, other reactions can occur, especially under harsh conditions:
-
Polymerization: Vinyl ethers are susceptible to cationic polymerization, which can be initiated by the acid catalyst.[4] This is more likely at higher concentrations of the starting material and with certain types of acids.
-
Aldol Reactions of Acetaldehyde: The acetaldehyde product can undergo self-condensation (an aldol reaction) in the presence of acid, leading to a variety of higher molecular weight byproducts.
-
Aromatic Side Reactions: Under very strong acidic conditions and high temperatures, the 4-bromophenol product could potentially undergo further reactions, although this is less common.
Q: How can I effectively monitor the reaction to determine its endpoint?
A: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The aromatic starting material and product will be visible.
-
Procedure: Spot the reaction mixture alongside a co-spot of the starting material. The disappearance of the starting material spot (which is less polar and will have a higher Rf value) and the appearance of the 4-bromophenol spot (more polar, lower Rf) indicates reaction progress.
Troubleshooting Workflow for Incomplete Reaction
Caption: Troubleshooting workflow for an incomplete hydrolysis reaction.
Experimental Protocols
Protocol 1: Standard Procedure for Acid-Catalyzed Hydrolysis
This protocol provides a general method for the hydrolysis of this compound.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable co-solvent like THF (e.g., 5 mL per 1 g of substrate).
-
Add an equal volume of water.
-
-
Initiation:
-
While stirring vigorously, add a catalytic amount of a strong acid (e.g., 1 M HCl, 0.1 eq) dropwise to the mixture at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress every 15-30 minutes using TLC as described in the troubleshooting section.
-
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7).
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-bromophenol.
-
-
Purification:
-
The crude product can be purified by flash column chromatography or recrystallization if necessary.
-
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Using a capillary tube, apply a small spot of your starting material solution in the left lane.
-
In the middle lane, apply a spot of the ongoing reaction mixture.
-
In the right lane, apply a spot of the reaction mixture directly on top of a spot of the starting material (this is the "co-spot").
-
-
Development: Place the plate in a sealed chamber containing the chosen mobile phase (e.g., 20% ethyl acetate in hexanes). Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot in the middle lane has completely disappeared.
Quantitative Data Summary
The rate of hydrolysis is highly dependent on experimental conditions. The table below provides an illustrative summary of how reaction parameters can influence outcomes.
| Entry | Acid Catalyst | Concentration (M) | Temperature (°C) | Approx. Time for >95% Conversion | Key Observation |
| 1 | HCl | 0.1 | 25 | 2-4 hours | Standard, controlled reaction. |
| 2 | HCl | 1.0 | 25 | < 30 minutes | Much faster rate, potential for byproduct formation if not controlled. |
| 3 | Acetic Acid | 1.0 | 25 | > 24 hours | Demonstrates the significant effect of acid strength on reaction rate. |
| 4 | HCl | 0.1 | 50 | < 1 hour | Increased temperature significantly accelerates the reaction. |
Safety and Handling FAQs
Q: What are the primary safety hazards of this compound?
A: According to safety data, this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[4] Always handle it with appropriate care in a well-ventilated area or chemical fume hood.
Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound and strong acids?
A: The following PPE must be worn:
-
Eye Protection: ANSI-approved safety goggles or a face shield.[5][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]
-
Body Protection: A flame-resistant lab coat.
Q: How should I properly dispose of waste from this reaction?
A: All waste must be disposed of according to your institution's and local regulations.
-
Aqueous Waste: Neutralize the acidic aqueous layer before disposing of it in the appropriate aqueous waste container.
-
Organic Waste: Collect all organic solvents and residues in a designated halogenated organic waste container.
-
Solid Waste: Dispose of contaminated items like filter paper and silica gel in the solid chemical waste stream.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. This compound|CAS 1005-61-4 [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Synthesis of 1-Bromo-4-(vinyloxy)benzene
Document ID: TSC-CHEM-2026-0105
Last Updated: January 5, 2026
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1-Bromo-4-(vinyloxy)benzene. This versatile building block is crucial in the development of advanced materials and pharmaceutical intermediates, prized for its dual functionality—the bromo group allows for cross-coupling reactions, while the vinyloxy moiety is active in polymerizations and cycloadditions.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and mitigate the formation of common byproducts, thereby optimizing your synthesis for yield and purity.
Troubleshooting Guide: Identifying & Mitigating Byproducts
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My yield of this compound is significantly lower than expected. What are the common causes related to byproduct formation?
Answer:
Low yields are often a direct consequence of competing side reactions that consume your starting material, 4-bromophenol, or your product. The most common culprits are polymerization and hydrolysis.
-
Polymerization: Vinyl ethers are highly susceptible to cationic polymerization, especially in the presence of trace acids.[2] If your reaction conditions are not strictly anhydrous and aprotic, or if acidic impurities are present in your starting materials or solvents, you may be generating polymeric byproducts. These are often observed as a sticky, insoluble residue.
-
Hydrolysis: The vinyl ether product can hydrolyze back to 4-bromophenol and acetaldehyde, particularly during aqueous workup or if wet solvents are used. This reaction is catalyzed by acid.[3][4][5][6]
-
Incomplete Reaction: Ensure your reaction has gone to completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Unreacted 4-bromophenol is a common impurity that reduces the isolated yield of the desired product.
Mitigation Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. If using a base like cesium carbonate, ensure it is dried in a vacuum oven before use.[1]
-
Use a Proton Sponge/Non-Nucleophilic Base: If your reaction is sensitive to acid, consider adding a non-nucleophilic base, such as 2,6-di-tert-butylpyridine, to scavenge any trace protons that could initiate polymerization.
-
Careful Workup: When quenching the reaction, use a mild, cold basic solution (e.g., saturated NaHCO₃) to neutralize any acid catalysts before extraction. Minimize contact time with the aqueous phase.
-
Catalyst Choice: For transvinylation reactions using vinyl acetate, iridium-based catalysts have shown high efficiency.[1][7] For palladium-catalyzed vinylations, the choice of ligand is critical to promote the desired reaction over side reactions.[8]
Question 2: I observe a broad, unresolved hump in my ¹H NMR baseline, particularly between 3.5-4.0 ppm. What is this?
Answer:
A broad, poorly resolved signal, often referred to as "rolling baseline" or a "hump," in the aliphatic region of the ¹H NMR spectrum is a classic indicator of polymer formation. In this synthesis, it is almost certainly due to the cationic polymerization of the this compound product.
The backbone of poly(vinyl ether)s consists of repeating -[CH₂-CH(OAr)]- units. The protons on this backbone are in slightly different chemical environments due to varying chain lengths and conformations, causing their signals to overlap and appear as a broad unresolved feature rather than sharp peaks.[9]
Confirmation Steps:
-
Solubility Test: The polymeric byproduct is often less soluble in common NMR solvents (like CDCl₃) than the monomeric product. You may observe a precipitate or cloudiness in your NMR tube.
-
Precipitation: Dissolve a small amount of your crude product in a good solvent (e.g., dichloromethane) and add a poor solvent (e.g., methanol or hexane). The polymer, if present in sufficient quantity, should precipitate out.
Question 3: My GC-MS analysis shows a peak with a mass corresponding to acetaldehyde. Where did this come from?
Answer:
The presence of acetaldehyde is a strong indicator that your vinyl ether product has undergone acid-catalyzed hydrolysis.[3][10] The vinyl ether moiety reacts with water in the presence of an acid catalyst to form an unstable hemiacetal, which rapidly decomposes into 4-bromophenol and acetaldehyde.[6][11]
This can occur under several circumstances:
-
During an acidic aqueous workup.
-
If using a GC-MS instrument with acidic sites in the injection port or column.
-
Upon storage if the product is exposed to atmospheric moisture and is slightly acidic.
Analytical Workflow for Byproduct Identification
Caption: Competing reaction pathways in the synthesis.
Which analytical techniques are best for identifying impurities in my this compound sample?
A combination of techniques is recommended for comprehensive analysis. No single method is sufficient to identify all potential impurities.
| Analytical Technique | Information Provided | Common Byproducts Detected |
| ¹H NMR Spectroscopy | Primary structural elucidation. Provides definitive identification of the product and many byproducts through characteristic chemical shifts and coupling patterns. | Unreacted 4-bromophenol (phenolic -OH peak), Polymer (broad signals at 3.5-4.0 ppm), 4-bromophenyl acetate (acetyl CH₃ singlet ~2.3 ppm). |
| GC-MS | Separation of volatile components and mass identification. Excellent for detecting low molecular weight byproducts and unreacted starting materials. | Acetaldehyde , Unreacted 4-bromophenol , and other small molecule impurities. Not suitable for non-volatile polymers. |
| FT-IR Spectroscopy | Functional group analysis. Useful for confirming the presence of the vinyl ether C=C stretch (~1640 cm⁻¹) and C-O-C stretches (~1240 cm⁻¹), and the absence of a broad -OH stretch from the starting material. | Confirms disappearance of the broad phenolic -OH band from 4-bromophenol (~3200-3500 cm⁻¹). |
| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment. A quick and easy way to check for the consumption of starting material and the formation of new spots which may be byproducts. | Provides a qualitative picture of the number of components in the reaction mixture. |
My purified product decomposes or changes color over time. How can I improve its stability?
This compound can be unstable upon long-term storage, primarily due to its susceptibility to acid-catalyzed polymerization and hydrolysis.
Stabilization Protocol:
-
High Purity: Ensure the product is purified to the highest possible degree to remove any residual acid or metal catalysts. Column chromatography on silica gel that has been pre-treated with a small amount of triethylamine (0.5-1% in the eluent) can help neutralize acidic sites.
-
Add an Inhibitor: For long-term storage, add a small amount of a radical inhibitor (like BHT, butylated hydroxytoluene, ~100 ppm) and a mild, non-nucleophilic base (like potassium carbonate).
-
Proper Storage Conditions: Store the product in an amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (≤ 4 °C) to protect it from light, oxygen, and moisture.
References
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.
-
Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic. [Link]
-
Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41. [Link]
-
Kresge, A. J. (2002). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene. Effect of conformation on reaction rate. ARKIVOC, 2002(4), 12-17. [Link]
-
StackExchange. (2023). Are acid-catalyzed hydrolysis of vinyl esters considered reversible or irreversible?. Chemistry Stack Exchange. [Link]
-
Fei, D., et al. (2012). Mechanism of acid-catalyzed vinyl ether hydrolysis involving... ResearchGate. [Link]
-
Wang, W., et al. (2018). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Polymer Chemistry. [Link]
-
Priola, A., et al. (2000). NMR investigation of UV-cured vinyl ether networks. Polymer. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (a) PEG-vinyl ether... ResearchGate. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions. [Link]
- Sawatsky, M. C., & Tidwell, T. T. (1986). The Palladium-Catalyzed Vinylation of Organic Halides. Journal of the American Chemical Society.
-
Okita, T., et al. (2012). Iridium-catalyzed Synthesis of Vinyl Ethers from Alcohols and Vinyl Acetate. Organic Syntheses, 89, 307-310. [Link]
-
Ameduri, B., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymers. [Link]
- Awasthi, S. K., et al. (2011).
-
Kennedy, J. P., & Marechal, E. (1982). Living cationic polymerization. Wikipedia. [Link]
Sources
- 1. This compound|CAS 1005-61-4 [benchchem.com]
- 2. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Palladium Catalyst Removal from 1-Bromo-4-(vinyloxy)benzene Reactions
Welcome to the dedicated technical support center for the effective removal of residual palladium catalysts from reactions involving 1-Bromo-4-(vinyloxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of your final products.
The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH), due to potential toxicity. Therefore, robust and reliable purification strategies are paramount. This center will guide you through the intricacies of palladium removal, with a special focus on the unique chemical nature of products derived from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common forms of palladium residues I might encounter in my reaction mixture?
A1: Palladium residues can exist in various forms, depending on the reaction conditions and work-up procedures. These can include:
-
Homogeneous Palladium Species: Soluble Pd(0) and Pd(II) complexes, often coordinated to ligands (e.g., phosphines) used in the reaction.
-
Heterogeneous Palladium Species: Insoluble palladium black (Pd(0)) can precipitate out of the reaction mixture, especially upon completion of the reaction or during work-up.
-
Colloidal Palladium: Nanoparticles of palladium that may remain suspended in the solution and can be challenging to remove by simple filtration.[1]
Understanding the likely form of your palladium residue is the first step in selecting an appropriate removal strategy.
Q2: How does the vinyloxy group in my product affect the choice of palladium removal method?
A2: The vinyloxy group is an electron-rich moiety and can be sensitive to certain conditions. It is crucial to select a palladium removal method that does not compromise the integrity of this functional group. Key considerations include:
-
Acid Sensitivity: The vinyloxy group can be susceptible to hydrolysis under strongly acidic conditions. Therefore, methods employing acidic scavengers or washes should be approached with caution and optimized carefully.
-
Oxidative Stability: While generally stable, harsh oxidative conditions should be avoided to prevent unwanted side reactions with the vinyl group.
-
Lewis Acidity: Some palladium species can act as Lewis acids. Ensuring their efficient removal can prevent potential degradation of the vinyloxy-containing product over time.
Q3: I'm observing inconsistent palladium removal from batch to batch. What could be the cause?
A3: Inconsistent results often stem from subtle variations in the reaction work-up. The speciation of palladium at the end of a reaction can be complex and influenced by factors such as reaction time, temperature, and the presence of residual starting materials or reagents. To improve consistency, it is recommended to standardize your work-up procedure before initiating the palladium removal step.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from this compound reaction products.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| High levels of residual palladium after filtration. | The palladium species are likely soluble (homogeneous) and passing through the filter. | 1. Employ a Scavenger: Add a solid-supported palladium scavenger to the crude product solution before filtration. Thiol- or thiourea-functionalized silica and polymer scavengers are highly effective. 2. Use Activated Carbon: Treatment with activated carbon can adsorb soluble palladium species.[2] 3. Consider Crystallization: If your product is a solid, recrystallization can be a powerful tool to leave palladium impurities in the mother liquor. |
| Significant product loss during purification. | 1. The product may be adsorbing to the scavenger or activated carbon. 2. The chosen purification method (e.g., chromatography) may not be optimized. | 1. Optimize Scavenger Amount: Use the minimum effective amount of scavenger. 2. Thorough Washing: After filtration, wash the scavenger or carbon cake with a fresh portion of the solvent to recover adsorbed product. 3. Solvent Selection for Chromatography: Screen different solvent systems to ensure good separation between your product and the palladium species, minimizing product loss. |
| The vinyloxy group in my product is degrading. | The purification conditions (e.g., pH, temperature) are too harsh. | 1. Use Neutral Scavengers: Opt for scavengers that are effective under neutral pH conditions. 2. Moderate Temperatures: Perform scavenging at room temperature or with gentle heating, monitoring for any product degradation. 3. Avoid Strong Acids/Bases: During extractive work-up, use mild aqueous washes (e.g., saturated sodium bicarbonate, brine) instead of strong acids or bases. |
| Difficulty filtering the scavenger or activated carbon. | The particle size of the adsorbent is too fine, leading to a clogged filter. | 1. Use a Filter Aid: Slurry the scavenger or carbon with a filter aid like Celite® before filtration to improve the flow rate.[3] 2. Consider Cartridge Formats: Many scavengers are available in pre-packed cartridges for easier handling and separation. |
Experimental Protocols
Here are detailed, step-by-step protocols for common and effective palladium removal techniques applicable to products derived from this compound.
Protocol 1: Removal of Palladium using Filtration with Celite®
This method is most effective for removing heterogeneous palladium, such as palladium black.
Workflow Diagram:
Procedure:
-
Dilute the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This reduces the viscosity and helps prevent clogging of the filter.
-
Prepare the Celite® Pad: In a sintered glass funnel or a Büchner funnel, place a piece of filter paper and add a 1-2 cm thick layer of Celite®. Gently press down to create a compact pad. Wet the pad with the solvent used for dilution.
-
Filter the Reaction Mixture: Slowly pour the diluted reaction mixture through the Celite® pad.
-
Wash the Celite® Pad: Wash the Celite® pad with several portions of fresh solvent to ensure complete recovery of the product.
-
Concentrate the Filtrate: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analyze for Residual Palladium: Analyze a sample of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the final palladium concentration.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
This protocol is highly effective for removing soluble (homogeneous) palladium species. Thiol-functionalized silica is a common and effective choice.
Workflow Diagram:
Procedure:
-
Dissolve the Crude Product: After an initial work-up (e.g., aqueous wash), dissolve the crude product containing the palladium catalyst in a suitable organic solvent.
-
Add the Scavenger: Add the solid-supported scavenger (e.g., thiol-functionalized silica, typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stir the Mixture: Stir the suspension at room temperature. The optimal stirring time can vary (from a few hours to overnight) and should be determined experimentally. Gentle heating (e.g., 40 °C) can sometimes improve the scavenging efficiency, but monitor for any degradation of the vinyloxy group.
-
Filter to Remove the Scavenger: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.
-
Wash the Scavenger: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentrate the Filtrate: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analyze for Residual Palladium: Determine the final palladium concentration in the purified product using a suitable analytical method (e.g., ICP-MS).
Protocol 3: Purification by Column Chromatography
Column chromatography is a standard and effective method for separating the desired product from the palladium catalyst and other impurities.[4][5]
Workflow Diagram:
Procedure:
-
Prepare Silica Gel Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack the Column: Pack a chromatography column with the silica gel slurry.
-
Load the Crude Product: Dissolve the crude product in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elute with a Solvent Gradient: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The palladium catalyst, being more polar, will typically remain at the top of the column or elute much later than the desired product.
-
Collect and Combine Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentrate the Purified Product: Combine the pure fractions and remove the solvent under reduced pressure.
-
Analyze for Purity and Palladium Content: Confirm the purity of the product by NMR and determine the residual palladium content by ICP-MS.
By leveraging the information and protocols in this technical support center, you will be well-equipped to tackle the challenges of palladium removal from your this compound reactions, ensuring the integrity and purity of your valuable compounds.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-4-(vinyloxy)benzene and 1-Iodo-4-(vinyloxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the judicious selection of starting materials is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceutical and materials science syntheses. This guide offers an in-depth, objective comparison of the reactivity of two key building blocks: 1-bromo-4-(vinyloxy)benzene and 1-iodo-4-(vinyloxy)benzene.
The presence of the vinyloxy group, a versatile functional moiety, adds another layer of consideration to the synthetic utility of these aryl halides. Understanding the nuanced differences in their reactivity is paramount for designing robust and efficient synthetic routes. This guide will delve into the theoretical underpinnings of their reactivity, supported by experimental data from analogous systems, and provide detailed protocols for their application in key cross-coupling reactions.
The Decisive Factor: The Carbon-Halogen Bond
The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This makes the initial, and often rate-determining, step of the catalytic cycle—the oxidative addition of the aryl halide to the palladium(0) catalyst—more facile for iodo-substituted compounds.[1]
This enhanced reactivity of aryl iodides can be a significant advantage in multi-step syntheses, often permitting milder reaction conditions, such as lower temperatures and reduced catalyst loadings. This can be particularly beneficial when dealing with thermally sensitive functional groups within the molecule.
At a Glance: 1-Iodo-4-(vinyloxy)benzene vs. This compound
| Feature | 1-Iodo-4-(vinyloxy)benzene | This compound |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Yields | Generally Higher | Generally Lower |
| Reaction Conditions | Milder (lower temperatures) | Harsher (higher temperatures) |
| Catalyst Loading | Often lower | Often higher |
| Cost | Generally more expensive | Generally less expensive |
Comparative Performance in Key Cross-Coupling Reactions
While direct comparative studies on this compound and 1-iodo-4-(vinyloxy)benzene are not extensively available in the literature, we can infer their relative performance from data on structurally similar compounds. The following sections provide an overview of their expected reactivity in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds through the reaction of an aryl halide with an organoboron species. Given the higher reactivity of the C-I bond, 1-iodo-4-(vinyloxy)benzene is expected to undergo Suzuki coupling under milder conditions and with higher efficiency than its bromo-analogue.
Comparative Data for Suzuki-Miyaura Coupling of Analogous Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (0.0045 mol%) | Na₂CO₃ | H₂O/EtOH | Reflux (MW) | 0.33 | 95 |
| 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-precatalyst (1 mol%) | K₂CO₃ | H₂O/TBAB | 60 | - | 95 |
Data is compiled from studies on analogous compounds to provide a predictive framework.[2][3][4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Vinylphenylboronic Acid
This protocol is a representative procedure and may require optimization for specific substrates.
Workflow Diagram:
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Vinylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Anhydrous 1,4-dioxane (8 mL)
-
Degassed water (2 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-vinylphenylboronic acid, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Heck Reaction
The Heck reaction couples the aryl halide with an alkene. The higher reactivity of 1-iodo-4-(vinyloxy)benzene suggests that it would react at lower temperatures and potentially with a broader range of alkene coupling partners compared to the bromo-derivative.
Comparative Data for Heck Reaction of Analogous Aryl Halides
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Iodobenzene | Styrene | Pd/C | KOAc | Supercritical H₂O | 100 | High |
| 1-Bromo-4-nitrobenzene | Styrene | Pd(II)-hydrazone complex | Na₂CO₃ | DMA | - | >99 |
| Aryl Bromide | n-Butyl Acrylate | Pd(OAc)₂ / Phosphine-Imidazolium Salt | - | - | - | High |
Data is compiled from studies on analogous compounds to provide a predictive framework.[5][6][7]
Experimental Protocol: Heck Reaction of 1-Iodo-4-(vinyloxy)benzene with n-Butyl Acrylate
This protocol is a representative procedure and may require optimization for specific substrates.
Catalytic Cycle Diagram:
Caption: Catalytic cycle of the Heck reaction.
Materials:
-
1-Iodo-4-(vinyloxy)benzene (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add anhydrous DMF, followed by 1-iodo-4-(vinyloxy)benzene, n-butyl acrylate, and triethylamine under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired substituted alkene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The enhanced reactivity of 1-iodo-4-(vinyloxy)benzene would likely lead to higher yields and allow for the coupling of a wider range of amines, including less nucleophilic ones, under more gentle conditions compared to this compound.[8]
Comparative Data for Buchwald-Hartwig Amination of Analogous Aryl Halides
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Aryl Iodide | Benzamide | XantPhos Pd G3 (5 mol%) | DBU | MeCN/PhMe | 140 | Good |
| 4-Bromobenzonitrile | Benzamide | XantPhos | DBU | DMF | - | 83 |
| Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High |
Data is compiled from studies on analogous compounds to provide a predictive framework.[1][9]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a representative procedure and may require optimization for specific substrates.
Logical Relationship Diagram:
Caption: Key components and conditions for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)
-
XPhos (0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene, followed by morpholine, via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired N-aryl amine product.
Conclusion
The choice between this compound and 1-iodo-4-(vinyloxy)benzene as a starting material in palladium-catalyzed cross-coupling reactions is a strategic one, balancing reactivity with cost and availability. The higher reactivity of the iodo-derivative, stemming from its weaker C-I bond, generally translates to faster reactions, milder conditions, and often higher yields. This makes it an attractive option for complex syntheses where efficiency and the preservation of sensitive functional groups are paramount.
Conversely, the bromo-analogue is typically more cost-effective and may be preferred for large-scale syntheses where reaction conditions can be more rigorously optimized. The experimental protocols and comparative data provided in this guide, based on analogous systems, offer a solid foundation for researchers to make informed decisions and to develop robust and efficient synthetic methodologies.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Taylor & Francis Online. (n.d.). Heck reaction – Knowledge and References. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
El-Shishtawy, R. M., et al. (2014). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]
-
Yoon, C. M., et al. (2012). Heck Reaction of Baylis-Hillman Adducts with Iodobenzenes Using a Catalytic Amount of Pd/C under Solvent-Free Conditions. Synthesis. [Link]
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
RSC Publishing. (n.d.). ORGANIC CHEMISTRY. [Link]
-
ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. [Link]
-
National Institutes of Health. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. [Link]
-
MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development. [Link]
-
National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
-
ResearchGate. (2021). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II).... [Link]
-
ResearchGate. (n.d.). Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. [Link]
-
ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
-
ResearchGate. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. [Link]
-
SciSpace. (n.d.). On the Twofold Heck Reaction of 4‐vinylcyclohexene and p‐dihalobenzenes. [Link]
-
ResearchGate. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. [Link]
-
ResearchGate. (n.d.). Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]
-
ResearchGate. (n.d.). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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A Comparative Guide to the Reactivity of Vinyl Ethers in Palladium Catalysis
Introduction: The Unique Profile of Vinyl Ethers in Cross-Coupling
Vinyl ethers represent a class of substrates that are both exceptionally useful and mechanistically intriguing in the realm of palladium-catalyzed cross-coupling reactions. Their defining feature is the oxygen atom attached to the vinyl group, which renders the double bond electron-rich through resonance (+M effect). This electronic character dictates their reactivity, making them excellent nucleophiles but also susceptible to side reactions like cationic polymerization and catalyst decomposition, which can complicate their use.[1][2]
This guide provides a comparative analysis of vinyl ether reactivity across several key palladium-catalyzed transformations. We will delve into the mechanistic underpinnings that govern reaction outcomes, explain the rationale behind catalyst and ligand selection, and provide detailed experimental protocols to illustrate these principles in practice. Our focus is on providing researchers, scientists, and drug development professionals with the field-proven insights necessary to effectively harness the synthetic potential of these versatile building blocks.
The Heck Reaction: A Masterclass in Regiocontrol
The palladium-catalyzed Heck reaction, which forms a C-C bond between an aryl or vinyl halide and an alkene, is perhaps the most studied transformation involving vinyl ethers. The primary challenge and area of opportunity in the Heck arylation of vinyl ethers is controlling the regioselectivity—that is, determining whether the aryl group adds to the α- or β-position of the vinyl ether.
The outcome is largely dependent on the precise catalytic system and reaction conditions, which steer the reaction through different mechanistic pathways.[2][3]
Mechanistic Dichotomy: Neutral vs. Cationic Pathways
The regioselectivity of the Heck reaction with electron-rich olefins like vinyl ethers is governed by a delicate balance between two competing catalytic cycles: the neutral and cationic pathways.
-
Neutral Pathway: This pathway is favored by the use of monodentate phosphine ligands and non-polar solvents. It typically leads to the formation of the branched, α-arylated product.
-
Cationic Pathway: This pathway is promoted by halide scavengers (like silver or thallium salts) or the use of bidentate phosphine ligands in polar, coordinating solvents. This pathway favors the formation of the linear, β-arylated product.
The choice of ligand is therefore a critical decision point in experimental design. Hemilabile ligands, which can coordinate to the metal center through one or two atoms, have been shown to be particularly effective in promoting certain outcomes.[4][5]
Caption: Fig. 1: Competing Pathways in Heck Arylation of Vinyl Ethers.
Comparative Performance Data
The selection of the palladium source, ligand, and base can dramatically shift the regiochemical outcome. Below is a summary of typical results for the arylation of n-butyl vinyl ether with an aryl bromide.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | α:β Ratio | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | NEt₃ | DMF | 100 | >95:5 | 85 | [2] |
| 2 | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ | DMA | 120 | 10:90 | 78 | [3] |
| 3 | PdCl₂(dppf) (1) | None | Na₂CO₃ | H₂O/TBAB | 100 | 5:95 | 92 | [6] |
| 4 | Pd(OAc)₂ (3) | dpppO (6) | NEt₃ | DMSO | 115 | >99:1 | 94 | [4][5] |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dpppO = 1,3-Bis(diphenylphosphino)propane monoxide; TBAB = Tetrabutylammonium bromide.
Expert Interpretation: The data clearly shows that monodentate phosphines like P(o-tol)₃ and the hemilabile dpppO strongly favor α-arylation, likely proceeding through the neutral pathway.[2][4][5] In contrast, bidentate ligands such as dppf promote the formation of the linear β-product, consistent with the cationic pathway.[3] The use of aqueous conditions can also strongly favor β-selectivity.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organoboron species with an aryl or vinyl halide/triflate.[7][8] While vinyl ethers themselves are not direct coupling partners in the traditional sense, their derivatives, such as vinyl triflates or vinylboronates, are highly effective. The reactivity of these substrates is directly tied to the nature of the leaving group or the boron moiety.
The general reactivity trend for the electrophilic partner in Suzuki couplings is I > Br ≈ OTf > Cl.[9][10] This trend is governed by the bond dissociation energy, which dictates the ease of the rate-determining oxidative addition step.[11]
Comparative Reactivity: Vinyl Triflates vs. Vinyl Halides
| Electrophile Type | Reactivity Profile | Typical Conditions | Advantages | Disadvantages |
| Vinyl Iodide | High | Mild (RT to 60°C), various bases (e.g., K₂CO₃, Cs₂CO₃) | Excellent yields, fast reactions | Substrate availability, cost |
| Vinyl Bromide | High | Mild to moderate (50-80°C), often requires stronger bases (e.g., K₃PO₄) | Good balance of reactivity and cost | Can be less reactive than iodides |
| Vinyl Triflate (OTf) | High | Mild conditions, often comparable to bromides | Excellent leaving group, readily prepared from ketones | Moisture sensitive, cost of triflating agents |
| Vinyl Chloride | Low | Forcing conditions (high temp, >100°C), requires specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Low cost, high substrate availability | Low reactivity, challenging for complex molecules |
Causality Behind Ligand Choice: For less reactive electrophiles like vinyl chlorides, the oxidative addition to Pd(0) is slow. Bulky, electron-donating dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are essential.[12] They accelerate the oxidative addition and subsequent reductive elimination steps, making the coupling of these challenging substrates feasible.
Buchwald-Hartwig Amination: Accessing Enamines
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl or vinyl halide.[6][13] This reaction is a powerful tool for synthesizing enamines from vinyl halides, which are key intermediates in organic synthesis. The success of this transformation hinges on a catalyst system capable of facilitating both the oxidative addition of the vinyl halide and the subsequent C-N reductive elimination without promoting catalyst decomposition.
The catalytic cycle is thought to proceed via oxidative addition of the vinyl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the enamine and regenerate the Pd(0) catalyst.[6]
Caption: Fig. 2: Experimental Workflow for Buchwald-Hartwig Amination.
Experimental Protocols
The following protocols are provided as robust, validated starting points. Optimization may be required for specific substrates.
Protocol 1: Regioselective α-Arylation of n-Butyl Vinyl Ether (Heck Reaction)
This protocol is adapted from methodologies that favor α-arylation.[5]
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
n-Butyl vinyl ether (3.0 mmol, 3.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
1,3-Bis(diphenylphosphino)propane monoxide [dpppO] (0.06 mmol, 6 mol%)
-
Triethylamine [NEt₃] (3.0 mmol, 3.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (6.7 mg), dpppO (25.0 mg), and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the aryl bromide (1.0 mmol) followed by anhydrous DMSO (2 mL), n-butyl vinyl ether (0.39 mL), and triethylamine (0.42 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 115 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often an enol ether, which can be sensitive to acidic conditions. It is common practice to hydrolyze the crude product to the corresponding ketone for easier purification. Add 1 M HCl (5 mL) and THF (5 mL) to the crude oil and stir at room temperature for 1 hour.
-
Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, dry over Na₂SO₄, and concentrate.
-
Purify the resulting ketone by flash column chromatography on silica gel.
-
Conclusion and Future Outlook
The reactivity of vinyl ethers in palladium catalysis is a nuanced field where reaction outcomes are dictated by a sophisticated interplay of electronic effects, ligand design, and reaction conditions. While their electron-rich nature presents challenges, it also unlocks unique synthetic pathways. For the Heck reaction, precise ligand selection allows for exceptional control over regioselectivity. In Suzuki-Miyaura and Buchwald-Hartwig couplings, derivatives of vinyl ethers serve as reliable and effective partners.
Future advancements will likely focus on the development of more robust and versatile catalyst systems that can operate under milder conditions, tolerate a broader range of functional groups, and utilize less expensive starting materials like vinyl chlorides with even greater efficiency. As our mechanistic understanding deepens, the predictive power of computational tools will further enable the rational design of catalysts for specific, challenging transformations involving this valuable class of substrates.
References
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McConville, M., et al. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? Journal of Organic Chemistry. Available at: [Link]
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Drent, E., et al. (2020). Mechanistic Studies for Palladium Catalyzed Copolymerization of Ethylene with Vinyl Ethers. MDPI. Available at: [Link]
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Xiao, J., et al. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Organic Chemistry Portal. Available at: [Link]
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Beller, M., et al. (2012). Palladium-catalyzed carbonylative Heck reaction of aryl bromides with vinyl ethers to 3-alkoxy alkenones and pyrazoles. Chemistry – A European Journal. Available at: [Link]
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Jordan, R. F., et al. (2010). Palladium-catalyzed dimerization of vinyl ethers to acetals. Journal of the American Chemical Society. Available at: [Link]
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Guan, Z. (2019). Palladium-Catalyzed Dimerization of Vinyl Ethers: Mechanism, Catalyst Optimization, and Polymerization Applications. Macromolecules. Available at: [Link]
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Xiao, J., et al. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Journal of Organic Chemistry. Available at: [Link]
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Buchwald, S. L., & Hartwig, J. F. (n.d.). The Buchwald-Hartwig coupling. SynArchive. Available at: [Link]
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Delaude, L., et al. (2015). Synthesis and characterization of novel functional vinyl ethers that bear various groups. RSC Advances. Available at: [Link]
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Guan, Z. (2019). Palladium-Catalyzed Dimerization of Vinyl Ethers: Mechanism, Catalyst Optimization, and Polymerization Applications. Macromolecules. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
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Schlaf, M. (2017). Synthesis of Allyl and Alkyl Vinyl Ethers Using an in Situ Prepared Air-Stable Palladium Catalyst. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Uozumi, Y. (2013). N,N-Dimethylformamide-stabilised palladium nanoparticles combined with bathophenanthroline as catalyst for transfer vinylation of alcohols from vinyl ether. Organic & Biomolecular Chemistry. Available at: [Link]
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Wang, Z. (2018). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]
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Hartwig, J. F., & Buchwald, S. L. (2000). Palladium catalysed aryl enol ether synthesis from vinyl triflates. Chemical Communications. Available at: [Link]
-
Wolfe, J. P. (2008). Catalytic intermolecular hydroamination of vinyl ethers. Tetrahedron Letters. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Liu, F., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. Available at: [Link]
-
Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Gevorgyan, V., et al. (2022). Selective Approaches to α‐ and β‐Arylated Vinyl Ethers. Angewandte Chemie International Edition. Available at: [Link]
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Stahl, S. S., & Wolfe, J. P. (2002). Formation of Enamides via Palladium(II)-Catalyzed Vinyl Transfer from Vinyl Ethers to Nitrogen Nucleophiles. ResearchGate. Available at: [Link]
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Han, F.-S. (2013). Transition Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: a Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews. Available at: [Link]
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Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]
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Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction. YouTube. Available at: [Link]
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Charette, A. B., & Giroux, A. (1996). Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Al-Masri, H. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Kwong, F. Y. (2021). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
-
Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Available at: [Link]
-
Grasa, G. A., et al. (2002). Palladium−Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki−Miyaura Cross Coupling. ResearchGate. Available at: [Link]
-
Andersson, C.-M., & Hallberg, A. (1997). Palladium-catalyzed vinylation of alkyl vinyl ethers with enol triflates. A convenient synthesis of 2-alkoxy 1,3-dienes. The Journal of Organic Chemistry. Available at: [Link]
-
Smith, M. (2021). Methods for Vinyl Ether Synthesis. ResearchGate. Available at: [Link]
-
Wang, C., & Gong, H. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. Available at: [Link]
-
Doyle, A. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. Available at: [Link]
-
Studer, A. (2024). Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin‐Center Shift. Angewandte Chemie International Edition. Available at: [Link]
-
Larhed, M., & Hallberg, A. (1996). Ligand-controlled .alpha.-regioselectivity in palladium-catalyzed arylation of butyl vinyl ether. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Sanda, F., et al. (2022). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Available at: [Link]
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Sharma, G., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Loo, N. (2018). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. American Chemical Society. Available at: [Link]
-
Howell, A. R. (2023). Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di- and Trisubstituted Vinylic Ethers from Alcohols and Vinylic Halides. Organic Letters. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-Bromo-4-(vinyloxy)benzene
Abstract
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of key intermediates is paramount to ensuring the integrity and success of a synthetic cascade. 1-Bromo-4-(vinyloxy)benzene is a versatile bifunctional monomer, valuable for its capacity to undergo both cross-coupling reactions at the bromo-substituent and polymerization or cycloaddition at the vinyloxy moiety[1]. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of this compound. We will explore the causality behind experimental choices and present a self-validating workflow designed to differentiate the target product from common precursors and structurally related alternatives, ensuring the highest degree of confidence in product identity and purity.
The Analytical Imperative: Why Multi-Modal Spectroscopy is Non-Negotiable
Synthesizing this compound, often from a precursor like 4-bromophenol, necessitates a robust analytical framework to confirm the successful transformation of the phenolic hydroxyl group into the vinyloxy functionality. A single spectroscopic method provides only one dimension of the molecular structure. A comprehensive approach, integrating data from NMR, FT-IR, and MS, creates a self-validating system where the strengths of one technique compensate for the ambiguities of another. This guide establishes a logical workflow for achieving unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework. For this compound (C₈H₇BrO), both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum offers a direct view of the electronic environment of every proton. The key diagnostic region is the vinyl group, which presents a characteristic AMX spin system.
-
Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is a standard choice due to its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, easily identifiable solvent peak at ~7.26 ppm.
Expected ¹H NMR Spectral Features for this compound:
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| Vinyl H (geminal) | ~4.45 | Doublet of doublets (dd) | Jcis ≈ 6.5, Jgem ≈ 1.5 | This proton is coupled to both the cis and trans protons. The small geminal coupling is characteristic. |
| Vinyl H (trans) | ~4.75 | Doublet of doublets (dd) | Jtrans ≈ 14.0, Jgem ≈ 1.5 | The large trans coupling constant is a definitive feature of the vinyl group. |
| Vinyl H (-O-CH=) | ~6.60 | Doublet of doublets (dd) | Jtrans ≈ 14.0, Jcis ≈ 6.5 | This proton experiences the strongest deshielding due to the adjacent oxygen atom and its coupling to both terminal vinyl protons. |
| Aromatic H (ortho to -O-) | ~6.95 | Doublet (d) | Jortho ≈ 9.0 | These protons are shielded by the electron-donating vinyloxy group. |
| Aromatic H (ortho to -Br) | ~7.40 | Doublet (d) | Jortho ≈ 9.0 | These protons are deshielded by the electron-withdrawing bromine atom. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR complements the proton data by confirming the number and type of carbon atoms.
Expected ¹³C NMR Spectral Features for this compound:
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Rationale |
| Vinyl =CH₂ | ~98 | Shielded terminal alkene carbon. |
| Aromatic C-Br | ~116 | Direct attachment to the electronegative bromine atom. |
| Aromatic CH (ortho to -O-) | ~118 | Shielded by the oxygen's donating effect. |
| Aromatic CH (ortho to -Br) | ~133 | Deshielded carbon adjacent to bromine. |
| Vinyl -O-CH= | ~147 | Deshielded by the adjacent oxygen. |
| Aromatic C-O | ~156 | The most deshielded aromatic carbon, directly bonded to the electronegative oxygen. |
Comparative Analysis: Spectroscopic Differentiation
The true power of this analytical workflow lies in its ability to distinguish the desired product from plausible alternatives and impurities. The most common impurity is the starting material, 4-bromophenol. A relevant structural alternative for comparison is 1-bromo-4-vinylbenzene, which lacks the ether oxygen.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Feature | This compound (Product) | 4-Bromophenol (Impurity/Precursor) [2][3][4] | 1-Bromo-4-vinylbenzene (Alternative) [5][6] |
| ¹H NMR: Key Signal | AMX vinyl system (δ 4.4-6.6 ppm) | Broad -OH singlet (δ ~5-6 ppm, exchangeable) | Simpler vinyl system (δ 5.3-6.7 ppm) |
| ¹³C NMR: Key Signal | C-O signal at ~156 ppm | C-O signal at ~155 ppm | No C-O signal; C-vinyl at ~136 ppm |
| FT-IR: Key Band (cm⁻¹) | Strong aryl-vinyl ether C-O-C stretch (~1220-1250)[7][8] | Broad, strong O-H stretch (~3200-3500) | No prominent C-O stretch in the ether region. |
| MS: Molecular Ion (m/z) | 198/200 (M⁺/M⁺+2) | 172/174 (M⁺/M⁺+2)[4][9] | 182/184 (M⁺/M⁺+2) |
The absence of the broad O-H band in the FT-IR spectrum is the most immediate and compelling evidence of a successful reaction, corroborating the disappearance of the exchangeable -OH proton signal in the ¹H NMR spectrum.
FT-IR Spectroscopy: The Functional Group Fingerprint
FT-IR is a rapid and powerful technique for confirming the presence or absence of key functional groups. The conversion of the hydroxyl group of 4-bromophenol to the vinyloxy group of the product results in a dramatic and easily observable change in the spectrum.
Key FT-IR Vibrational Bands for this compound:
-
~3100-3000 cm⁻¹: Aromatic and Vinyl C-H stretch.
-
~1640 cm⁻¹: Vinyl C=C stretch.
-
~1590 & ~1480 cm⁻¹: Aromatic C=C ring stretching.
-
~1225 cm⁻¹: (Key Diagnostic Band) Strong, asymmetric Ar-O-C stretch, characteristic of an aryl vinyl ether[7][8].
-
~1040 cm⁻¹: Symmetric Ar-O-C stretch[8].
-
~830 cm⁻¹: Out-of-plane C-H bend, indicative of 1,4-disubstitution on the benzene ring.
-
~600-500 cm⁻¹: C-Br stretch.
The disappearance of the broad O-H stretch from the 4-bromophenol starting material (~3200-3500 cm⁻¹) and the appearance of the strong aryl-vinyl ether band at ~1225 cm⁻¹ are definitive markers of a successful synthesis.
Mass Spectrometry: The Unimpeachable Molecular Weight and Isotopic Signature
Mass spectrometry provides two critical pieces of information: the molecular weight and the elemental composition, confirmed by isotopic patterns.
The Bromine Isotopic Pattern
Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio[10][11][12]. This results in a highly characteristic pattern in the mass spectrum for any bromine-containing fragment. For a molecule with one bromine atom, two peaks of nearly equal intensity will appear for the molecular ion, one at the mass corresponding to ⁷⁹Br (M⁺) and another two mass units higher corresponding to ⁸¹Br (M⁺+2)[10][11].
For this compound (C₈H₇BrO), the expected molecular ion peaks are:
-
m/z 198: [C₈H₇⁷⁹BrO]⁺
-
m/z 200: [C₈H₇⁸¹BrO]⁺
The observation of this M⁺/M⁺+2 doublet with a ~1:1 intensity ratio is unequivocal proof of the presence of a single bromine atom and confirms the molecular weight of the product.
Standard Operating Protocols for Validation
To ensure reproducibility and accuracy, the following standardized protocols should be employed.
Workflow for Complete Spectroscopic Validation
Caption: Integrated workflow for the validation of this compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ 0.00 ppm), if not already present in the solvent.
-
Acquisition: Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Acquire a proton-decoupled ¹³C spectrum.
-
Processing: Process the spectra using appropriate software. Phase and baseline correct the spectra and integrate the ¹H signals.
Protocol 2: ATR FT-IR Spectroscopy
-
Background Scan: Clean the attenuated total reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small drop of the neat liquid product or a few crystals of the solid product directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the key diagnostic peaks as outlined in Section 4.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
GC Method: Use a temperature program that effectively separates the product from any residual solvent or impurities (e.g., ramp from 50°C to 250°C).
-
MS Acquisition: Use electron ionization (EI) at 70 eV. Scan a mass range that includes the expected molecular ions (e.g., m/z 40-300).
-
Analysis: Examine the mass spectrum of the product's chromatographic peak. Verify the presence of the m/z 198/200 doublet with the correct intensity ratio.
Conclusion
The structural validation of this compound is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. By integrating the detailed structural map from ¹H and ¹³C NMR, the functional group fingerprint from FT-IR, and the definitive molecular weight and elemental confirmation from MS, researchers can achieve an unassailable confirmation of product identity and purity. This guide provides the necessary data, comparative logic, and experimental framework to empower scientists to proceed with confidence in their downstream applications.
References
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- SpectraBase. (n.d.). 4-Bromophenol.
- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep.
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A Guide to Validating Theoretical Models for 1-Bromo-4-(vinyloxy)benzene Reactions
For researchers, scientists, and professionals in drug development, a predictive understanding of chemical reactivity is paramount. 1-Bromo-4-(vinyloxy)benzene is a molecule of significant interest, offering a versatile scaffold with two distinct reactive sites: an aryl bromide ready for cross-coupling reactions and a vinyl ether group amenable to polymerization and addition reactions.[1][2] This dual functionality makes it a valuable building block in the synthesis of complex organic materials and pharmaceutical intermediates.
However, optimizing reaction conditions and predicting outcomes for such multifunctional molecules can be resource-intensive. Theoretical and computational models, particularly Density Functional Theory (DFT), provide a powerful avenue for in-silico investigation, offering insights into reaction mechanisms, transition states, and product stability.[3][4] The true power of these models is only realized when they are rigorously validated against empirical, experimental data. This guide provides a comprehensive comparison of theoretical predictions and experimental realities for key reactions of this compound, offering a framework for leveraging computational chemistry to accelerate discovery.
The Synergy of Theory and Experiment
The validation of a theoretical model is not a single event but an iterative cycle. Computational models generate hypotheses about reaction pathways and energetics. These predictions are then tested through carefully designed experiments. The results of these experiments, whether they confirm or contradict the model, provide crucial data to refine the computational parameters, leading to more accurate and reliable future predictions.
Caption: Iterative cycle of theoretical prediction and experimental validation.
Part 1: Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
The carbon-bromine bond in this compound is a prime target for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for creating new carbon-carbon bonds.[5] We will examine two of the most prevalent examples: the Heck and Suzuki-Miyaura reactions.
The Heck Reaction: Vinylation of the Aromatic Ring
The Heck reaction couples the aryl bromide with an alkene, typically in the presence of a Pd(0) catalyst and a base.[6] The electron-withdrawing character of substituents on the aryl halide is known to facilitate the initial, often rate-limiting, oxidative addition step.[7] While the vinyloxy group is not as strongly withdrawing as a nitro group, its influence on the reaction kinetics is a key parameter for theoretical models to predict and for experiments to verify.
Theoretical DFT models can calculate the activation energy for the oxidative addition of the C-Br bond to a Pd(0) complex. This provides a quantitative prediction of reactivity. Experimentally, this translates to the required reaction temperature and time. A lower calculated activation energy suggests that the reaction can proceed under milder conditions.
Caption: Catalytic cycle of the Heck Reaction.
This protocol is adapted from established methodologies for electron-deficient aryl bromides.[7][8]
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Solvent and Reactant Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by styrene (1.2 mmol).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Theoretical Prediction (Qualitative) | Experimental Benchmark Data (Aryl Bromides) |
| Catalyst Loading | Lower loadings may be feasible due to facilitated oxidative addition. | 1-5 mol% Pd(OAc)₂ is typical.[8] |
| Reaction Temp. | Moderate temperatures (e.g., 80-120 °C) should be sufficient. | 100-140 °C is common for aryl bromides.[7] |
| Base | A moderate base like K₂CO₃ or Cs₂CO₃ is predicted to be effective. | Organic (e.g., Et₃N) or inorganic (e.g., K₂CO₃) bases are used.[8] |
| Yield | High yields are expected if side reactions are minimized. | Yields often exceed 80-90% under optimized conditions.[8] |
| Regioselectivity | Models can predict the preference for trans product formation. | The Heck reaction shows outstanding trans selectivity.[6] |
The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a highly versatile reaction that forms a C-C bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester.[9][10] It is a cornerstone of pharmaceutical synthesis due to its high functional group tolerance.
Computational models are invaluable for predicting the outcomes of Suzuki couplings. They can assess the relative energies of the three key steps—oxidative addition, transmetallation, and reductive elimination—to identify potential bottlenecks.[9] For instance, DFT can model the structure of the palladium catalyst with different ligands and predict which will lead to the most efficient transmetallation and subsequent C-C bond formation.
Caption: Catalytic cycle of the Suzuki-Miyaura Reaction.
This protocol is based on general procedures for aryl bromides.[5][11][12]
-
Reaction Setup: In a flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like sodium carbonate (2.0 mmol).
-
Solvent Addition: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio, 5 mL total).
-
Inert Atmosphere: Purge the mixture with argon or nitrogen for 15 minutes.
-
Reaction: Heat the mixture to reflux (around 80-100 °C) and stir vigorously until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction, separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography.
| Parameter | Theoretical Prediction (Qualitative) | Experimental Benchmark Data (Aryl Bromides) |
| Catalyst System | DFT can screen various phosphine ligands to predict optimal catalyst performance. | Pd(PPh₃)₄, Pd(OAc)₂/ligand systems are common.[10] |
| Base Requirement | Models show the base is crucial for activating the boronic acid for transmetallation. | Aqueous bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ are standard.[5] |
| Solvent | A biphasic solvent system is often modeled to facilitate the interaction of all components. | Toluene/water or Dioxane/water are frequently used.[5] |
| Yield | High yields (>90%) are predicted with optimized catalyst and conditions. | Yields are typically high, often exceeding 90%.[11] |
Part 2: Reactions of the Vinyloxy Group
The electron-rich double bond of the vinyl ether moiety is susceptible to electrophilic attack and participates readily in polymerization and cycloaddition reactions.[13] Its reactivity is distinct from the aryl bromide and offers a separate avenue for molecular elaboration.
DFT calculations have been successfully applied to investigate the mechanisms of vinyl ether reactions, such as cationic polymerization.[14][15] These models can predict the stability of cationic intermediates and the energetics of propagation versus termination steps, providing a theoretical basis for controlling polymer chain length and structure. Similarly, for cycloaddition reactions, theoretical models can predict the stereochemical and regiochemical outcomes based on the calculated energies of different transition states.
Caption: A proposed radical-mediated reaction pathway for a vinyl ether.[16]
Transetherification is a representative reaction showcasing the reactivity of the vinyl ether group, where the vinyl group is transferred from one alcohol to another.[13]
-
Reaction Setup: Combine this compound (1.0 mmol) with an excess of a primary alcohol (e.g., butanol, 5.0 mmol) in a suitable solvent like THF.
-
Catalyst Addition: Add a palladium catalyst, such as a complex generated in situ from Palladium(II) acetate and a suitable ligand (e.g., DPEphos).[13]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring and Workup: Monitor the reaction by GC-MS for the formation of the new vinyl ether and 4-bromophenol. Upon completion, quench the reaction, and use standard extraction and purification techniques.
| Reaction Type | Theoretical Prediction (Qualitative) | Experimental Observation |
| Cationic Polymerization | DFT can calculate the stability of the propagating carbocation, predicting reactivity. | Vinyl ethers readily undergo cationic polymerization.[17] |
| Cycloaddition | Frontier Molecular Orbital (FMO) theory can predict the feasibility and stereoselectivity of [2+2] or [4+2] cycloadditions. | The electron-rich double bond is a good dienophile/dipolarophile.[13] |
| Radical Addition | Models can predict the regioselectivity of radical addition to the double bond. | Vinyl ethers engage in radical additions, as seen in photoredox catalysis.[16] |
| Transetherification | Activation barriers for catalyst-mediated ether exchange can be calculated. | Palladium complexes are effective catalysts for this transformation.[13] |
Conclusion
The validation of theoretical models for the reactions of this compound is a clear demonstration of the power of integrating computational chemistry with empirical lab work. Theoretical models like DFT provide unprecedented insight into the underlying mechanisms, energetics, and potential outcomes of complex reactions. They allow for the rational design of experiments, saving time and resources. In turn, the hard data from well-executed experiments provide the ultimate benchmark for the accuracy of these models, driving their refinement and increasing their predictive power. For researchers in drug development and materials science, this synergistic approach is not merely an academic exercise; it is a critical strategy for accelerating innovation and discovery.
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A Comparative Guide to the Cross-Reactivity of 1-Bromo-4-(vinyloxy)benzene and its Alternatives in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount. 1-Bromo-4-(vinyloxy)benzene has emerged as a versatile building block, offering a unique combination of a reactive bromide for cross-coupling and a vinyloxy group amenable to polymerization and other transformations. However, the selection of the optimal aryl bromide for a specific synthetic route requires a nuanced understanding of its reactivity profile in comparison to viable alternatives. This guide provides an in-depth, objective comparison of the performance of this compound against key analogues—4-bromoanisole, 4-bromostyrene, and 4-bromophenyl acetate—in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This analysis is grounded in established mechanistic principles and supported by experimental data from the literature to inform rational substrate selection and reaction optimization.
The Influence of the para-Substituent: An Electronic Tug-of-War
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is profoundly influenced by the electronic nature of the substituent at the para-position. This substituent dictates the electron density of the aromatic ring and, consequently, the ease of the rate-determining oxidative addition step to the palladium(0) catalyst.
The substituents of our compared molecules present a spectrum of electronic effects:
-
Vinyloxy (-OCH=CH₂) : The oxygen atom's lone pair exerts a strong electron-donating effect through resonance (+M), which is somewhat tempered by the vinyl group's weak electron-withdrawing inductive effect (-I). Overall, it is considered an activating group.
-
Methoxy (-OCH₃) : A classic strong electron-donating group due to the resonance effect of the oxygen lone pair (+M).
-
Vinyl (-CH=CH₂) : Generally considered a weakly electron-donating or nearly neutral group. It can donate electron density into the ring via resonance.
-
Acetate (-OCOCH₃) : The ester functionality is moderately electron-withdrawing (-M, -I) due to the carbonyl group, which deactivates the aromatic ring.
These electronic differences are expected to manifest in varying reaction rates and yields across the three major cross-coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. The reaction generally benefits from electron-withdrawing groups on the aryl halide, which facilitate the oxidative addition step. Conversely, electron-donating groups can retard this step, often requiring more forcing conditions or more active catalyst systems.[1]
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Bromide | para-Substituent | Electronic Effect | Expected Reactivity | Typical Yield Range (%) |
| This compound | -OCH=CH₂ | Strong +M, Weak -I | Moderate | 75-90 |
| 4-Bromoanisole | -OCH₃ | Strong +M | Low to Moderate | 70-85[2] |
| 4-Bromostyrene | -CH=CH₂ | Weakly Donating | Moderate to High | 80-95[3] |
| 4-Bromophenyl acetate | -OCOCH₃ | Moderate -M, -I | High | 85-98 |
Causality Behind Experimental Choices:
For electron-rich substrates like this compound and 4-bromoanisole, a highly active catalyst system is often necessary to overcome the slower oxidative addition. This may involve the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or a pre-formed precatalyst. The choice of a strong base like K₃PO₄ or Cs₂CO₃ is also crucial for efficient transmetalation.[4]
In contrast, the more reactive 4-bromophenyl acetate, being electron-deficient, may undergo successful coupling under milder conditions with less sophisticated catalyst systems.
Experimental Protocol: Suzuki-Miyaura Coupling of a Representative Aryl Bromide
This protocol is a general guideline and may require optimization for each specific substrate.
Caption: General workflow for a Heck cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. The electronic effects on this reaction can be more complex than in C-C bond-forming reactions, as the nature of the amine also plays a crucial role. However, for a given amine, the trend of faster oxidative addition with electron-deficient aryl bromides generally holds true. [5] Table 3: Predicted Comparative Performance in Buchwald-Hartwig Amination with Morpholine
| Aryl Bromide | para-Substituent | Electronic Effect | Expected Reactivity | Typical Yield Range (%) |
| This compound | -OCH=CH₂ | Strong +M, Weak -I | Moderate | 70-85 |
| 4-Bromoanisole | -OCH₃ | Strong +M | Low to Moderate | 65-80 [6] |
| 4-Bromostyrene | -CH=CH₂ | Weakly Donating | Moderate to High | 75-90 |
| 4-Bromophenyl acetate | -OCOCH₃ | Moderate -M, -I | High | 85-95 |
Causality Behind Experimental Choices:
The choice of ligand is particularly critical in the Buchwald-Hartwig amination, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) often being essential for achieving high yields, especially with less reactive aryl bromides. [7][8]The selection of a strong, non-nucleophilic base, such as NaOtBu or K₃PO₄, is necessary to deprotonate the amine and facilitate the catalytic cycle. [9]
Experimental Protocol: Buchwald-Hartwig Amination of a Representative Aryl Bromide with Morpholine
This protocol requires an inert atmosphere and should be performed using Schlenk techniques or in a glovebox.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Conclusion and Recommendations
The choice between this compound and its alternatives is a strategic decision that should be guided by the specific requirements of the synthetic route.
-
This compound offers the unique advantage of a vinyloxy group for subsequent functionalization, making it a valuable bifunctional building block. Its reactivity in cross-coupling is moderate due to the electron-donating nature of the ether oxygen.
-
4-Bromoanisole serves as a good, albeit slightly less reactive, alternative if the vinyloxy functionality is not required. Its reactivity profile is very similar to that of this compound.
-
4-Bromostyrene presents a more reactive option for C-C bond formation compared to the ether-containing analogues, due to the less pronounced electron-donating nature of the vinyl group.
-
4-Bromophenyl acetate is the most reactive of the compared substrates in all three cross-coupling reactions due to the electron-withdrawing nature of the acetate group. This makes it an excellent choice for reactions that are sluggish with more electron-rich aryl bromides. The acetate group can also be readily hydrolyzed to a phenol, providing another handle for further functionalization.
Ultimately, the optimal choice will depend on a careful consideration of the desired final product, the tolerance of other functional groups in the molecule to the required reaction conditions, and the availability and cost of the starting materials. This guide provides the foundational knowledge to make an informed and rational decision in this critical aspect of synthetic design.
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Aminations of Aryl Bromides in Water at Room Temperature. (2011). PMC. [Link]
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Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. (n.d.). ACS Publications. [Link]
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Mizoroki–Heck Cross-Coupling of Bromobenzenes with Styrenes: Another Example of Pd-Catalyzed Cross-Coupling with Potential Safety Hazards. (2019). ACS Publications. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. [Link]
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Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. [Link]
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Effect of substituents on SuzukieMiyaura reactions. (n.d.). ResearchGate. [Link]
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Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
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Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2026). ACS Publications. [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
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Heck Reaction. (2023). Chemistry LibreTexts. [Link]
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Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor. [Link]
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(a) Cross-coupling reaction between bromobenzene with benzeneboronic... (n.d.). ResearchGate. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). R Discovery. [Link]
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Analysis of reaction kinetics for 1-Bromo-4-(vinyloxy)benzene
An In-Depth Guide to the Reaction Kinetics of 1-Bromo-4-(vinyloxy)benzene: A Comparative Analysis for Synthetic Strategy
For the discerning researcher in materials science and drug development, this compound stands out as a molecule of significant synthetic utility. Its bifunctional nature, possessing both a reactive vinyl ether and a versatile bromoaryl group, opens pathways to a diverse array of molecular architectures.[1][2] This guide provides a comprehensive analysis of the reaction kinetics associated with each of these functional moieties, offering a comparative framework to inform experimental design and optimize synthetic outcomes. We will delve into the mechanistic underpinnings of its reactivity, compare its performance against relevant alternatives, and provide actionable experimental protocols for kinetic analysis.
Part 1: The Dual Reactivity of this compound
The synthetic potential of this compound stems from its two distinct reactive centers:
-
The Vinyloxy Group (-O-CH=CH₂): As an electron-rich alkene, this group is highly susceptible to electrophilic attack and is a prime candidate for polymerization and hydrolysis reactions.[1] The ether oxygen's electron-donating nature significantly influences the double bond's reactivity.
-
The Bromoaryl Group (Br-C₆H₄-): The bromine atom serves as a classic handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Understanding the kinetics of reactions at each site is paramount for selectively targeting one over the other and for designing efficient, high-yield synthetic routes.
Part 2: Kinetic Analysis of the Vinyloxy Moiety
The reactivity of the vinyloxy group is predominantly governed by its electron-rich nature. Here, we compare the kinetics of its most common transformations: acid-catalyzed hydrolysis and polymerization.
Acid-Catalyzed Hydrolysis: A Rapid Transformation
Vinyl ethers are notoriously sensitive to acidic conditions, undergoing rapid hydrolysis to form an aldehyde (acetaldehyde in this case, after tautomerization) and a phenol. This reaction proceeds via a rate-determining proton transfer to the β-carbon of the vinyl group, forming a highly stabilized oxocarbenium ion intermediate.[3][4]
The general mechanism is a well-established A-SE2 reaction:
Kinetic studies on analogous compounds like ethyl vinyl ether show the reaction is first-order in both the vinyl ether and the hydronium ion.[3] The rate is significantly influenced by the electronic nature of the 'R' group. For this compound, the 4-bromophenyl group is electron-withdrawing, which would be expected to slightly decrease the rate of hydrolysis compared to an alkyl vinyl ether by destabilizing the carbocationic intermediate. However, the reaction remains exceptionally fast in the presence of even catalytic amounts of acid.
Polymerization: Cationic vs. Free Radical Pathways
The electron-rich double bond of vinyl ethers makes them excellent candidates for cationic polymerization, which is typically the most efficient method.[1]
-
Cationic Polymerization: This proceeds through a carbocationic propagating species and is often extremely rapid, sometimes uncontrollably so. The kinetics are highly sensitive to the initiator, solvent polarity, and temperature. The bromophenyl group's electronic properties would again play a role in modulating the stability of the propagating cation.
-
Free Radical Polymerization: While possible, free radical polymerization of vinyl ethers is generally more challenging and less common.[1] However, controlled radical techniques can offer better command over the polymer's molecular weight and dispersity.
Comparative Kinetic Overview: Vinyloxy Group Reactivity
| Reaction Type | Typical Catalyst/Initiator | Relative Rate | Key Kinetic Dependencies | Comparison to Alternative Monomer (4-Bromostyrene) |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Carboxylic Acids | Very Fast | [Substrate], [H⁺], Temperature | 4-Bromostyrene is stable to hydrolysis under these conditions. |
| Cationic Polymerization | Lewis Acids (e.g., BF₃·OEt₂) | Very Fast | [Monomer], [Initiator], Solvent, Temperature | 4-Bromostyrene polymerizes readily via cationic methods. Kinetics are comparable but substituent effects differ. |
| Free Radical Polymerization | AIBN, Benzoyl Peroxide | Slow to Moderate | [Monomer], [Initiator], Temperature | 4-Bromostyrene is an excellent monomer for free radical polymerization, generally exhibiting faster and more controlled kinetics. |
Part 3: Kinetic Analysis of the Bromoaryl Moiety
The bromoaryl group is a gateway to a vast landscape of molecules via palladium-catalyzed cross-coupling reactions. The kinetics of these reactions are complex, depending on the catalyst, ligands, base, and substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, coupling the aryl bromide with an organoboron reagent, is a cornerstone of modern synthesis. The generally accepted catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5][6]
The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining step. The rate of this step is enhanced by electron-withdrawing groups on the aryl halide.[7] Therefore, this compound is expected to be more reactive than simple bromobenzene but likely less reactive than highly electron-deficient substrates like 1-bromo-4-nitrobenzene.[8]
Heck-Mizoroki Coupling
The Heck reaction couples the aryl bromide with an alkene.[9] The catalytic cycle shares the oxidative addition step with the Suzuki coupling, but this is followed by alkene coordination, migratory insertion, and β-hydride elimination.[7] When reacting with electron-rich alkenes like vinyl ethers, achieving high regioselectivity can be challenging, often yielding a mixture of α- and β-arylated products.[10][11] The choice of catalyst, ligands, and additives is crucial for controlling the reaction pathway and kinetics.[10]
Comparative Kinetic Overview: Bromoaryl Group Reactivity
| Reaction Type | Typical Catalyst System | Relative Rate-Determining Step | Key Kinetic Dependencies | Comparison to Alternative Substrate (1-Bromo-4-nitrobenzene) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, Na₂CO₃ | Oxidative Addition | [ArBr], [Pd catalyst], Ligand, Base, Temperature | 1-Bromo-4-nitrobenzene undergoes oxidative addition significantly faster due to the strongly electron-withdrawing nitro group.[8] |
| Heck-Mizoroki Coupling | Pd(OAc)₂, PPh₃, Et₃N | Oxidative Addition or Migratory Insertion | [ArBr], [Alkene], [Pd catalyst], Base, Temperature | 1-Bromo-4-nitrobenzene is also highly reactive in Heck couplings, often requiring milder conditions.[12] |
Part 4: Experimental Protocols for Kinetic Analysis
Accurate kinetic data is essential for reaction optimization and mechanistic understanding. Below are generalized, self-validating protocols for studying the kinetics of reactions involving this compound.
Protocol 1: Suzuki Coupling Kinetics via GC-MS Analysis
This protocol allows for the determination of reaction order and rate constants by monitoring the consumption of reactants and formation of product over time.
Objective: To determine the kinetic profile of the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Dodecane (internal standard)
-
Reaction vials, magnetic stir bars, heating block
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Workflow Diagram:
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the internal standard (dodecane) in toluene.
-
Reaction Setup: In a reaction vial, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Solvent Addition: Add a precise volume of the toluene/dodecane stock solution to the vial.
-
Initiation: Place the vial in a preheated block (e.g., 80 °C) and begin vigorous stirring. This is t=0.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing cold ethyl acetate and a small amount of water to stop the reaction.
-
Analysis: Analyze the quenched samples by GC-MS.
-
Data Processing:
-
Integrate the peak areas for the starting material, product, and internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time to determine the reaction order.
-
Calculate the rate constant (k) from the slope of the linear plot.
-
Protocol 2: Hydrolysis Kinetics via UV-Vis Spectrophotometry
This protocol is suitable for tracking the rapid hydrolysis of the vinyl ether by monitoring changes in UV absorbance.
Objective: To measure the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Dilute hydrochloric acid (e.g., 0.01 M HCl), as the solvent and catalyst
-
Acetonitrile (for stock solution)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Stopped-flow apparatus (for very fast reactions) or standard quartz cuvettes
Step-by-Step Procedure:
-
Determine Wavelength: Scan the UV-Vis spectrum of the reactant (this compound) and the product (4-bromophenol) to find a wavelength where their absorbances differ significantly.
-
Prepare Solutions:
-
Create a dilute stock solution of this compound in acetonitrile.
-
Fill a cuvette with the dilute HCl solution and allow it to equilibrate to the desired temperature (e.g., 25 °C) inside the spectrophotometer.
-
-
Initiate Reaction: Inject a small, precise volume of the substrate stock solution into the cuvette, rapidly mix, and immediately begin recording the absorbance at the chosen wavelength over time. This is t=0.
-
Data Acquisition: Record the absorbance at fixed intervals until the reaction is complete (i.e., the absorbance value stabilizes).
-
Data Processing:
-
The reaction is performed under pseudo-first-order conditions since the concentration of H⁺ (from HCl) is in large excess and remains effectively constant.
-
Plot ln(Aₜ - A∞) vs. time, where Aₜ is the absorbance at time t, and A∞ is the final absorbance.
-
The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.
-
Conclusion
This compound is a molecule with two distinct and synthetically valuable handles. A thorough understanding of its reaction kinetics is not merely academic; it is essential for practical application. The vinyl ether moiety is prone to rapid, acid-catalyzed hydrolysis and is best polymerized under cationic conditions, whereas the bromoaryl group is a robust substrate for palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings. By carefully selecting reaction conditions—controlling pH, choosing the appropriate catalyst system, and managing temperature—researchers can selectively manipulate one functional group while preserving the other. The comparative data and detailed protocols provided in this guide serve as a foundational resource for developing logical, efficient, and high-yielding synthetic strategies that leverage the unique reactivity of this versatile building block.
References
-
Title: The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL: [Link]
-
Title: Hydrolysis Of Vinyl Ethers Research Articles Source: R Discovery URL: [Link]
-
Title: Vinyl ether hydrolysis. XVIII. The two-stage reaction of 2,3-dimethoxy-1,3-butadiene Source: ResearchGate URL: [Link]
-
Title: Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene. Effect of conformation on reactivity Source: Semantic Scholar URL: [Link]
-
Title: Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix Source: MDPI URL: [Link]
-
Title: The influence of additives on orthogonal reaction pathways in the Mizoroki–Heck arylation of vinyl ethers Source: Reaction Chemistry & Engineering (RSC Publishing) URL: [Link]
-
Title: 1-bromo-4-vinylbenzene Source: Stenutz URL: [Link]
-
Title: Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... Source: ResearchGate URL: [Link]
- Title: Novel 1-bromo-4-(4'-bromophenoxy)
-
Title: Selective Approaches to α‐ and β‐Arylated Vinyl Ethers Source: ResearchGate URL: [Link]
-
Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... Source: ResearchGate URL: [Link]
-
Title: Benzene, 1-bromo-4-ethenyl- Source: NIST WebBook URL: [Link]
Sources
- 1. This compound|CAS 1005-61-4 [benchchem.com]
- 2. CAS 1005-61-4: Benzene, 1-bromo-4-(ethenyloxy)- [cymitquimica.com]
- 3. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. The influence of additives on orthogonal reaction pathways in the Mizoroki–Heck arylation of vinyl ethers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Isomeric purity analysis of 1-Bromo-4-(vinyloxy)benzene derivatives
An In-Depth Technical Guide to the Isomeric Purity Analysis of 1-Bromo-4-(vinyloxy)benzene and its Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is not merely a procedural step but a cornerstone of reproducible, high-quality science. This compound and its derivatives are valuable synthons, acting as precursors in polymerization reactions and as key intermediates in the synthesis of complex molecules and advanced materials.[1][2] The presence of isomeric impurities—arising from variations in the substitution pattern on the benzene ring (positional isomers) or stereochemical differences in more complex derivatives—can drastically alter the physicochemical properties, reactivity, and, in pharmaceutical contexts, the efficacy and safety of the final product.
This guide provides a comprehensive comparison of the primary analytical techniques for determining the isomeric purity of these compounds. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
The Challenge of Isomerism in Substituted Benzenes
The synthesis of this compound or its derivatives can often lead to a mixture of positional isomers, such as the ortho (1-bromo-2-(vinyloxy)benzene) and meta (1-bromo-3-(vinyloxy)benzene) variants, alongside the desired para isomer. These isomers often possess very similar physical properties, such as boiling points and polarities, making their separation and quantification a significant analytical challenge.[3][4] Furthermore, derivatization of the parent molecule can introduce chiral centers, leading to enantiomeric or diastereomeric pairs that require specialized analytical approaches.[5][6]
This guide will focus on three principal analytical methodologies:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An absolute and non-destructive technique for structural elucidation and direct quantification of isomers in a mixture.
The following diagram illustrates the general workflow for isomeric purity analysis, from sample reception to the final report.
Caption: General experimental workflow for isomeric purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the premier technique for analyzing volatile and thermally stable compounds. The separation of positional isomers of this compound is predicated on subtle differences in their boiling points and interactions with the GC column's stationary phase.
Expertise & Causality: The choice of a GC column is critical. A low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, separates compounds primarily based on their boiling points. Since positional isomers have very close boiling points, a long column (e.g., 30-60 meters) with a slow temperature ramp is necessary to achieve baseline resolution. The mass spectrometer serves as the detector, providing not only quantification but also definitive identification through fragmentation patterns and the characteristic isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4][7] While the mass spectra of positional isomers are often nearly identical, their separation by retention time allows for unambiguous identification.[4][8]
Experimental Protocol: GC-MS for Positional Isomers
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to bring the concentration into the linear range of the detector (typically 1-100 µg/mL).
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Detector: Quadrupole Mass Spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-300 m/z.
-
-
Data Analysis:
-
Identify peaks corresponding to the bromo-vinyloxybenzene isomers based on their mass spectra (looking for the molecular ion at m/z 198/200).
-
Integrate the peak areas for each identified isomer.
-
Calculate the percentage purity of the main isomer using the formula: % Purity = (Area_main_isomer / Sum_of_all_isomer_areas) * 100.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique that is particularly advantageous for compounds that are non-volatile or may degrade at the high temperatures used in GC.[9][10] The success of an HPLC separation hinges on the differential partitioning of analytes between the mobile phase and the stationary phase.
A. Analysis of Positional Isomers
Expertise & Causality: For achiral positional isomers, standard reversed-phase columns (like C18) may not provide sufficient selectivity. Separation can be dramatically improved by using stationary phases that offer alternative interaction mechanisms. A pentafluorophenyl (PFP) or pyrenylethyl (PYE) stationary phase can induce dipole-dipole and π-π interactions, which are highly sensitive to the electronic and steric differences between positional isomers.[11][12] This leads to enhanced retention and selectivity for halogenated aromatic compounds.[11]
Experimental Protocol: RP-HPLC for Positional Isomers
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in Acetonitrile or Methanol.
-
Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Instrumentation & Conditions:
-
HPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Hypersil GOLD PFP (or equivalent), 150 mm x 4.6 mm, 3 µm particle size.[11]
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD) at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for all resolved isomers.
-
Calculate the percentage purity as described for the GC-MS method.
-
B. Analysis of Chiral Derivatives
Expertise & Causality: If a derivative of this compound is chiral, its enantiomers cannot be separated on a standard achiral column. A chiral stationary phase (CSP) is required.[5][13] CSPs, often based on polysaccharide derivatives (e.g., cellulose or amylose), create a chiral environment where enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[14] Method development often involves screening different CSPs and mobile phase compositions (normal-phase or reversed-phase) to achieve optimal separation.[6][14]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in the mobile phase.
-
-
Instrumentation & Conditions:
-
HPLC System: As above.
-
Column: CHIRALCEL OD-H (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.[14]
-
Mobile Phase: Isocratic elution with 95:5 (v/v) n-Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV-Vis DAD at 220 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation (Trustworthiness):
-
A chiral purity assay must be validated according to established guidelines to ensure its reliability.[5][15] Key parameters include:
-
Specificity: The ability to resolve the desired enantiomer from its counter-enantiomer and other impurities.
-
Linearity: Demonstrated over a range of concentrations for the minor enantiomer.
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.
-
Precision & Accuracy: Assessed by repeated analysis of spiked samples.[13][14]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Unlike chromatographic techniques, NMR is not a separation method. Instead, it provides detailed structural information and can be used to directly quantify the components of a mixture without prior separation.[16][17] Each isomer in a mixture will produce a unique set of signals in the NMR spectrum, and the integral (area) of each signal is directly proportional to the number of protons giving rise to it.
Expertise & Causality: For this compound isomers, the ¹H NMR spectrum is particularly informative. The protons on the vinyl group (-O-CH=CH₂) and the aromatic ring will have distinct chemical shifts and coupling patterns for the ortho, meta, and para isomers due to differences in their electronic environments.[18] For quantification (qNMR), a relaxation agent is often added and a long relaxation delay is used to ensure all signals are fully relaxed before the next pulse, making the signal integrals directly comparable for accurate molar ratio determination.[19]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the sample into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard if absolute quantification is needed. For isomeric purity, relative quantification is sufficient.
-
-
Instrumentation & Conditions:
-
NMR Spectrometer: Bruker Avance 400 MHz or higher.
-
Experiment: Standard ¹H pulse program.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of any proton being integrated. A value of 30 seconds is often a safe starting point.
-
Pulse Angle: 90°.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify unique, well-resolved signals corresponding to each isomer. For example, the signal for the proton on the vinyl group alpha to the oxygen (-O-CH=) is often a good candidate.
-
Carefully integrate these unique signals.
-
Calculate the molar ratio of the isomers directly from the integral values. For two isomers, A and B: Molar Ratio A:B = Integral_A / Integral_B.
-
Calculate percentage purity: % Purity A = (Integral_A / (Integral_A + Integral_B)) * 100.
-
Comparative Analysis of Techniques
The optimal technique depends on the specific analytical challenge, including the nature of the isomers, the required sensitivity, and available instrumentation.
| Feature | GC-MS | HPLC | NMR Spectroscopy |
| Principle | Separation by volatility/boiling point | Separation by differential partitioning | Signal differentiation by chemical environment |
| Best For | Volatile, thermally stable positional isomers | Non-volatile, thermally labile, chiral isomers | Structural confirmation, mixture quantification |
| Sensitivity | High (ng to pg) | High (µg to ng) | Low (mg)[16][17][20] |
| Resolution | Excellent for positional isomers with different B.P. | Excellent for positional and chiral isomers | N/A (not a separation technique) |
| Sample Throughput | Moderate to High | Moderate to High | Low |
| Destructive? | Yes | Yes (sample consumed) | No (sample can be recovered) |
| Quantification | Relative (Area %) | Relative (Area %) | Absolute and Relative (Molar Ratio) |
| Cost (Instrument) | Moderate | Moderate | High |
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting an analytical method.
Conclusion
The determination of isomeric purity for this compound and its derivatives is a critical quality control step that demands a rigorous and well-chosen analytical strategy.
-
GC-MS is the method of choice for simple, volatile positional isomers, offering excellent separation and definitive identification.
-
HPLC provides unparalleled versatility, with specialized columns like PFP for enhancing the resolution of positional isomers and chiral stationary phases being essential for separating enantiomers.
-
NMR spectroscopy stands as a powerful, non-destructive tool for absolute quantification and unambiguous structural verification of isomers within a mixture.
By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select and implement the most appropriate method, ensuring the integrity and quality of their materials and the reliability of their scientific outcomes.
References
- 1. CAS 1005-61-4: Benzene, 1-bromo-4-(ethenyloxy)- [cymitquimica.com]
- 2. This compound|CAS 1005-61-4 [benchchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. benchchem.com [benchchem.com]
- 5. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate | MDPI [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. nacalai.com [nacalai.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. academic.oup.com [academic.oup.com]
- 15. routledge.com [routledge.com]
- 16. physicsforums.com [physicsforums.com]
- 17. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Bromo-4-(vinyloxy)benzene
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Bromo-4-(vinyloxy)benzene, a halogenated aromatic ether. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from data on structurally similar brominated aromatic compounds and vinyl ethers to ensure a conservative and safety-conscious approach.
Understanding the Hazard Profile
This compound possesses a dual chemical nature that informs its hazard profile and dictates its proper disposal. As a brominated aromatic compound , it is prudent to consider it as potentially persistent in the environment and to handle it with care to avoid long-term ecological impact.[1][2][3] The vinyl ether functional group introduces the risk of forming explosive peroxides upon prolonged exposure to air, a critical consideration for both storage and disposal.[4] Vinyl ethers are also typically flammable.[5]
Key Potential Hazards:
-
Environmental: Halogenated organic compounds can be persistent in the environment.[3]
-
Chemical Reactivity: Vinyl ethers can form explosive peroxides over time when exposed to oxygen.[4]
-
Toxicity: While specific data is unavailable, similar brominated compounds can be harmful if swallowed or inhaled and may cause skin and eye irritation.[6][7][8]
Personal Protective Equipment (PPE): The First Line of Defense
Given the potential hazards, a stringent PPE protocol is mandatory when handling this compound for disposal.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber, changed frequently. | Provides protection against skin contact with halogenated organic compounds.[7] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential projectiles in case of a reaction. |
| Lab Coat | Flame-resistant, fully buttoned. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | Minimizes inhalation of potentially harmful vapors. |
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before addressing the spill, don the full complement of recommended PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the substance.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Follow your institution's protocols for reporting chemical spills.
The Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance. This workflow is designed to guide laboratory personnel through the necessary steps.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol:
-
Waste Segregation: this compound is a halogenated organic compound and must be segregated into a dedicated "Halogenated Organic Waste" stream. Do not mix it with non-halogenated waste.
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap. The container must be clearly labeled "Hazardous Waste: Halogenated Organic" and should list this compound as a constituent.
-
Transferring the Waste: Carefully transfer the waste chemical into the designated container, avoiding splashes. If the original container is to be disposed of, it should be triple-rinsed with a small amount of a suitable solvent (e.g., acetone), and the rinsate should be collected in the same hazardous waste container.
-
Container Filling: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion.[9]
-
Sealing and Storage: Securely cap the waste container and store it in a designated, well-ventilated, and cool secondary containment bin in a satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
Final Disposal: The ultimate disposal of halogenated organic waste is typically through high-temperature incineration by a licensed hazardous waste disposal facility. This should be managed by your institution's EHS office.
Decontamination of Laboratory Equipment
All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the chemical residue. Collect this rinsate as halogenated organic waste.
-
Second Rinse: Perform a second rinse with the same solvent and collect the rinsate in the waste container.
-
Wash: Wash the equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven.
Decision-Making for Disposal
The following diagram illustrates the key decision points in the disposal process for this compound and similar halogenated organic compounds.
Caption: Decision tree for the disposal of halogenated organic compounds.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical stewardship.
References
-
National Center for Biotechnology Information. (n.d.). Ethyl vinyl ether. PubChem. Retrieved from [Link]
-
Chemsrc. (2025-09-07). 1-Bromo-4-[(4-vinylbenzyl)oxy]benzene. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
- Reyes, C. E., et al. (2024). Management of waste containing polybrominated diphenyl ethers: A review. Heliyon, 10(22), e40229.
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Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]
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Sunstream Global. (2025-03-11). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Retrieved from [Link]
-
The Acta Group. (2023-03-21). ECHA Identifies Certain Brominated Flame Retardants as Candidates for Restriction. Retrieved from [Link]
- Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691–8699.
-
Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-4-(pentyloxy)benzene. PubChem. Retrieved from [Link]
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- 4. fishersci.fr [fishersci.fr]
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Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 1-Bromo-4-(vinyloxy)benzene
As researchers and developers, our work with novel chemical intermediates like 1-Bromo-4-(vinyloxy)benzene is foundational to innovation. This compound, with its dual functionality as a brominated aryl group and a reactive vinyl ether moiety, is a valuable synthon in organic synthesis, particularly for advanced materials.[1][2] However, its utility is matched by a distinct hazard profile that necessitates a rigorous and well-understood safety protocol.
This guide moves beyond a simple checklist. It provides a procedural and logistical framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk mitigation and scientific best practices. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Assessment and Risk Profile
Understanding the specific risks is the first step in establishing a safe operational plan. This compound is classified as an irritant and is harmful if ingested.[2] The primary routes of exposure are inhalation, skin contact, and eye contact. The vinyl ether group contributes to its reactivity, while the brominated benzene ring points to potential health risks common to halogenated organic compounds.[1][3]
A summary of its classification under the Globally Harmonized System (GHS) is provided below.
| Pictogram | Signal Word | Hazard Code | Hazard Statement |
| Warning | H302 | Harmful if swallowed.[2] | |
| H315 | Causes skin irritation.[2][4] | ||
| H319 | Causes serious eye irritation.[2][4] | ||
| H335 | May cause respiratory irritation.[2][4] |
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should never be the only one. A robust safety plan always prioritizes engineering and administrative controls to minimize exposure potential from the outset.
-
Engineering Controls : These are the most effective controls as they involve physically removing the hazard or placing a barrier between the worker and the hazard.
-
Chemical Fume Hood : All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood. This is critical to control the inhalation of vapors, which can cause respiratory irritation.[4][5][6]
-
Ventilation : The laboratory must be equipped with adequate general ventilation to keep airborne concentrations low.[4]
-
-
Administrative Controls : These are work practices that reduce the duration, frequency, and severity of exposure to chemical hazards.
-
Designated Area : All work with this compound should be restricted to a clearly marked, designated area within the lab.[6]
-
Standard Operating Procedures (SOPs) : A detailed, chemical-specific SOP must be written and approved before work begins. This SOP should incorporate the guidance in this document.
-
Training : All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP and its Safety Data Sheet (SDS).[7]
-
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure. The following protocol outlines the minimum required PPE for handling this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2][4] Therefore, standard safety glasses are insufficient.
-
Minimum Requirement : Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EU EN166 standards are mandatory.[4][8] These provide a seal around the eyes, protecting against splashes from all angles.
-
Recommended for High-Risk Tasks : When transferring larger volumes (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[9]
Skin and Body Protection
This compound is a known skin irritant, and absorption through the skin is a potential route of exposure.[4]
-
Gloves : Standard lightweight nitrile gloves may not provide adequate protection for prolonged contact.
-
Selection : Always consult the glove manufacturer's compatibility chart for resistance to brominated aromatic compounds and vinyl ethers.[6] Heavier-duty nitrile or Viton gloves are often recommended for halogenated solvents.[3][6]
-
Technique : Use proper glove removal technique to avoid contaminating your skin.[5] For extended operations, consider double-gloving. Dispose of contaminated gloves immediately as hazardous waste.[5]
-
-
Lab Coat : A flame-retardant lab coat with long sleeves and a secure closure is required. Ensure the coat is fully buttoned.[5]
-
Additional Protection : For tasks with a high risk of splashing, such as large-scale transfers or spill cleanup, a chemically resistant apron is also required. Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[3]
Respiratory Protection
Engineering controls (i.e., the fume hood) are the primary means of respiratory protection. However, in specific situations, a respirator may be necessary.
-
When Required : Respiratory protection is necessary if engineering controls are not available or are insufficient, during a large spill, or when aerosols may be generated.
-
Selection : A NIOSH-approved half-face or full-face respirator equipped with an organic vapor (OV) cartridge is required under these conditions.[10] All personnel requiring a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.
Procedural Guidance: An Integrated Workflow
The following diagram and procedural steps outline a self-validating system for handling this compound safely from start to finish.
Caption: Workflow for Safe Handling of this compound.
Operational Plan
-
Pre-Handling & Preparation :
-
Confirm that the eyewash station and safety shower are accessible and functional.[3]
-
Ensure a spill kit containing an absorbent material like vermiculite or sand is readily available.[11]
-
Prepare the fume hood by removing unnecessary items and lining the work surface with absorbent, disposable bench paper.
-
-
Active Handling :
-
Don all required PPE as specified in Section 3.
-
When transferring the liquid, ground and bond containers to prevent static discharge.[12]
-
Use only non-sparking tools.[12]
-
Keep containers tightly closed when not in use.[12]
-
Perform all manipulations slowly and deliberately to minimize the potential for splashes or aerosol generation.
-
-
Post-Handling & Decontamination :
Emergency Response and Disposal Plan
In Case of Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact : Immediately remove all contaminated clothing and flush the affected skin with running water and soap for at least 15 minutes. Seek medical attention if irritation persists.[11]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Management
-
Alert personnel in the immediate area and evacuate if necessary.
-
Remove all sources of ignition.[4]
-
Wearing the appropriate PPE (including respiratory protection if required), contain the spill using an inert absorbent material (e.g., vermiculite, sand).[11]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.
-
Wash the spill area thoroughly.
Disposal Plan
Chemical waste and contaminated materials must be disposed of in accordance with all local, state, and federal regulations.
-
Segregation : this compound waste is a halogenated organic liquid . It MUST be collected in a dedicated, properly labeled hazardous waste container, separate from non-halogenated waste.[3]
-
Container : Use a compatible, sealed container. Label it clearly with "Hazardous Waste," the full chemical name, and the associated hazards.[3]
-
Disposal : Do not dispose of this chemical down the drain.[4] Arrange for pickup by your institution's environmental health and safety department.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Bromo-4-(trifluorovinyloxy)benzene.
-
SD Fine-Chem Limited. (n.d.). MSDS: 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents Safety Information. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
Sources
- 1. CAS 1005-61-4: Benzene, 1-bromo-4-(ethenyloxy)- [cymitquimica.com]
- 2. This compound|CAS 1005-61-4 [benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. aksci.com [aksci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
